molecular formula C7H14ClF2N B1439349 (4,4-Difluorocyclohexyl)methanamine hydrochloride CAS No. 809273-65-2

(4,4-Difluorocyclohexyl)methanamine hydrochloride

Cat. No.: B1439349
CAS No.: 809273-65-2
M. Wt: 185.64 g/mol
InChI Key: HNJQCPHETXMWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H14ClF2N and its molecular weight is 185.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4,4-Difluorocyclohexyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,4-Difluorocyclohexyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4,4-difluorocyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)3-1-6(5-10)2-4-7;/h6H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJQCPHETXMWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669808
Record name 1-(4,4-Difluorocyclohexyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

809273-65-2
Record name 1-(4,4-Difluorocyclohexyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Gem-Difluoro Advantage: A Technical Deep Dive into (4,4-Difluorocyclohexyl)methanamine HCl

[1]

Executive Summary: The Fluorine Bioisostere Paradigm

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2) represents a critical motif in modern medicinal chemistry, serving as a sophisticated bioisostere for both cyclohexyl and phenyl rings.[1] Unlike simple hydrocarbon analogs, the gem-difluoro substitution at the C4 position introduces profound stereoelectronic effects without significantly altering steric bulk.[1]

For drug development professionals, this building block offers a tripartite advantage:

  • Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the typically labile C4 position of the cyclohexane ring.[1]

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the distal primary amine, potentially improving oral bioavailability and membrane permeability.[1]

  • Lipophilicity Tuning: It modulates LogD, often providing a "sweet spot" between the lipophilicity of a cyclohexyl group and the polarity of a heteroatom-substituted ring.[1]

Physicochemical Profile

The following data aggregates experimental and predicted values relevant to lead optimization.

PropertyValueContext for Drug Design
Molecular Formula C₇H₁₃F₂N[1] · HClSalt form ensures stability and water solubility.[1]
Molecular Weight 185.64 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP (Free Base) 0.8 – 1.0Moderate lipophilicity; higher than non-fluorinated analog due to C-F hydrophobicity.[1]
pKa (Conjugate Acid) ~9.8 – 10.2Slightly lower than cyclohexylmethanamine (~10.[1]6) due to through-bond inductive effects (

).[1]
Topological Polar Surface Area 26.02 ŲFavorable for CNS penetration when coupled.[1]
H-Bond Donors/Acceptors 1 / 3Fluorine acts as a weak H-bond acceptor.[1]
Structural Analysis: The Dipole Factor

The gem-difluoro group creates a significant molecular dipole.[1] In the chair conformation, the C-F bonds are oriented such that their dipoles reinforce each other.[1] This electronic bias can influence the preferred conformation of the cyclohexane ring (flattening of the chair) and the orientation of the methanamine tail, although the distance (4-position vs 1-position) mitigates direct steric clash (gauche effects).[1]

StructuralLogicFigure 1: Stereoelectronic impacts of C4-difluorination on the pharmacophore.CF2Gem-Difluoro (C4)InductiveInductive Effect (-I)CF2->InductiveThrough-bondpolarizationMetabolismMetabolic StabilityCF2->MetabolismBlocks CYP450oxidationLipophilicityLogP AdjustmentCF2->LipophilicityFluorinehydrophobicitypKaAmine pKa ModulationInductive->pKaReduces basicity(approx 0.4-0.8 units)

[1]

Synthetic Architecture

The synthesis of (4,4-difluorocyclohexyl)methanamine HCl requires careful handling of fluorinating agents.[1] The most robust pathway proceeds via the fluorination of a ketone precursor followed by nitrile reduction.[1]

Core Protocol: From Ketone to Amine HCl

Prerequisite: All reactions involving DAST (Diethylaminosulfur trifluoride) must be performed in a fume hood with blast shielding due to thermal instability.[1]

Step 1: Deoxyfluorination[1]
  • Substrate: 4-Oxocyclohexanecarbonitrile.[1]

  • Reagent: DAST or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1]

  • Solvent: Anhydrous DCM (Dichloromethane).[1]

Mechanism: The carbonyl oxygen attacks the sulfur center, displacing a fluoride.[1] A second fluoride then displaces the sulfur-leaving group, forming the gem-difluoro motif.[1]

Step 2: Nitrile Reduction[1]
  • Substrate: 4,4-Difluorocyclohexanecarbonitrile.[1]

  • Reagent: Borane-THF complex (BH₃[1]·THF) or LiAlH₄ (Lithium Aluminum Hydride).[1]

  • Condition: Reflux under Argon/Nitrogen.[1]

  • Workup: Quench with MeOH, then treat with HCl/Dioxane to precipitate the salt.

Experimental Workflow Diagram

SynthesisFlowFigure 2: Synthetic pathway via deoxyfluorination and nitrile reduction.StartStart: 4-OxocyclohexanecarbonitrileRxn1Fluorination(DAST, DCM, 0°C to RT)Start->Rxn1Inter1Intermediate:4,4-DifluorocyclohexanecarbonitrileRxn1->Inter1Rxn2Reduction(BH3·THF, Reflux)Inter1->Rxn2QuenchAcidic Workup(HCl/MeOH)Rxn2->QuenchFinalProduct:(4,4-Difluorocyclohexyl)methanamine HClQuench->Final

[1]

Application in Lead Optimization

The (4,4-difluorocyclohexyl)methyl group is frequently employed to optimize "Right-Hand Side" (RHS) fragments in kinase inhibitors and GPCR ligands.[1]

Case Study Logic: Bioisosteric Replacement

When replacing a Cyclohexylmethyl group:

  • Observation: The parent compound suffers from rapid clearance due to hydroxylation at C4.[1]

  • Solution: Introduction of the 4,4-difluoro motif.

  • Outcome: Metabolic half-life (

    
    ) increases significantly.[1] The lipophilicity remains comparable, maintaining hydrophobic interactions in the binding pocket.[1]
    

When replacing a Benzyl group:

  • Observation: The phenyl ring causes "flatness" (high

    
     character), leading to poor solubility.[1]
    
  • Solution: The 4,4-difluorocyclohexyl group mimics the bulk of the phenyl ring but introduces saturation (

    
    ), which often improves solubility and breaks π-stacking aggregation.[1]
    
Comparison Table: Substituent Effects
SubstituentElectronic EffectMetabolic StabilityLipophilicity (Relative)
Cyclohexyl NeutralLow (C4 oxidation prone)High
4,4-Difluorocyclohexyl Weakly Electron WithdrawingHigh (Blocked) Moderate-High
Phenyl Electron Withdrawing (Resonance)ModerateModerate
Tetrahydropyranyl PolarModerateLow

Handling, Safety, and Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1] Store in a desiccator at room temperature (15-25°C).

  • Stability: The C-F bond is chemically inert under standard physiological and synthetic conditions (non-labile).[1] It resists hydrolysis and typical nucleophilic attacks.[1]

  • Safety:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319).

    • Handling: Use standard PPE (gloves, goggles).[1] Avoid dust inhalation.[1][2]

    • Incompatibility: Strong oxidizing agents.[1]

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • PubChem Compound Summary. (2024). (4,4-Difluorocyclohexyl)methanamine.[1][2][3][4][5] National Center for Biotechnology Information.[1] Link

  • Barker, T. J., & Boger, D. L. (2012).[1] Fe(III)/NaBH4-Mediated Free Radical Hydrofluorination of Unactivated Alkenes.[1] Journal of the American Chemical Society, 134(33), 13588–13591.[1] (Context on radical fluorination stability). Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

An In-Depth Technical Guide to (4,4-Difluorocyclohexyl)methanamine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of lead optimization. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated pKa—are invaluable tools for medicinal chemists.[1][2] Among the various fluorinated motifs, gem-difluorinated aliphatic rings, particularly the 4,4-difluorocyclohexyl group, have emerged as bioisosteres of carbonyls, ethers, and other functional groups, offering a stable and lipophilic replacement that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3]

This guide provides a comprehensive technical overview of (4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS Number: 809273-65-2), a key building block that provides access to this valuable motif. We will delve into its chemical properties, provide a validated synthesis pathway with detailed experimental protocols, and explore its application in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of fluorinated alicyclic amines in their research programs.

Physicochemical and Structural Properties

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a white to off-white solid, valued for its stability and ease of handling compared to its free base form. The hydrochloride salt enhances aqueous solubility, a desirable trait for various synthetic and screening applications.

Identifier Value Source
CAS Number 809273-65-2[4]
Molecular Formula C₇H₁₄ClF₂N[4]
Molecular Weight 185.64 g/mol [4]
Physical State Solid[4]
IUPAC Name (4,4-difluorocyclohexyl)methanamine;hydrochloride[4]

The free base, (4,4-Difluorocyclohexyl)methanamine (CAS: 810659-05-3), has the following properties:

Property Value Source
Molecular Formula C₇H₁₃F₂N[4]
Molecular Weight 149.18 g/mol [4]
Boiling Point (Predicted) 171 °C[5]
pKa (Predicted) 10.27 ± 0.29[5]
Density (Predicted) 1.1 ± 0.1 g/cm³[6]

Synthesis and Characterization: A Validated Pathway

While multiple synthetic routes can be envisioned, a robust and scalable pathway proceeds from 4,4-difluorocyclohexanecarboxylic acid. This starting material can be reliably prepared from its corresponding ethyl ester.[7][8] The subsequent conversion of the carboxylic acid to the target primary amine can be efficiently achieved via a Curtius rearrangement, which proceeds through an acyl azide and an isocyanate intermediate, followed by hydrolysis.[9]

Logical Flow of Synthesis

The chosen synthetic strategy is based on well-established, high-yielding transformations that are amenable to scale-up. The hydrolysis of the ethyl ester is a standard saponification. The Curtius rearrangement is selected for its mild conditions and tolerance of the gem-difluoro group, avoiding harsh reducing agents that might be problematic. The final salt formation is a straightforward acid-base reaction.

Synthesis_Pathway cluster_0 Step 1: Saponification cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Salt Formation Ester Ethyl 4,4-difluorocyclohexanecarboxylate Acid 4,4-Difluorocyclohexanecarboxylic Acid Ester->Acid LiOH, THF/H₂O Isocyanate 4,4-Difluorocyclohexyl Isocyanate Acid->Isocyanate 1. DPPA, Et₃N, Toluene 2. Heat (Δ) FreeBase (4,4-Difluorocyclohexyl)methanamine Isocyanate->FreeBase aq. HCl, Heat (Δ) HCl_Salt (4,4-Difluorocyclohexyl)methanamine Hydrochloride FreeBase->HCl_Salt HCl in Ether or Dioxane

Caption: Proposed synthetic pathway for (4,4-Difluorocyclohexyl)methanamine hydrochloride.

Experimental Protocols

Step 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid [7][8]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add ethyl 4,4-difluorocyclohexanecarboxylate (1.0 equiv).

  • Reaction: Dissolve the ester in a 2:1 mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide monohydrate (5.0 equiv) to the solution.

  • Execution: Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the mixture with ethyl acetate. Carefully adjust the pH of the aqueous layer to ~4 using 1 M HCl.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer once more with ethyl acetate.

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid. The product is typically of high purity and can be used in the next step without further purification.

Step 2-4: Synthesis of (4,4-Difluorocyclohexyl)methanamine Hydrochloride (via Curtius Rearrangement) This protocol is a representative procedure based on established methodologies for the Curtius rearrangement.[9]

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 4,4-difluorocyclohexanecarboxylic acid (1.0 equiv) in anhydrous toluene.

  • Acyl Azide Formation: Add triethylamine (Et₃N, 1.2 equiv) followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Rearrangement to Isocyanate: Gently heat the reaction mixture to 80-90 °C. The rearrangement is typically accompanied by the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (usually 2-4 hours). The formation of the isocyanate can be monitored by IR spectroscopy (characteristic peak at ~2250-2270 cm⁻¹).

  • Hydrolysis and Salt Formation: Cool the reaction mixture to room temperature. Carefully add 4 M aqueous HCl (5.0 equiv) and heat the mixture to reflux for 4-6 hours to hydrolyze the isocyanate and the intermediate carbamic acid.

  • Isolation: After cooling, a precipitate may form. If so, collect the solid by filtration. If not, wash the reaction mixture with diethyl ether or dichloromethane to remove non-polar impurities.

  • Purification: Concentrate the aqueous layer under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether) to afford pure (4,4-Difluorocyclohexyl)methanamine hydrochloride.

Characterization Data (Predicted)

As experimental spectra are not widely available in the public domain, the following are predicted characterization data based on analogous structures.

  • ¹H NMR (400 MHz, D₂O): δ ~3.05 (d, J=7.2 Hz, 2H, -CH₂NH₃⁺), ~2.10-1.85 (m, 7H, cyclohexyl-H), ~1.80-1.60 (m, 2H, cyclohexyl-H).

  • ¹³C NMR (101 MHz, D₂O): δ ~122 (t, J=240 Hz, -CF₂-), ~45.0 (-CH₂NH₃⁺), ~35.0 (-CH-), ~30.0 (t, J=25 Hz, -CH₂CF₂-), ~22.0 (-CH₂CH₂CF₂-).

  • ¹⁹F NMR (376 MHz, D₂O): δ ~-95.0 (s).

  • Mass Spectrometry (ESI+): m/z = 150.1 [M+H]⁺ (for the free base).

Applications in Medicinal Chemistry

The 4,4-difluorocyclohexyl motif is a highly valuable component in drug design, primarily for its ability to enhance metabolic stability and modulate lipophilicity without introducing a chiral center at the point of fluorination. (4,4-Difluorocyclohexyl)methanamine hydrochloride serves as a critical entry point for incorporating this group into complex molecules.

Case Study: IL-17 Modulators for Autoimmune Disorders

Recent patent literature discloses the use of substituted 4,4-difluorocyclohexyl derivatives as potent modulators of Interleukin-17 (IL-17) activity.[10] IL-17 is a key pro-inflammatory cytokine implicated in a range of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The incorporation of the 4,4-difluorocyclohexyl group into these inhibitors is a strategic choice to improve drug-like properties, such as blocking potential sites of metabolism on the cyclohexane ring, thereby increasing the compound's half-life and overall exposure.

Case Study: Inhibitors of Lysyl-tRNA Synthetase for Tuberculosis

In the development of novel treatments for tuberculosis, inhibitors of Lysyl-tRNA Synthetase (LysRS) have shown significant promise. A recent study detailed the synthesis and evaluation of a series of inhibitors where the cyclohexyl ring of an initial lead compound was systematically fluorinated.[11] The 4,4-difluorocyclohexyl derivative was synthesized to block a potential site of metabolic oxidation. While in this specific series the 4,4-difluoro substitution led to a decrease in activity compared to the non-fluorinated analog, the study highlights the strategic thinking behind its inclusion: to enhance metabolic stability. This underscores the importance of having building blocks like (4,4-Difluorocyclohexyl)methanamine readily available to explore structure-activity and structure-property relationships.[11][12]

Applications cluster_props Key Physicochemical Contributions cluster_thera Therapeutic Targets BuildingBlock (4,4-Difluorocyclohexyl)methanamine HCl Prop1 Increased Metabolic Stability (Blocks C-H Oxidation) BuildingBlock->Prop1 Prop2 Modulated Lipophilicity (LogP Impact) BuildingBlock->Prop2 Prop3 Enhanced Binding Affinity (Potential C-F•••X Interactions) BuildingBlock->Prop3 Target1 IL-17 Modulation (Autoimmune Diseases) Prop1->Target1 Target2 LysRS Inhibition (Tuberculosis) Prop1->Target2 Target3 Other CNS/Kinase Targets Prop2->Target3

Caption: Role of the 4,4-difluorocyclohexyl motif in drug discovery.

Conclusion and Future Outlook

(4,4-Difluorocyclohexyl)methanamine hydrochloride is more than just a chemical reagent; it is a strategic tool for overcoming common challenges in drug development. Its ability to confer metabolic stability and fine-tune physicochemical properties makes it an attractive building block for programs targeting a wide array of diseases. The synthetic pathway outlined in this guide offers a reliable method for its preparation, enabling its broader use in discovery campaigns. As the demand for more sophisticated, property-driven molecular design continues to grow, the importance of key fluorinated intermediates like (4,4-Difluorocyclohexyl)methanamine hydrochloride is set to increase, solidifying its place in the modern medicinal chemist's toolbox.

References

  • MDPI. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology.[Link]

  • University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride.[Link]

  • Google Patents.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[Link]

  • National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets.[Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4.[Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.[Link]

  • bioRxiv. Design and development of lysyl tRNA synthetase inhibitors, for the treatment of tuberculosis.[Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements.[Link]

  • Odesa I. I. Mechnikov National University. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.[Link]

  • Edelris. Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B.[Link]

  • YouTube. NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry.[Link]

  • Royal Society of Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses.[Link]

  • ACS Publications. Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis.[Link]

  • Google Patents.Compositions of essentially pure form IV of N-((R)-2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide and uses thereof.
  • Google Patents.
  • PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery.[Link]

  • University of Pretoria Repository. Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy.[Link]

Sources

The Strategic Role of (4,4-Difluorocyclohexyl)methanamine Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4,4-Difluorocyclohexyl)methanamine hydrochloride has emerged as a pivotal building block in medicinal chemistry, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and inflammatory conditions. Its unique structural and physicochemical properties, imparted by the gem-dinal difluorocyclohexyl moiety, offer significant advantages in optimizing drug candidates for enhanced metabolic stability, membrane permeability, and bioavailability. This guide provides an in-depth analysis of the molecular characteristics of (4,4-Difluorocyclohexyl)methanamine hydrochloride, detailed protocols for its synthesis and characterization, and an exploration of its application in the design of next-generation pharmaceuticals, such as Interleukin-17 (IL-17) modulators.

Introduction: The Growing Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for modulating their pharmacokinetic and pharmacodynamic profiles. The unique properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity to biological targets. The 4,4-difluorocyclohexyl motif, in particular, has gained traction as a bioisosteric replacement for other cyclic systems, offering a favorable balance of properties for drug design. (4,4-Difluorocyclohexyl)methanamine hydrochloride serves as a key intermediate, providing a versatile handle for the construction of complex bioactive molecules. Its application has been notably successful in the development of agents for neurological disorders and inflammatory diseases.[1]

Physicochemical Properties of (4,4-Difluorocyclohexyl)methanamine Hydrochloride

The hydrochloride salt of (4,4-Difluorocyclohexyl)methanamine is typically a white to off-white solid, with a molecular weight of 185.64 g/mol . The gem-difluoro substitution on the cyclohexane ring significantly impacts its conformational behavior and electronic properties, which in turn influences its interactions with biological systems.

PropertyValueSource
Molecular Formula C₇H₁₃F₂N · HCl[2]
Molecular Weight 185.64 g/mol
CAS Number 809273-65-2[2][3]
Appearance White crystalline substance
Purity ≥95%[1]
Storage 2-8°C[1]

The presence of the two fluorine atoms enhances the metabolic stability of the cyclohexyl ring by blocking potential sites of oxidative metabolism. Furthermore, the fluorinated cyclohexyl structure can improve membrane permeability, a critical factor for oral bioavailability and CNS penetration.[1]

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of (4,4-Difluorocyclohexyl)methanamine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative method based on established organic chemistry principles, such as reductive amination.

Synthetic Pathway Overview

A common synthetic route involves the reductive amination of a suitable difluorinated cyclohexyl carbonyl compound. This approach offers a reliable and scalable method for the preparation of the target primary amine.

G cluster_0 Synthesis of (4,4-Difluorocyclohexyl)methanamine Hydrochloride A 4-Oxocyclohexanecarboxylic Acid (Starting Material) B 4,4-Difluorocyclohexanecarboxylic Acid A->B Fluorination (e.g., DAST) C (4,4-Difluorocyclohexyl)methanol B->C Reduction (e.g., LiAlH4) D 4,4-Difluorocyclohexanecarbaldehyde C->D Oxidation (e.g., PCC) E (4,4-Difluorocyclohexyl)methanamine D->E Reductive Amination (e.g., NH3, NaBH3CN) F (4,4-Difluorocyclohexyl)methanamine Hydrochloride (Final Product) E->F Salt Formation (HCl)

Caption: Synthetic workflow for (4,4-Difluorocyclohexyl)methanamine hydrochloride.

Step-by-Step Experimental Procedure

Step 1: Fluorination of a Ketone Precursor (Illustrative)

  • Rationale: The introduction of the gem-difluoro group is a key step. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, converting a ketone to a difluoride. This reaction should be performed with extreme caution in a well-ventilated fume hood, as DAST is toxic and reacts violently with water.

  • Protocol:

    • Dissolve the ketone precursor (e.g., a 4-oxocyclohexane derivative) in an anhydrous solvent like dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DAST (1.1 equivalents) to the cooled solution.

    • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination

  • Rationale: Reductive amination is a robust method for forming amines from carbonyl compounds.[4][5] In this step, the aldehyde or ketone is first condensed with an amine source (e.g., ammonia or an ammonium salt) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent suitable for this transformation.

  • Protocol:

    • To a solution of the difluorinated cyclohexyl carbonyl compound in methanol (MeOH), add ammonium acetate or a solution of ammonia in methanol.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, quench by adding water and concentrate the mixture under reduced pressure to remove the methanol.

    • Make the aqueous solution basic by adding an aqueous solution of sodium hydroxide (NaOH) and extract the product with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free amine.

Step 3: Salt Formation

  • Rationale: The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

  • Protocol:

    • Dissolve the crude (4,4-Difluorocyclohexyl)methanamine in a suitable solvent like diethyl ether or ethyl acetate.

    • Add a solution of hydrochloric acid (HCl) in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

    • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (4,4-Difluorocyclohexyl)methanamine hydrochloride.

Purification and Validation
  • Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to achieve high purity (>97%).

  • Validation: The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Infrared (IR) spectroscopy.

Analytical Characterization

A thorough analytical characterization is essential to confirm the structure and purity of the synthesized (4,4-Difluorocyclohexyl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

    • Expected Chemical Shifts (in D₂O):

      • δ 1.6–2.2 ppm (multiplet, cyclohexyl protons)

      • δ 3.1 ppm (singlet, CH₂NH₃⁺ protons)[2]

  • ¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.

    • Expected Chemical Shifts: A signal in the range of δ -100 to -110 ppm is characteristic of the CF₂ group.[2]

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) is a suitable method for analyzing the hydrochloride salt.

  • Expected m/z values (ESI+):

    • [M+H]⁺ at m/z 150.1 (for the free base)[6]

    • The molecular ion for the free base (C₇H₁₃F₂N) would be observed. The hydrochloride salt itself is not typically observed directly.

Infrared (IR) Spectroscopy
  • Expected Absorptions:

    • N-H stretching vibrations of the ammonium salt.

    • C-H stretching and bending vibrations of the cyclohexyl ring.

    • Strong C-F stretching vibrations.

Applications in Drug Discovery and Development

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a valuable building block for the synthesis of a wide range of biologically active compounds. Its utility is particularly evident in the development of therapeutics for CNS and inflammatory disorders.

Modulators of Interleukin-17 (IL-17)

Recent patent literature highlights the use of (4,4-Difluorocyclohexyl)methanamine in the synthesis of potent and selective modulators of IL-17.[7][8] IL-17 is a pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The incorporation of the difluorocyclohexyl moiety into these inhibitors can enhance their drug-like properties, leading to improved efficacy and safety profiles.

CNS-Acting Agents

The physicochemical properties of the 4,4-difluorocyclohexyl group, such as increased metabolic stability and membrane permeability, make it an attractive scaffold for the design of CNS-penetrant drugs.[1] This is particularly relevant for targeting neurological and psychiatric disorders where crossing the blood-brain barrier is a major challenge.

G cluster_0 Drug Discovery Application Workflow A (4,4-Difluorocyclohexyl)methanamine Hydrochloride B Chemical Synthesis (Amide coupling, etc.) A->B C Library of Novel Difluorocyclohexyl Derivatives B->C D Biological Screening (e.g., IL-17 binding assay) C->D E Hit Identification D->E F Lead Optimization (SAR studies) E->F G Preclinical Candidate F->G

Caption: Application of the title compound in a drug discovery workflow.

Safety and Handling

(4,4-Difluorocyclohexyl)methanamine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a strategically important building block in modern medicinal chemistry. Its unique properties, conferred by the gem-difluoro substitution, provide drug designers with a powerful tool to overcome common challenges in drug development, such as metabolic instability and poor bioavailability. The synthetic and analytical protocols outlined in this guide offer a framework for the effective utilization of this versatile intermediate in the discovery and development of novel therapeutics for a range of diseases. As the demand for more effective and safer drugs continues to grow, the role of fluorinated scaffolds like the 4,4-difluorocyclohexyl moiety is set to expand, further cementing the importance of key intermediates such as (4,4-Difluorocyclohexyl)methanamine hydrochloride.

References

  • Chovatia, P. T., Foley, A. M., Haslett, G. W., et al. (2021). Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Chovatia, P. T., Haslett, G. W., Lecomte, F. C., et al. (2021). Difluorocyclohexyl derivatives as IL-17 modulators.
  • MySkinRecipes. (4,4-Difluorocyclohexyl)methanamine hydrochloride. [Link]

  • PubChem. (4,4-difluorocyclohexyl)methanamine. [Link]

  • Janssen Pharmaceutica NV. (2024). IL-17A/IL-17RA interaction inhibitors disclosed in Janssen patent. BioWorld. [Link]

  • National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

Advanced Synthesis Strategies: (4,4-Difluorocyclohexyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (4,4-Difluorocyclohexyl)methanamine hydrochloride CAS: 809273-65-2 Molecular Formula: C


H

ClF

N Role: Critical building block in medicinal chemistry, particularly for introducing metabolic stability and modulating lipophilicity via the gem-difluoro motif.

This technical guide details the robust synthesis of (4,4-difluorocyclohexyl)methanamine hydrochloride. Unlike generic protocols, this guide prioritizes the Amide Reduction Pathway , which offers the highest reliability for preserving the integrity of the gem-difluoro group while ensuring complete reduction of the carbonyl functionality. We also address the critical safety parameters of deoxofluorination on cycloaliphatic systems.

Strategic Retrosynthesis & Pathway Logic

The synthesis hinges on two critical challenges:

  • Introduction of Fluorine: The gem-difluoro group is best introduced early on the ketone functionality using nucleophilic fluorinating agents (DAST/Deoxo-Fluor).

  • Preservation of the Methylene Bridge: The target is a methanamine (

    
    ), not an aniline analog. Therefore, degradative methods like the Curtius rearrangement are unsuitable as they excise a carbon. We must utilize reductive methods (Amide 
    
    
    
    Amine or Nitrile
    
    
    Amine) to maintain the carbon skeleton.
Diagram 1: Synthesis Workflow & Retrosynthesis

SynthesisPath Target (4,4-Difluorocyclohexyl) methanamine HCl Amide Intermediate 2: 4,4-Difluorocyclohexane- carboxamide Target->Amide Retrosynthesis Amide->Target 3. BH3-THF, Reflux; then HCl/Dioxane Ester Intermediate 1: Ethyl 4,4-difluoro- cyclohexanecarboxylate Amide->Ester Ester->Amide 2. NH3 (aq)/MeOH (Aminolysis) Start Starting Material: Ethyl 4-oxocyclohexane- carboxylate Ester->Start Start->Ester 1. DAST, DCM, 0°C to RT (Deoxofluorination)

Caption: Linear synthesis pathway preserving the carbon skeleton via amide reduction.

Detailed Experimental Protocols

Step 1: Deoxofluorination of Ethyl 4-oxocyclohexanecarboxylate

This is the most hazardous step. The conversion of the ketone to the gem-difluoride uses DAST (Diethylaminosulfur trifluoride).[1]

  • Mechanism: Nucleophilic attack of sulfur on the ketone oxygen, followed by fluoride displacement.

  • Critical Constraint: Elimination is a competing side reaction, leading to the vinyl fluoride. Low temperature and anhydrous conditions are non-negotiable.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) under nitrogen atmosphere.

  • Solvation: Dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol). Cool to -78°C (dry ice/acetone).

  • Addition: Add DAST (2.5 eq) dropwise via syringe pump to maintain internal temperature

    
    .
    
  • Reaction: Allow to warm slowly to Room Temperature (RT) over 12 hours.

  • Quench (CRITICAL): Cool back to -20°C. Dropwise addition of saturated aqueous NaHCO

    
    . Warning: Vigorous CO
    
    
    
    evolution.
  • Workup: Extract with DCM. Wash organics with brine.[2] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

    • Yield Expectation: 75-85%

    • Data:

      
      F NMR should show a distinct doublet/multiplet around -90 to -100 ppm.
      
Step 2: Aminolysis to 4,4-Difluorocyclohexanecarboxamide

Converting the ester to the primary amide provides the nitrogen source and the correct oxidation state for the final reduction.

Protocol:

  • Reaction: Dissolve the fluoro-ester (from Step 1) in Methanol (5 vol).

  • Reagent: Add 30% aqueous Ammonia (10 eq) or saturate the solution with NH

    
     gas at 0°C.
    
  • Conditions: Seal the vessel (pressure tube preferred) and stir at RT for 16-24 hours.

  • Workup: Concentrate in vacuo to remove methanol and excess ammonia. The product often precipitates as a white solid.

  • Purification: Trituration with cold diethyl ether or recrystallization from Ethanol/Hexane.

    • Yield Expectation: >90%[2][3][4]

Step 3: Reduction & Salt Formation

We utilize Borane-THF (


) for the reduction. Unlike LiAlH

, Borane is chemoselective for amides and less likely to cause defluorination (C-F bond cleavage) under reflux.

Protocol:

  • Setup: Dry RBF under Nitrogen.

  • Reduction: Dissolve the amide (1.0 eq) in anhydrous THF (10 vol). Add

    
     (1.0 M solution, 3.0 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux (66°C) for 4-6 hours. Monitor by TLC/LCMS for disappearance of amide.

  • Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane.

  • Acid Hydrolysis: Add conc. HCl (to pH < 2) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Concentrate to dryness. Basify with NaOH (aq) to pH 10. Extract the free amine into DCM.

  • Salt Formation: Dry the DCM layer. Add 4N HCl in Dioxane (1.1 eq). The hydrochloride salt precipitates immediately.

  • Filtration: Filter the white solid and dry under high vacuum.

Critical Process Parameters (CPP) & Safety

Table 1: Process Control Variables
ParameterSetpointRationaleRisk of Deviation
Moisture (Step 1) < 0.05% H

O
DAST hydrolyzes to HF (toxic/corrosive).Explosion hazard; Yield loss.
Temp (Step 1 Addition) -78°CControls exotherm and selectivity.Formation of vinyl fluoride (elimination product).
Quench Rate (Step 1) DropwiseDAST residue reacts violently with water.Runaway exotherm; Eruption of vessel content.
Reduction Agent BH

-THF
Selectivity over LiAlH

.
LiAlH

may cause defluorination at high temps.
Diagram 2: DAST Safety Decision Logic

SafetyLogic Check Pre-Reaction Check: Moisture Content Dry System Dry (<50ppm) Check->Dry Pass Wet Moisture Detected Check->Wet Fail Action1 Proceed to -78°C Cooling Dry->Action1 Action2 ABORT: Re-dry Solvents Wet->Action2 Residue Post-Reaction: Unreacted DAST? Action1->Residue Reaction Complete Quench Dilute with DCM, then dropwise NaHCO3 at -20°C Residue->Quench Standard Protocol

Caption: Decision tree for managing moisture and quenching risks during fluorination.

Troubleshooting & Quality Control

  • Impurity A (Vinyl Fluoride): If NMR shows an alkene proton, the fluorination temperature was too high. Corrective Action: Ensure cooling bath is maintained at -78°C during addition and warm up is gradual.

  • Impurity B (Boron Complex): If the product is "sticky" or yield is >100% after reduction, the boron-amine complex was not fully hydrolyzed. Corrective Action: Increase the duration of the acidic methanol reflux step.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas.

References

  • Fluorination Methodology: Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST).[1] Synthesis, 17, 2561–2578. Link

  • Amide Reduction Protocols: Brown, H. C., & Heim, P. (1973). Selective reductions. Reduction of amides with diborane. The Journal of Organic Chemistry, 38(5), 912–916. Link

  • Synthesis of 4,4-difluorocyclohexanecarboxylic acid: Flynn, D. L., et al. (2014).[2] Patent US20140275080A1. Deciphera Pharmaceuticals.[2] (Paragraph 0428 details the hydrolysis of the difluoro ester). Link

  • Safety of DAST: Lalo, G. S., et al. (2008). Safety of Deoxofluorination Reagents.[1][3] Chemical & Engineering News. Link

Sources

physical and chemical properties of (4,4-Difluorocyclohexyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a fluorinated aliphatic amine that has garnered interest as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly modulate physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known physical and chemical properties of (4,4-Difluorocyclohexyl)methanamine hydrochloride, offering a critical resource for its effective utilization in research and development.

Chemical Identity and Structure

(4,4-Difluorocyclohexyl)methanamine hydrochloride is the hydrochloride salt of (4,4-Difluorocyclohexyl)methanamine. The presence of the geminal difluoro group on the cyclohexane ring is a key structural feature that imparts unique properties to the molecule.

Molecular Structure:

Chemical Structure of (4,4-Difluorocyclohexyl)methanamine hydrochloride

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 809273-65-2[1]
Molecular Formula C₇H₁₄ClF₂N[1]
Molecular Weight 185.64 g/mol [1]
IUPAC Name (4,4-difluorocyclohexyl)methanamine;hydrochloride[1]
InChI InChI=1S/C7H13F2N.ClH/c8-7(9)3-1-6(5-10)2-4-7;/h6H,1-5,10H2;1H[1]
InChI Key HNJQCPHETXMWSG-UHFFFAOYSA-N[1]
Canonical SMILES Cl.NCC1CCC(F)(F)CC1[1]

Physicochemical Properties

The physicochemical properties of (4,4-Difluorocyclohexyl)methanamine hydrochloride are influenced by both the fluorinated cyclohexane moiety and the primary amine hydrochloride group.

Table 2: Physical and Chemical Properties

PropertyValueRemarksSource
Physical State SolidAt room temperature[1]
Boiling Point (Free Amine) 170.7 ± 10.0 °C at 760 mmHgData for the free amine, not the hydrochloride salt.[2]
Density (Free Amine) 1.1 ± 0.1 g/cm³Data for the free amine, not the hydrochloride salt.[2]
pKa (Free Amine) 10.42 ± 0.29 (Predicted)The basicity of the primary amine is a key feature for its reactivity and salt formation.[3]
Solubility
Stability

As a hydrochloride salt, the compound is generally stable under standard laboratory conditions. It is advisable to store it in a cool, dry place away from strong oxidizing agents and strong bases. The free amine is noted to be air-sensitive.[3]

Synthesis and Characterization

A detailed, peer-reviewed synthesis and characterization of (4,4-Difluorocyclohexyl)methanamine hydrochloride is not prominently published, suggesting it is primarily a commercially available building block. However, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible route would involve the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

Hypothetical Synthetic Workflow:

Synthetic_Workflow cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Start 4,4-Difluorocyclohexanecarboxylic acid Intermediate1 4,4-Difluorocyclohexanecarbonitrile Start->Intermediate1 Amidation then Dehydration Intermediate2 (4,4-Difluorocyclohexyl)methanamine (Free Base) Intermediate1->Intermediate2 Reduction (e.g., LiAlH4, H2/Catalyst) Final (4,4-Difluorocyclohexyl)methanamine hydrochloride Intermediate2->Final Treatment with HCl

Plausible synthetic route to the target compound.

Characterization:

Due to the lack of published experimental spectra, a definitive analysis is not possible. However, the expected spectroscopic signatures can be predicted based on the molecular structure.

  • ¹H NMR: The spectrum would be complex due to the cyclohexane ring protons. Key signals would include a multiplet for the proton on the carbon bearing the aminomethyl group, broad signals for the cyclohexane ring protons, and a broad singlet for the -NH₃⁺ protons, which may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms. The carbon attached to the nitrogen would appear in the range of 35-45 ppm. The gem-difluoro substituted carbon would show a characteristic triplet due to C-F coupling.

  • ¹⁹F NMR: A single resonance, likely a complex multiplet due to coupling with neighboring protons, would be expected for the two equivalent fluorine atoms.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the ammonium salt (around 3000-3200 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-F stretching vibrations (typically in the 1000-1200 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum of the free base (obtained after neutralization) would show a molecular ion peak (M⁺) at m/z 149.10. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the cyclohexane ring.

Reactivity and Applications in Drug Discovery

The primary reactivity of (4,4-Difluorocyclohexyl)methanamine hydrochloride stems from the nucleophilic primary amine group (after deprotonation to the free base). This makes it a valuable synthon for introducing the 4,4-difluorocyclohexylmethyl moiety into larger molecules.

Key Reactions:

  • Amide Bond Formation: The free amine readily reacts with carboxylic acids, acyl chlorides, and activated esters to form amides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

  • Reductive Amination: It can be reacted with aldehydes and ketones in the presence of a reducing agent to form secondary amines.

  • N-Alkylation: The amine can be alkylated using alkyl halides or other electrophiles.

  • Formation of Heterocycles: It can serve as a key building block for the synthesis of various nitrogen-containing heterocyclic systems.

The incorporation of the 4,4-difluorocyclohexyl group is particularly strategic in drug design. The gem-difluoro substitution can:

  • Block Metabolic Oxidation: The C-F bonds are highly stable, and the presence of two fluorine atoms at the 4-position of the cyclohexane ring can prevent metabolic oxidation at that site, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Modulate Lipophilicity: Fluorine substitution generally increases lipophilicity, which can influence a molecule's ability to cross cell membranes and interact with biological targets.

  • Influence Conformation: The steric and electronic effects of the difluoro group can lock the cyclohexane ring in a specific conformation, which can be crucial for optimal binding to a target protein.

  • Alter pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the neighboring amine group, affecting its ionization state at physiological pH and potentially influencing its binding interactions and solubility.

While specific examples of marketed drugs containing this exact fragment are not readily identifiable, the use of fluorinated cyclohexane derivatives is an active area of research in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.[4]

Safety and Handling

(4,4-Difluorocyclohexyl)methanamine hydrochloride is classified as an irritant.[1] It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[1]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a valuable and strategic building block for medicinal chemistry. Its unique combination of a primary amine for versatile chemical modification and a gem-difluorinated cyclohexane ring for modulating pharmacokinetic and pharmacodynamic properties makes it an attractive tool for the design of novel therapeutics. While a comprehensive public dataset of its experimental properties is currently lacking, this guide provides a foundational understanding of its identity, predicted characteristics, reactivity, and potential applications, thereby enabling researchers to effectively incorporate this promising synthon into their drug discovery programs. Further detailed characterization in the primary scientific literature would be a valuable contribution to the field.

References

  • (4,4-difluorocyclohexyl)methanamine. PubChem. [Link]

  • The synthetic method of 2, 4 difluoro benzene methanamines.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • (Aminomethyl)cyclohexane. Molbase. [Link]

Sources

Technical Whitepaper: Solubility Profiling and Physicochemical Properties of (4,4-Difluorocyclohexyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2) represents a critical building block in modern medicinal chemistry. It serves as a strategic bioisostere for the cyclohexylmethanamine moiety, where the gem-difluoro substitution at the C4 position modulates physicochemical properties without significantly altering steric bulk. This modification is primarily employed to block metabolic oxidation at the 4-position, lower amine basicity (pKa), and tune lipophilicity (LogD).

This technical guide provides a definitive solubility profile, structural analysis, and standardized experimental protocols for researchers utilizing this compound in lead optimization and process chemistry.

Physicochemical Context & Structure-Property Relationships[1][2]

The utility of (4,4-difluorocyclohexyl)methanamine hydrochloride stems from the specific electronic and conformational perturbations introduced by the fluorine atoms.

Structural Analysis[3]
  • Fluorine Effect: The C-F bond is highly polar yet hydrophobic ("polar hydrophobicity"). The gem-difluoro group exerts a strong inductive effect (

    
    ), withdrawing electron density through the 
    
    
    
    -framework.
  • Basicity Modulation: While typical primary alkyl amines exhibit pKa values of ~10.5–10.8, the electron-withdrawing nature of the

    
    -difluoro substituent slightly attenuates the basicity of the primary amine, with predicted pKa values in the range of 10.0–10.3 .
    
  • Conformational Lock: The 4,4-difluoro substitution eliminates stereoisomerism at the C4 position but influences the ring's chair conformation preference, often stabilizing specific puckering modes due to dipole minimization.

Key Physicochemical Parameters[1][3]
PropertyValue / DescriptionContext
Molecular Formula

Salt Form
Molecular Weight 185.64 g/mol 149.18 (Free Base) + 36.46 (HCl)
Physical State White Crystalline SolidHigh lattice energy due to ionic/dipole interactions
Predicted pKa 10.27 ± 0.29Moderately Basic (Free Base)
Predicted LogP 0.78 – 0.98Free Base (Moderate Lipophilicity)
Hygroscopicity ModerateCommon for primary amine hydrochlorides

Solubility Profile

The solubility of the hydrochloride salt is dominated by its ionic lattice energy and the high polarity of the ammonium headgroup.

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingMechanistic Insight
Aqueous Water (pH 7)High (>50 mg/mL) Ion-dipole interactions dominate; salt dissociation is favorable.
Aqueous 0.1M HClHigh Common ion effect is negligible at low concentrations; remains fully ionized.
Aqueous 0.1M NaOHLow (Conversion) Converts to free base (oil), which has lower aqueous solubility (~10-fold drop).
Polar Organic DMSOHigh (>100 mg/mL) Excellent solvation of both organic tail and ionic headgroup.
Alcohol MethanolHigh High dielectric constant supports ion pair dissociation.
Alcohol EthanolModerate Reduced solubility compared to MeOH due to lower dielectric constant.
Chlorinated DichloromethaneLow to Moderate Poor solvation of the chloride anion; typically requires free base form.
Non-Polar Hexane / Et2OInsoluble Lack of dipole interaction to overcome lattice energy.
pH-Dependent Solubility Behavior

The compound follows a classic salt solubility profile.

  • pH < pKa (Acidic/Neutral): The compound exists as the cationic ammonium species (

    
    ). Solubility is maximal, governed by the 
    
    
    
    of the hydrochloride salt.
  • pH > pKa (Basic): Deprotonation occurs, yielding the neutral free base (

    
    ). The free base is a liquid with significantly higher LogP and reduced aqueous solubility, often resulting in "oiling out" from aqueous solutions.
    

Experimental Protocols

To validate the solubility for specific formulation or assay needs, the following standardized protocols should be employed.

Diagram: Solubility Profiling Workflow

SolubilityWorkflow Start Compound Sample (HCl Salt) Prep Solvent Addition (Stepwise) Start->Prep Equilib Equilibration (24h Shake @ 25°C) Prep->Equilib Saturation Filter Filtration/Centrifugation (0.22 µm) Equilib->Filter Remove Solids Analysis Quantification (HPLC-UV / LC-MS) Filter->Analysis Supernatant Data Solubility Value (mg/mL) Analysis->Data

Figure 1: Standard operating procedure for thermodynamic solubility determination.

Protocol A: Thermodynamic Solubility (Shake-Flask)

Purpose: To determine the absolute solubility limit in a specific solvent.

  • Preparation: Weigh approximately 10 mg of (4,4-difluorocyclohexyl)methanamine HCl into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4).

  • Observation: Visually check for dissolution.

    • If dissolved: Add more solid until a suspension persists.

    • If undissolved: Proceed to equilibration.

  • Equilibration: Cap the vial and agitate (shake or stir) at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification: Dilute the supernatant 100-fold with mobile phase and analyze via HPLC-UV (Detection @ 210 nm, as the compound lacks strong chromophores, or use ELSD/CAD/LC-MS).

  • Calculation: Compare peak area against a standard curve of the compound in DMSO.

Protocol B: pKa Determination (Potentiometric)

Purpose: To verify the ionization state at physiological pH.

  • Setup: Prepare a 10 mM solution of the compound in water.

  • Titration: Titrate with 0.1 M NaOH using an autotitrator under inert atmosphere (

    
    ) to prevent carbonate formation.
    
  • Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.

    • Expected Result: A single inflection point around pH 10.2–10.3.

Structural Impact Visualization

The following diagram illustrates how the gem-difluoro modification impacts the physicochemical properties compared to the parent cyclohexylmethanamine.

StructureProperty Core Parent: Cyclohexylmethanamine Mod Modification: 4,4-Difluoro Substitution Core->Mod Derivatization Effect1 Basicity (pKa) Decreases (~0.5 units) Mod->Effect1 -I Inductive Effect Effect2 Lipophilicity (LogP) Increases (Polar Hydrophobicity) Mod->Effect2 C-F Bond Nature Effect3 Metabolic Stability Blocks C4-Oxidation Mod->Effect3 Steric/Electronic Block Effect4 Solubility (HCl Salt) Remains High (Aqueous) Mod->Effect4 Ionic Character Dominates

Figure 2: Structure-Property Relationship (SPR) analysis of the difluoro-substitution.

Handling and Stability

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The HCl salt is generally stable but can be hygroscopic.

  • Handling: Use standard PPE. Avoid inhalation of dust.

  • Incompatibility: Strong oxidizing agents. Reacts with strong bases to liberate the volatile free base.

References

  • PubChem. (2025).[1] Compound Summary: (4,4-Difluorocyclohexyl)methanamine.[2][1][3][4] National Library of Medicine. [Link]

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. (Contextual reference for fluorine effect on amine pKa).
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Mechanistic insight into polar hydrophobicity).

Sources

Technical Guide: (4,4-Difluorocyclohexyl)methanamine Hydrochloride as a Mechanistic Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Mechanism of Action of (4,4-Difluorocyclohexyl)methanamine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Core Directive

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 675112-70-6) is not a standalone therapeutic agent but a high-value structural motif and bioisostere used in modern medicinal chemistry. Its "mechanism of action" is defined by its ability to modulate the physicochemical and metabolic profile of a parent drug molecule.

By incorporating the gem-difluorocyclohexyl moiety, this fragment acts as a metabolic shield and a lipophilicity tuner . It is strategically employed to block cytochrome P450 (CYP450) oxidation at the vulnerable C4 position of cyclohexane rings while simultaneously lowering lipophilicity (LogD) compared to non-fluorinated analogs, thereby improving solubility and bioavailability.

Mechanistic Architecture: The Fluorine Effect

The utility of (4,4-Difluorocyclohexyl)methanamine relies on three specific mechanistic pillars that alter the pharmacology of the final drug candidate.

Metabolic Blockade (The C4 Shield)

In saturated carbocycles like cyclohexane, the C4 position is a "metabolic soft spot," highly susceptible to oxidative hydroxylation by CYP450 enzymes.

  • Mechanism: The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • Causality: Replacing C-H bonds with C-F bonds at the 4-position renders this site inert to oxidative attack. This extends the half-life (

    
    ) of the drug molecule and improves its metabolic stability profile (intrinsic clearance, 
    
    
    
    ).
Lipophilicity Modulation (The Janus Face Effect)

Unlike the trifluoromethyl (


) group, which typically increases lipophilicity, the gem-difluoromethylene (

) group incorporated into a saturated ring often lowers the LogP/LogD of the molecule.
  • Polarity: The high electronegativity of the two fluorine atoms creates a significant local dipole moment. This polarity reduces the overall "greasiness" of the cyclohexyl ring without introducing a hydrogen bond donor (HBD), which could otherwise limit membrane permeability.

  • Outcome: This improves aqueous solubility while maintaining sufficient lipophilicity for cell penetration.

pKa Attenuation

The fluorine atoms at the C4 position exert a through-bond inductive electron-withdrawing effect (


) on the amine nitrogen at C1.
  • Effect: This slightly lowers the pKa of the primary amine compared to the non-fluorinated cyclohexylmethanamine.

  • Benefit: A lower pKa (closer to physiological pH 7.4) can increase the fraction of the non-ionized species, potentially enhancing passive membrane permeability and reducing lysosomal trapping (a common issue with highly basic amines).

Visualization: Metabolic Fate & Signaling Logic

The following diagram illustrates the mechanistic logic of replacing a standard cyclohexyl group with the 4,4-difluoro analog to prevent metabolic degradation.

MetabolicMechanism cluster_0 Standard Cyclohexyl Scaffold cluster_1 4,4-Difluoro Scaffold Cyclohexyl Cyclohexyl-R (C4-H Bonds) CYP CYP450 Enzyme (Oxidative Attack) Cyclohexyl->CYP Substrate Entry Metabolite 4-Hydroxy-Cyclohexyl-R (Inactive/Excreted) Difluoro 4,4-Difluorocyclohexyl-R (C4-F Bonds) StableDrug Intact Drug (Sustained Potency) Difluoro->StableDrug Metabolic Blockade (Extended t1/2) Difluoro->CYP Resists Binding/Reaction CYP->Metabolite Hydroxylation (Rapid Clearance)

Figure 1: Mechanistic comparison of metabolic stability. The 4,4-difluoro substitution blocks CYP450-mediated hydroxylation, preserving drug integrity.

Quantitative Comparison: Physicochemical Impact

The following table summarizes the shift in properties when transitioning from a standard cyclohexyl fragment to the 4,4-difluoro analog.

PropertyCyclohexylmethanamine(4,4-Difluorocyclohexyl)methanamineMechanistic Implication
C4 Bond Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)Metabolic Stability: Resists oxidative cleavage.[1]
Lipophilicity (LogP) High (Lipophilic)Moderate (Reduced)Solubility: Improved aqueous solubility; reduced non-specific binding.
Dipole Moment LowHigh (~2.0 D for CF2)Conformation: May bias ring conformation; distinct electrostatic interaction.
Basicity (pKa) ~10.5~9.8 - 10.0 (Est.)Permeability: Reduced lysosomal trapping; modulated ionization state.
Bioisosterism Phenyl / Piperidine mimicPhenyl / Piperidine mimicDesign: Bioisostere with blocked metabolic soft spot.

Experimental Protocols

Protocol A: Incorporation via Amide Coupling

This protocol describes the standard method for attaching the (4,4-Difluorocyclohexyl)methanamine fragment to a carboxylic acid core (e.g., a kinase inhibitor scaffold).

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)

  • (4,4-Difluorocyclohexyl)methanamine HCl (1.1 eq) [CAS: 675112-70-6]

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Workflow:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at RT for 15 minutes to generate the activated ester.
    
  • Coupling: Add (4,4-Difluorocyclohexyl)methanamine HCl (1.1 mmol) directly to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    , filter, and concentrate.
  • Validation: Verify the presence of the gem-difluoro group by

    
     NMR (typically a doublet of triplets or broad signal around -90 to -100 ppm).
    
Protocol B: Microsomal Stability Assay (Self-Validating System)

To confirm the "Metabolic Shield" mechanism, researchers must compare the stability of the fluorinated analog against the non-fluorinated parent.

Methodology:

  • Preparation: Prepare 1 µM solutions of both the Test Compound (Fluorinated) and Control Compound (Non-fluorinated) in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.
    
  • Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Criterion: The (4,4-difluoro) analog should exhibit a statistically significant increase in

      
       (>2-fold) compared to the cyclohexyl control.
      

Synthesis Workflow Visualization

SynthesisWorkflow Start Precursor: 4-Oxocyclohexanecarbonitrile Step1 Fluorination (DAST/Deoxo-Fluor) Introduction of gem-CF2 Start->Step1 Intermediate 4,4-Difluorocyclohexanecarbonitrile Step1->Intermediate Step2 Reduction (LiAlH4 or H2/Cat) Nitrile to Amine Intermediate->Step2 Product (4,4-Difluorocyclohexyl)methanamine (Target Fragment) Step2->Product Coupling Drug Discovery Application (Amide Coupling/Reductive Amination) Product->Coupling Incorporation into Scaffold

Figure 2: Synthetic route to the (4,4-difluorocyclohexyl)methanamine fragment and its downstream application.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15604494, (4,4-Difluorocyclohexyl)methanamine.[2] Link

  • Winkelmann, E., et al. (1978). Gem-difluorocycloalkanes.[3] United States Patent 4,082,849. (Foundational patent on difluorocycloalkane synthesis). Link

Sources

(4,4-Difluorocyclohexyl)methanamine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (4,4-Difluorocyclohexyl)methanamine Hydrochloride Context: Advanced Material Safety & Strategic Application in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of (4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2), a critical fluorinated building block in modern medicinal chemistry. Beyond standard safety data, this document synthesizes the compound's physicochemical properties, metabolic advantages, and rigorous handling protocols required for high-integrity research environments. It is designed for medicinal chemists and safety officers seeking to optimize both experimental safety and synthetic utility.

Part 1: Chemical Identity & Strategic Utility

The "Fluorine Effect" in Drug Design

(4,4-Difluorocyclohexyl)methanamine hydrochloride is not merely a reagent; it is a strategic bioisostere used to modulate the pharmacokinetic profile of lead compounds. The gem-difluoro substitution at the C4 position of the cyclohexane ring introduces specific electronic and steric effects without significantly altering the overall steric bulk compared to a standard cyclohexyl group.

  • Metabolic Stability: The C4 position of cyclohexane is a common "soft spot" for Cytochrome P450-mediated oxidation. Introduction of fluorine atoms (C-F bond energy ~116 kcal/mol) effectively blocks this metabolic liability, extending the half-life (

    
    ) of the parent drug.
    
  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms exerts a through-bond inductive effect (

    
    ), lowering the pKa of the primary amine compared to the non-fluorinated analog. This can improve oral bioavailability by reducing the percentage of ionized species at physiological pH.
    
  • Lipophilicity (LogP): While fluorine is lipophilic, the dipole moment introduced by the gem-difluoro motif can lower the overall LogP compared to the hydrocarbon analog, potentially improving solubility and reducing non-specific protein binding.

Physicochemical Profile
PropertyDataContext
Chemical Name (4,4-Difluorocyclohexyl)methanamine hydrochloride
CAS Number 809273-65-2Specific to HCl salt form
Formula

Molecular Weight 185.64 g/mol
Appearance White to off-white solidHygroscopic tendency
Solubility Water, Methanol, DMSOHigh polarity salt
Melting Point >200°C (Decomposes)Typical for amine salts

Part 2: Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200)

While often categorized as a standard irritant, the specific risks of fluorinated amine salts in a drug discovery context involve their potential for high biological potency and dust generation.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][4][5]

Researcher-Centric Risk Analysis
  • Inhalation Risk: As a hydrochloride salt, the material is often a fine, electrostatic powder. Inhalation can cause immediate upper respiratory tract irritation (H335). Chronic exposure risks are unknown but should be modeled as high due to the fluorinated motif's potential biological activity.

  • Ocular Risk: Amine salts are acidic in solution but can liberate free amines upon contact with physiological fluids, leading to severe irritation (H319).

  • Cutaneous Risk: High solubility facilitates rapid transdermal absorption if the skin barrier is compromised.

Part 3: Safe Handling & Operational Protocols

Hierarchy of Controls Workflow

SafetyProtocol Risk Risk Assessment (Dust & Potency) Engineering Engineering Controls (Fume Hood/Balance Enclosure) Risk->Engineering 1. Isolate Source PPE PPE Selection (Nitrile + Lab Coat + Goggles) Engineering->PPE 2. Protect Operator Operation Operational Task (Weighing/Solubilization) PPE->Operation 3. Execute Waste Waste Disposal (Solid/Liquid Chemical Waste) Operation->Waste 4. Decontaminate

Figure 1: Operational safety workflow for handling fluorinated amine salts.

Standard Operating Procedure (SOP): Weighing & Solubilization

Objective: To prepare a stock solution while minimizing dust exposure and ensuring stoichiometry.

  • Engineering Setup:

    • Perform all weighing operations inside a certified chemical fume hood or a powder containment balance enclosure.

    • Verify face velocity is 80–100 fpm.

    • Static Control: Use an ionizing bar if the powder is electrostatic to prevent dispersal.

  • Personal Protective Equipment (PPE):

    • Hands: Double-gloving with Nitrile (minimum 0.11 mm thickness) is recommended.

    • Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for fine powders that can bypass side shields.

    • Body: Lab coat with cuffed sleeves to prevent wrist exposure.

  • Protocol Steps:

    • Step 1: Tare the receiving vial (scintillation vial or volumetric flask).

    • Step 2: Transfer solid using a micro-spatula. Do not pour directly from the source container.

    • Step 3: Immediately recap the source container.

    • Step 4: Add solvent (e.g., DMSO or Methanol) to the vial inside the hood.

    • Step 5: Vortex or sonicate to dissolve. Note: Amine HCl salts may require mild warming (30°C) or sonication in DMSO.

    • Step 6: Wipe down the balance area with a wet tissue (solvent-soaked) to capture any invisible dust residues.

Part 4: Emergency Response & Toxicology

Acute Exposure Management
Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse for 15 mins with saline/water.[3] Lift eyelids.Dilution of the acidic salt and removal of particulates to prevent corneal abrasion.
Skin Contact Wash with soap and water.[3][4][6] Do not use ethanol.Ethanol may enhance transdermal absorption of the fluorinated compound.
Inhalation Move to fresh air.[1][4][6] Support breathing if labored.[1][6]Remove from the irritant source; monitor for delayed pulmonary edema (rare but possible with amines).
Fire & Spill Response
  • Fire: Emits toxic fumes under fire conditions: Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx). Self-Contained Breathing Apparatus (SCBA) is mandatory.

  • Spill: Dampen spilled powder with an inert solvent (PEG-400 or water) to prevent dust generation before wiping up. Do not dry sweep.

Part 5: Application in Drug Design (SAR)

The utility of (4,4-Difluorocyclohexyl)methanamine lies in its ability to fine-tune the properties of a drug candidate. The following diagram illustrates the Structure-Activity Relationship (SAR) logic.

SAR_Logic Base Cyclohexylmethanamine (Base Structure) Problem Metabolic Liability: C4 Oxidation (P450) Base->Problem In vivo issue Solution Modification: 4,4-Difluoro Substitution Problem->Solution MedChem Strategy Result1 Blocked Metabolic Site (Increased t1/2) Solution->Result1 Steric/Electronic Block Result2 Lowered Amine pKa (Better Bioavailability) Solution->Result2 Inductive Effect

Figure 2: Structure-Activity Relationship (SAR) logic for deploying the 4,4-difluoro motif.

Synthetic Note: When using this salt in amidation or reductive amination reactions, a base (e.g., DIPEA or TEA) is required to liberate the free amine in situ. For


 reactions, the reduced nucleophilicity of the fluorinated amine (due to the inductive effect) may require higher reaction temperatures or stronger bases compared to the non-fluorinated analog.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15604494, (4,4-Difluorocyclohexyl)methanamine. Retrieved from [Link]

  • Mykhailiuk, P. K. (2015).[2] Generation of C2-symmetric bicyclo[2.2.2]octane-1,4-dicarboxylic acid esters. European Journal of Organic Chemistry. (Contextual reference for Enamine/fluorinated cycloalkane properties).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Known Biological Activities of (4,4-Difluorocyclohexyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Subject: CAS 809273-65-2 (HCl salt) / 810659-05-3 (Free base)

Executive Summary: The Strategic Fluorine Effect

(4,4-Difluorocyclohexyl)methanamine hydrochloride is not merely a reagent; it is a high-value pharmacophore builder used to optimize the physicochemical and pharmacokinetic (PK) profiles of clinical candidates. In modern drug discovery, this moiety serves as a bioisostere for cyclohexyl and piperidinyl groups, deployed specifically to modulate basicity (pKa), block metabolic "soft spots," and enhance lipophilicity without sacrificing solubility.

Its biological significance lies in its ability to fine-tune ligand-protein interactions in oncology (PARP, Bcl-2 inhibitors) and CNS therapeutics (cannabinoid agonists), where the gem-difluoro substitution dictates conformational bias and metabolic resilience.

Chemical Biology Profile

The "Fluorine Effect" on Physicochemical Properties

The introduction of two fluorine atoms at the C4 position of the cyclohexane ring fundamentally alters the behavior of the distal primary amine.

PropertyEffect of 4,4-Difluoro SubstitutionBiological Consequence
pKa Modulation Lowers pKa (approx. 1.0–1.5 units) via inductive electron withdrawal (

).
Increases the fraction of uncharged amine at physiological pH (7.4), enhancing membrane permeability and CNS penetration.
Lipophilicity Increases LogP/LogD .Improves hydrophobic interactions within protein binding pockets (e.g., ATP-binding sites of kinases).
Conformation Dipole-Dipole Locking. The C-F bonds create a strong local dipole.Biases the ring into a specific chair conformation, reducing the entropic penalty upon binding to a rigid protein target.
Metabolic Stability Blocks CYP450 Oxidation. Prevents hydroxylation at the typically vulnerable C4 position, extending half-life (

).
Structural Bioisosterism

This moiety is frequently used as a bioisostere for:

  • Cyclohexylmethylamine: To reduce metabolism and increase lipophilicity.

  • Piperidine: To remove a hydrogen bond acceptor or modulate basicity while maintaining steric bulk.

Mechanisms of Action & Pharmacological Applications[1][2]

The "biological activity" of (4,4-Difluorocyclohexyl)methanamine is best understood through its contribution to specific drug classes. It acts as a selectivity filter and metabolic shield .

Oncology: Kinase and Polymerase Inhibition

In kinase inhibitors, the amine often forms a critical hydrogen bond with the hinge region or a specific residue in the ATP-binding pocket.

  • PARP-1 Selectivity (Case Study: NMS-P118):

    • Challenge: First-generation PARP inhibitors often lacked selectivity between PARP-1 and PARP-2, leading to toxicity.

    • Solution: Incorporation of the (4,4-difluorocyclohexyl) moiety into the scaffold (replacing a piperidine) resulted in NMS-P118 .[1]

    • Mechanism: The bulky, lipophilic difluorocyclohexyl group exploits a specific hydrophobic sub-pocket unique to PARP-1, significantly improving selectivity and oral bioavailability compared to non-fluorinated analogs.

  • Bcl-2 Inhibition (Case Study: Sonrotoclax / BGB-11417):

    • Mechanism: The moiety is used to target the P2 pocket of the Bcl-2 protein.[2] The fluorine atoms provide a specific electrostatic surface that enhances binding affinity to both wild-type Bcl-2 and the drug-resistant G101V mutant.

CNS Therapeutics: GPCR Modulation
  • Cannabinoid Agonists (Case Study: AZD1940):

    • Developed for neuropathic pain, AZD1940 incorporates this amine to balance CNS penetration with peripheral restriction. The lowered pKa assists in crossing the Blood-Brain Barrier (BBB), while the metabolic stability ensures a sustained duration of action.

Visualization: The Optimization Logic

The following diagram illustrates the decision-making process in Medicinal Chemistry that leads to the selection of this specific fragment.

OptimizationCycle Lead Lead Compound (Cyclohexyl amine) Problem Issues Identified: 1. Rapid CYP Oxidation (C4) 2. Poor Permeability (High pKa) Lead->Problem In Vitro ADME Strategy Strategy: Gem-Difluorination Problem->Strategy SAR Design Result Optimized Candidate: (4,4-Difluoro...) 1. Blocked Metabolism 2. Lower pKa 3. Biased Conformation Strategy->Result Synthesis & Testing Result->Lead Iterative Cycle

Figure 1: The SAR optimization cycle demonstrating why the 4,4-difluoro motif is selected to resolve metabolic and permeability liabilities.

Experimental Protocols

Synthesis & Coupling (General Procedure)

This amine is typically coupled to an aryl halide (via


) or a carboxylic acid (via Amide Coupling) to install the pharmacophore.

Protocol: Amide Coupling (Standard)

  • Reagents: Carboxylic Acid Core (1.0 eq), (4,4-Difluorocyclohexyl)methanamine HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF or DCM (anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid in DMF.

    • Add DIPEA and stir for 5 minutes.

    • Add HATU; the solution typically turns yellow.

    • Add the amine HCl salt.

    • Stir at Room Temperature (RT) for 2–12 hours.

    • Monitoring: LC-MS (Look for M+1 peak).

  • Workup: Dilute with EtOAc, wash with sat.

    
    , water, and brine. Dry over 
    
    
    
    .
In Vitro Metabolic Stability Assay (Microsomal Stability)

To validate the "metabolic shield" effect of the fluorine substitution.

Materials:

  • Human/Mouse Liver Microsomes (0.5 mg/mL protein).

  • NADPH regenerating system.[3]

  • Test Compound (1 µM final conc).

Workflow:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Add ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criterion: The difluoro analog should show a

      
       increase in 
      
      
      
      compared to the non-fluorinated cyclohexyl control.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Dam. 1 (H318).

  • Handling: As a hydrochloride salt, the compound is a stable solid but is hygroscopic. Store under inert gas (Nitrogen/Argon) at -20°C.

  • Toxicity: Causes serious eye damage. Wear safety goggles and face shield during handling.

References

  • PubChem. (4,4-Difluorocyclohexyl)methanamine Compound Summary. National Library of Medicine. Link

  • Papeo, G., et al. (2015). Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy.[1] Journal of Medicinal Chemistry.[4] Link

  • Hu, N., et al. (2020). Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2.[2] Journal of Medicinal Chemistry.[4] Link

  • Schou, M., et al. (2013).[5] Radiolabeling of the cannabinoid receptor agonist AZD1940 with carbon-11 and PET microdosing in non-human primate.[5] Nuclear Medicine and Biology. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry.[4] Link

Sources

IUPAC name for (4,4-Difluorocyclohexyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Guide: (4,4-Difluorocyclohexyl)methanamine Hydrochloride

A Comprehensive Analysis for Drug Discovery Professionals

Introduction: The Strategic Value of the gem-Difluoro Motif

In modern medicinal chemistry, the strategic incorporation of fluorine atoms has become an indispensable tool for optimizing drug-like properties.[1][2] Among the various fluorinated motifs, the gem-difluoromethylene group (CF2) is particularly valuable for its ability to modulate lipophilicity, metabolic stability, and binding affinity without introducing excessive steric bulk.[3] (4,4-Difluorocyclohexyl)methanamine hydrochloride is a key building block that provides researchers with a saturated carbocyclic scaffold featuring this critical gem-difluoro group.[4] Its hydrochloride salt form ensures improved handling, stability, and aqueous solubility over the freebase, making it an ideal starting material for library synthesis and lead optimization campaigns.[5]

This guide provides an in-depth technical overview of (4,4-Difluorocyclohexyl)methanamine hydrochloride, detailing its chemical properties, a robust analytical validation workflow, and its strategic application in drug development. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this versatile building block to overcome common pharmacokinetic and pharmacodynamic challenges.

Core Chemical and Physical Properties

A foundational understanding of a building block's physicochemical properties is paramount for its effective use in synthesis and for predicting its influence on the properties of a final drug candidate.

PropertyValueSource
IUPAC Name (4,4-difluorocyclohexyl)methanamine;hydrochloride[6]
Synonyms 1-(4,4-Difluorocyclohexyl)methanamine HCl[7][8]
CAS Number 809273-65-2[6]
Molecular Formula C7H14ClF2N[6]
Molecular Weight 185.64 g/mol [6]
Appearance White to off-white solid[4]
Purity ≥96%[6]

Table 1: Key Physicochemical and Identity Data.

Synthesis and Quality Control: A Validated Approach

The utility of any chemical building block is directly tied to its synthetic accessibility and, most importantly, its verifiable purity and structural integrity. Here, we outline a representative synthetic strategy and a comprehensive analytical workflow to ensure the quality of (4,4-Difluorocyclohexyl)methanamine hydrochloride.

Representative Synthetic Workflow

The synthesis of the title compound typically proceeds via a reductive amination pathway, a robust and widely used transformation in medicinal chemistry. The causality behind this choice lies in its high efficiency and functional group tolerance.

The process begins with the commercially available 4,4-difluorocyclohexanecarboxylic acid. This starting material is first reduced to the corresponding aldehyde. The subsequent critical step is the reductive amination, where the aldehyde is condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine. Finally, treatment with hydrochloric acid affords the stable, crystalline hydrochloride salt.

G cluster_0 Synthetic Pathway A 4,4-Difluorocyclohexane carboxylic Acid B Reduction (e.g., LiAlH4 or DIBAL-H) A->B C 4,4-Difluorocyclohexane carbaldehyde B->C D Reductive Amination (e.g., NH3/NH4Cl, NaBH3CN) C->D E (4,4-Difluorocyclohexyl) methanamine (Free Base) D->E F Salt Formation (HCl in Ether/Dioxane) E->F G (4,4-Difluorocyclohexyl) methanamine Hydrochloride F->G

Caption: High-level synthetic workflow for the target compound.

The Self-Validating Analytical Workflow

To ensure the identity, purity, and stability of the final compound, a multi-pronged analytical approach is not just recommended, but essential for regulatory and scientific rigor. This self-validating system uses orthogonal techniques where the weakness of one method is covered by the strength of another.

G cluster_validation Analytical Validation Suite compound Synthesized (4,4-Difluorocyclohexyl) methanamine HCl nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) compound->nmr Sample Aliquots ms Mass Spectrometry (LC-MS) compound->ms Sample Aliquots hplc Chromatography (HPLC/UPLC) compound->hplc Sample Aliquots id_confirm Structural Identity Confirmation nmr->id_confirm mw_confirm Molecular Weight Verification ms->mw_confirm purity_confirm Purity Assessment (>96%) hplc->purity_confirm final Validated Compound Lot id_confirm->final Data Concordance mw_confirm->final Data Concordance purity_confirm->final Data Concordance

Caption: A self-validating analytical workflow for quality control.

Experimental Protocols

Protocol 1: HPLC-MS Analysis for Purity and Identity Verification
  • Rationale: This method provides simultaneous purity assessment via UV detection and mass confirmation via the mass spectrometer. A gradient elution is chosen to ensure separation of the polar amine from potential non-polar impurities.

  • Instrumentation: UPLC system with a PDA detector coupled to a single-quadrupole mass spectrometer.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the hydrochloride salt in HPLC-grade water. Dilute 1:100 in water for analysis.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.

      • Flow Rate: 0.5 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 2 µL.

      • UV Detection: 210 nm.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Scan Range: 50-500 m/z.

      • Expected Ion [M+H]⁺: 150.1 (for the free base C7H13F2N).

    • Data Analysis: Integrate the peak area at 210 nm to determine purity. Confirm the mass of the major peak corresponds to the expected [M+H]⁺ ion.

ParameterSettingRationale
Column C18, 2.1x50 mm, 1.8 µmStandard for small molecule analysis, provides good retention and resolution.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidAcid improves peak shape for amines and facilitates ESI+ ionization.
Ionization ESI+Amines readily accept a proton, making ESI+ the most sensitive mode.
Expected Mass [M+H]⁺ = 150.1Corresponds to the protonated free base.

Table 2: Representative HPLC-MS Parameters and Rationale.

Strategic Applications in Drug Discovery

The 4,4-difluorocyclohexyl moiety is not merely a saturated spacer. Its incorporation is a deliberate strategic decision to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Bioisosterism and Metabolic Stability

The gem-difluoro group serves as a powerful bioisostere for a carbonyl group or a vulnerable methylene (CH2) position. The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[9][10]

  • Causality: Replacing a metabolically labile C-H bond with a C-F bond can block a key metabolic pathway, thereby increasing the compound's half-life and bioavailability.[9][11][12] Studies have shown that gem-difluorination can improve metabolic stability.[11] This is a critical advantage in drug design, as poor metabolic stability is a common reason for candidate failure.[13]

Modulation of Physicochemical Properties

The two fluorine atoms create a strong dipole moment and can lower the pKa of adjacent functional groups through a strong inductive effect.[11] This modulation can be critical for optimizing target engagement and cell permeability.

  • Lipophilicity (LogP): While fluorine is highly electronegative, its effect on lipophilicity is complex. The 4,4-difluoro substitution can subtly alter the lipophilicity and conformation of the cyclohexyl ring, which can be fine-tuned to improve the overall drug-like properties of a molecule.[11]

G cluster_moiety 4,4-Difluorocyclohexyl Moiety cluster_properties Impact on Drug Properties cluster_outcomes Therapeutic Outcomes moiety CF₂ Group metabolism Blocks Oxidative Metabolism (CYP450) moiety->metabolism pka Lowers pKa of Neighboring Groups moiety->pka conformation Influences Ring Conformation moiety->conformation bioavailability Increased Bioavailability metabolism->bioavailability half_life Increased Drug Half-Life metabolism->half_life potency Modulated Target Potency pka->potency conformation->potency permeability Optimized Permeability & Solubility conformation->permeability

Caption: Influence of the gem-difluoro moiety on drug properties.

Safety and Handling

As a hydrochloride salt of a primary amine, (4,4-Difluorocyclohexyl)methanamine hydrochloride is classified as an irritant.[6][14]

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][14] Harmful if swallowed (H302).[6]

  • Precautionary Measures: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Storage: Store at room temperature in a dry, well-sealed container.

Conclusion

(4,4-Difluorocyclohexyl)methanamine hydrochloride is more than a simple building block; it is a strategic tool for medicinal chemists. Its primary value lies in the introduction of a gem-difluorinated cyclohexane ring, which can significantly enhance metabolic stability, modulate pKa, and fine-tune lipophilicity.[3][11] By employing a rigorous, multi-technique analytical workflow, researchers can ensure the quality and integrity of this starting material, leading to more reliable and reproducible downstream results. The thoughtful application of this building block can accelerate the journey from hit-to-lead and lead optimization, ultimately contributing to the development of safer and more effective therapeutics.

References

  • National Center for Biotechnology Information. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PubMed Central. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. (4,4-Difluorocyclohexyl)methanamine | C7H13F2N | CID 15604494 - PubChem. [Online]. Available at: [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. [Online].
  • National Center for Biotechnology Information. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. PubMed Central. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Online]. Available at: [Link]

  • ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Online]. Available at: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. Applications of Fluorine in Medicinal Chemistry. PubMed. [Online]. Available at: [Link]

  • ACS Publications. gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes | Organic Letters. [Online]. Available at: [Link]

  • ResearchGate. (PDF) Metabolic stability and its role in the discovery of new chemical entities. [Online]. Available at: [Link]

  • De Gruyter. Metabolic stability and its role in the discovery of new chemical entities. [Online]. Available at: [Link]

  • ResearchGate. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. [Online]. Available at: [Link]

Sources

Cheminformatic and Synthetic Analysis of (4,4-Difluorocyclohexyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a specialized aliphatic amine building block increasingly utilized in medicinal chemistry to modulate physicochemical properties via the gem-difluoro effect. This monograph provides a definitive guide to its cheminformatic representation (SMILES), structural logic, and synthetic handling. Unlike simple cyclohexyl amines, the introduction of the 4,4-difluoro motif alters the ring puckering and lipophilicity profile without introducing chirality, making it a high-value bioisostere for metabolic blocking.

Cheminformatics Core: SMILES & Identifiers

The precise digital representation of this molecule is critical for database registration and QSAR modeling. As a salt, the SMILES string must represent the stoichiometry of the dissociation.

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) for this compound can be generated in two primary forms: the Canonical SMILES (unique representation) and the Isomeric SMILES (specifying stereochemistry, though this molecule is achiral).

FormSMILES StringNotes
HCl Salt (Canonical) Cl.NCC1CCC(F)(F)CC1Recommended. Explicitly defines the hydrochloride counterion as a disconnected component.
Free Base NCC1CCC(F)(F)CC1Used for logP calculations and substructure searching.
Alternative Parsing FC1(CCC(CN)CC1)F.ClValid, but less common in standard canonicalization algorithms (e.g., RDKit, OpenEye).
Structural Logic & Numbering

The SMILES string is derived from a graph traversal algorithm. The logic flows as follows:

  • Start: The nitrogen atom (N).[1]

  • Linker: The methylene bridge (CC).

  • Ring Entry: The connection to the cyclohexane ring (1).

  • Substitution: The traversal to the 4-position where the gem-difluoro group resides (C(F)(F)).

  • Closure: Returning to the closure digit (1).

Registry Identifiers
  • CAS Number (HCl Salt): 809273-65-2 (Primary commercial identifier); 675112-70-6 (Alternate).

  • CAS Number (Free Base): 810659-05-3.[1][2][3][4]

  • Molecular Formula:

    
    [5][6]
    
  • Molecular Weight: 185.64 g/mol [5][6]

Visualization: SMILES Parsing Logic

The following diagram illustrates the component breakdown of the SMILES string for computational parsing.

SMILES_Logic Start Input Structure Component_A Amine Head (NCC) Start->Component_A Parse N-terminus Component_B Cyclohexyl Core (1CCC...CC1) Component_A->Component_B Ring Opening Component_C Difluoro Motif (C(F)(F)) Component_B->Component_C Substituent @ C4 Component_D Counterion (.Cl) Component_C->Component_D Salt Association Output Final SMILES Cl.NCC1CCC(F)(F)CC1 Component_D->Output String Concat

Figure 1: Logical parsing flow from chemical structure to SMILES string generation.

Structural & Physicochemical Analysis[3][6][7][8]

The gem-Difluoro Effect

The substitution of two hydrogen atoms with fluorine at the C4 position is not merely a steric change; it induces significant electronic and conformational effects.

  • Conformational Bias: The C-F bonds prefer a gauche orientation relative to adjacent C-C bonds to maximize

    
     hyperconjugation. This can lock the cyclohexane ring into a specific chair conformation, potentially reducing the entropic penalty of binding to a protein target.
    
  • Basicity Modulation: While the fluorine atoms are four bonds away from the nitrogen, the strong electron-withdrawing nature of the CF2 group exerts a long-range inductive effect (

    
    ), slightly lowering the pKa of the amine compared to the non-fluorinated cyclohexylmethanamine. This can improve oral bioavailability by reducing the percentage of ionized species at physiological pH.
    
Physicochemical Profile

Data summarized below represents the HCl salt form unless otherwise noted.[7]

PropertyValueContext
Molecular Weight 185.64 DaSalt form (Free base: 149.18 Da)
Physical State White Crystalline SolidHigh melting point due to ionic lattice.
H-Bond Donors 3Ammonium protons (

).
H-Bond Acceptors 2Fluorine atoms (weak acceptors).
cLogP (Base) ~1.4Fluorine increases lipophilicity vs. H.
Topological Polar Surface Area 26.02

Favorable for CNS penetration.

Synthetic Methodology & Protocols

Recommended Synthetic Route
  • Precursor: 4,4-Difluorocyclohexanecarbonitrile (CAS 134465-98-2).

  • Reduction: Use of Borane-THF (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
    
    
    is preferred for cleaner workup profiles with nitriles.
  • Salt Formation: Immediate treatment with anhydrous HCl in dioxane/ether to precipitate the product.

Step-by-Step Protocol (Self-Validating)
  • Step 1 (Reduction): Under

    
     atmosphere, charge a flask with 4,4-difluorocyclohexanecarbonitrile (1.0 eq) in anhydrous THF. Cool to 0°C.
    
  • Step 2: Dropwise add

    
     (1.0 M, 3.0 eq). Allow to warm to RT and reflux for 4 hours. Validation: Monitor disappearance of nitrile peak (
    
    
    
    ) via IR or TLC.
  • Step 3 (Quench): Cool to 0°C. Carefully quench with MeOH (exothermic!). Add conc. HCl and reflux for 1 hour to break the boron-amine complex.

  • Step 4 (Isolation): Basify with NaOH (pH > 12), extract into DCM, dry over

    
    , and concentrate to yield the free base oil.
    
  • Step 5 (Salt Formation): Dissolve free base in

    
    . Add 4M HCl in Dioxane (1.1 eq). The white precipitate is collected by filtration.
    
Workflow Visualization

Synthesis_Flow Precursor 4,4-Difluorocyclohexanecarbonitrile (CAS 134465-98-2) Reagent Reductant: BH3-THF or LiAlH4 Solvent: Anhydrous THF Precursor->Reagent Reflux 4h Intermediate Boron-Amine Complex (Requires Acidic Workup) Reagent->Intermediate Reduction FreeBase Free Amine (Oil) Extract w/ DCM Intermediate->FreeBase 1. MeOH Quench 2. HCl Reflux 3. NaOH (pH 12) SaltStep HCl in Dioxane/Ether Precipitation FreeBase->SaltStep Dissolve & Acidify FinalProduct Target: HCl Salt White Solid SaltStep->FinalProduct Filtration

Figure 2: Synthetic workflow from nitrile precursor to hydrochloride salt.

Handling, Stability, and Safety

  • Hygroscopicity: Amine hydrochlorides are often hygroscopic. Store in a desiccator or under inert gas (Argon) to prevent "caking" which complicates weighing.

  • Analysis: Due to the lack of a UV chromophore (no aromatic rings), HPLC detection requires a Charged Aerosol Detector (CAD) or Mass Spectrometry (LC-MS). Standard UV (254 nm) will not detect this compound effectively.

  • NMR Verification:

    • 
       NMR is diagnostic. Expect a singlet or decoupled signal around -90 to -100 ppm.
      
    • 
       NMR will show the methylene doublet (
      
      
      
      ) shifting downfield in the salt form compared to the base.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15604494, (4,4-Difluorocyclohexyl)methanamine. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.[8] Chemistry – A European Journal.[6][9] Retrieved from [Link]

Sources

Strategic Sourcing & Technical Profile: (4,4-Difluorocyclohexyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, chemical profile, and quality assurance protocols for (4,4-Difluorocyclohexyl)methanamine hydrochloride , a critical fluorinated building block in modern drug discovery.

Executive Summary

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2) has emerged as a high-value bioisostere in medicinal chemistry. It is primarily utilized to replace cyclohexyl or piperidinyl moieties, offering modulated lipophilicity (LogP), reduced metabolic liability (blocking P450 oxidation at the 4-position), and altered pKa properties due to the electron-withdrawing effect of the gem-difluoro group.

This guide provides researchers with a validated technical profile, a breakdown of the commercial supply landscape, and a rigorous Quality Control (QC) protocol to ensure the integrity of sourced materials.

Chemical Identity & Specifications

Before engaging suppliers, verify the technical specifications to prevent sourcing incorrect salt forms or regioisomers.

ParameterSpecification
Chemical Name (4,4-Difluorocyclohexyl)methanamine hydrochloride
Common Synonyms (4,4-Difluorocyclohexyl)methylamine HCl; 4,4-Difluoro-1-(aminomethyl)cyclohexane HCl
CAS Number (Salt) 809273-65-2
CAS Number (Free Base) 810659-05-3
Molecular Formula C7H13F2N[1][2] · HCl
Molecular Weight 185.64 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol
Key Structural Feature gem-Difluorination at C4 (achiral, plane of symmetry through C1-C4)

Commercial Supply Landscape

The supply chain for fluorinated aliphatic amines is tiered by scale and synthesis capability.

Tier 1: Catalog Suppliers (Discovery Scale: mg – 10g)

Best for: HTS library synthesis, hit-to-lead optimization.

  • Fluorochem (UK): High reliability for fluorinated building blocks. Typically holds stock in the UK/Germany.[3]

  • Sigma-Aldrich (MilliporeSigma): Sourced via "AldrichCPR" or third-party partnerships. Highest price point but integrated into standard procurement systems (Ariba/Coupa).

  • Combi-Blocks (USA): Excellent balance of cost vs. speed. Often ships same-day from San Diego.

  • Enamine (Ukraine/Latvia): The primary source for many "in-stock" building blocks listed by aggregators.

Tier 2: Bulk Manufacturers (Development Scale: 100g – kg)

Best for: Process chemistry, tox batches, GMP starting materials.

  • WuXi AppTec (China): Custom synthesis capabilities for multi-kilo batches.

  • Pharmablock (China): Specializes in unusual saturated heterocycles and fluorinated rings.

  • Specific CROs: Vendors like AchemBlock or Chemrio often act as bridge suppliers between Chinese manufacturing bases and Western labs.

Supplier Selection Logic (DOT Visualization)

SupplierSelection Start Requirement Identified Scale Scale Needed? Start->Scale Small < 10 grams Scale->Small Discovery Large > 100 grams Scale->Large Process LeadTime Lead Time Critical? Small->LeadTime Bulk Tier 2: Bulk/CRO (Pharmablock, WuXi) Large->Bulk Catalog Tier 1: Catalog (Fluorochem, Combi-Blocks) Stock In-Stock (US/EU) LeadTime->Stock Yes Import Import (2-3 weeks) LeadTime->Import No Stock->Catalog Import->Catalog

Figure 1: Decision matrix for selecting a supplier based on development phase and lead-time constraints.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for anticipating impurities. The industrial route typically proceeds via the reduction of a nitrile or amide derived from 4,4-difluorocyclohexanone.

Dominant Synthetic Route
  • Starting Material: 1,4-Cyclohexanedione monoethylene acetal.

  • Fluorination: Treatment with DAST or Deoxo-Fluor to install the gem-difluoro group.

  • Functionalization: Conversion to 4,4-difluorocyclohexanecarbonitrile.

  • Reduction: Hydrogenation (Raney Ni or Pd/C) or Hydride reduction (LiAlH4) to the amine.

  • Salt Formation: Precipitation with HCl.

Critical Impurity Watchlist

When reviewing a Certificate of Analysis (CoA), look specifically for:

  • Elimination Products (Alkenes): 4-fluorocyclohex-3-enyl derivatives. HF elimination is a common side reaction during the fluorination or vigorous reduction steps.

  • Inorganic Salts: Residual aluminum or boron salts if hydride reduction was used.

  • Water Content: Amine hydrochlorides are hygroscopic. High water content (>2%) can skew stoichiometry in subsequent reactions.

SynthesisPath SM 1,4-Cyclohexanedione monoacetal Step1 Fluorination (DAST/Deoxo-Fluor) SM->Step1 Inter1 4,4-Difluoro intermediate Step1->Inter1 Impurity1 IMPURITY: Elimination (Alkene) Step1->Impurity1 Side Rxn (-HF) Step2 Nitrile Formation & Reduction Inter1->Step2 Product (4,4-Difluorocyclohexyl) methanamine HCl Step2->Product

Figure 2: Simplified synthetic pathway highlighting the origin of the critical alkene impurity.

Quality Control (QC) Protocol

Do not rely solely on the vendor's CoA. Upon receipt, the following validation protocol is mandatory to ensure data integrity in your biological assays.

Protocol: Incoming Material Validation

Objective: Verify identity, purity, and salt stoichiometry.

Step 1: 1H-NMR (Proton NMR)
  • Solvent: DMSO-d6 (to prevent amine proton exchange and ensure salt solubility).

  • Key Signals:

    • 
       ~8.0–8.5 ppm (broad s, 3H, -NH3+).
      
    • 
       ~2.7 ppm (d, 2H, -CH2-N).
      
    • 
       ~1.2–2.1 ppm (m, 9H, Cyclohexyl protons).
      
    • Validation: Ensure the integration of the -CH2-N signal matches the ring protons.

Step 2: 19F-NMR (Fluorine NMR)
  • Rationale: This is the most specific test for this molecule.

  • Expectation: A characteristic signal for the gem-difluoro group.[4] Depending on the decoupler settings, this may appear as a broad singlet or a complex multiplet due to H-F coupling.

  • Red Flag: Any secondary fluorine signals indicate the presence of the elimination product (alkene) or monofluorinated impurities.

Step 3: Chloride Content Titration (Gravimetric or Potentiometric)
  • Method: Dissolve 50 mg in deionized water. Titrate with 0.1 M AgNO3.

  • Calculation:

    
    
    
  • Target: Theoretical Cl% is ~19.1%. Deviations >1% suggest wet material or non-stoichiometric salt formation.

References

  • Fluorochem Product Data. (4,4-Difluorocyclohexyl)methanamine hydrochloride (Product F236806).[3] Retrieved from

  • Sigma-Aldrich Specification. (4,4-Difluorocyclohexane)methylamine hydrochloride (Product OMC00004). Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[5] Journal of Medicinal Chemistry, 61(14), 5822–5880. [5]

  • Grygorenko, O. O., et al. (2022).[4][5][6] Fluorinated Cycloalkyl Building Blocks for Drug Discovery.[6][7][8] ChemMedChem.[6]

  • ChemicalBook Supplier List. Global supply aggregation for CAS 809273-65-2. Retrieved from

Sources

Strategic Procurement & Technical Guide: (4,4-Difluorocyclohexyl)methanamine Hydrochloride

[1]

Executive Summary

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2) has emerged as a high-value building block in medicinal chemistry, primarily utilized to modulate metabolic stability and lipophilicity in drug candidates. It serves as a bioisostere for cyclohexylmethylamine, where the gem-difluoro substitution lowers the basicity of the amine and blocks oxidative metabolism at the 4-position.

Current market analysis reveals extreme pricing volatility, with a 25-fold price differential between catalog aggregators and specialized building block manufacturers. This guide provides the technical grounding and market intelligence required to navigate this disparity, ensuring researchers secure high-purity material without paying unnecessary "catalog premiums."

Chemical Profile & Significance[1][2]

Identity & Properties[2][3]
  • IUPAC Name: (4,4-difluorocyclohexyl)methanamine hydrochloride[1]

  • CAS Number (HCl Salt): 809273-65-2[1]

  • CAS Number (Free Base): 810659-05-3[2][3][4]

  • Molecular Formula: C

    
    H
    
    
    F
    
    
    N[1][2] · HCl
  • Molecular Weight: 185.64 g/mol [1]

  • Appearance: White to off-white solid

  • Solubility: Highly soluble in water, DMSO, and Methanol.

Medicinal Chemistry Utility

The incorporation of the 4,4-difluoro motif is a strategic design choice in lead optimization:

  • Metabolic Blocking: The C-F bond is metabolically robust, preventing cytochrome P450-mediated hydroxylation at the typically labile 4-position of the cyclohexane ring.

  • pKa Modulation: The electron-withdrawing fluorine atoms exert an inductive effect (

    
    ) through the ring, lowering the pKa of the primary amine compared to the non-fluorinated analog. This can improve oral bioavailability and blood-brain barrier (BBB) penetration.
    
  • Conformational Bias: The gauche effect of the difluoro group can lock the cyclohexane ring into specific chair conformations, potentially enhancing binding affinity.

Market Intelligence: Pricing & Availability

Critical Insight: The market is bifurcated into "Catalog Houses" (high markup, fast shipping for small amounts) and "Building Block Specialists" (lower cost, variable lead time).

Supplier Comparison Matrix (Q1 2026 Data)
Supplier CategoryRepresentative VendorPack SizeApprox. Price (USD)Price per GramLead Time
Tier 1: Catalog Aggregator Sigma-Aldrich / Biosynth1 g$795.00$795/g 2-5 Days
Tier 2: Specialist Fluorochem / Enamine1 g$40.00$40/g 3-7 Days
Tier 2: Specialist Fluorochem25 g$460.00$18.40/g 1-2 Weeks
Tier 3: Bulk (China) ChemicalBook Listed100 g+Inquire<$10/g 2-4 Weeks

Procurement Recommendation: For discovery demands (>1g), avoid Tier 1 suppliers. The molecule is not "rare" enough to justify a $700/g premium. Direct sourcing from Tier 2 specialists like Fluorochem or Enamine yields a 95% cost reduction.

Technical Deep Dive: Synthesis & Cost Drivers

Understanding the synthesis explains the baseline cost. The molecule is not extracted; it is synthesized via a multi-step route requiring hazardous fluorinating agents.

Synthetic Pathway

The dominant industrial route begins with Ethyl 4-oxocyclohexanecarboxylate . The cost driver is the Deoxofluor/DAST reagent used to introduce the gem-difluoro group.

SynthesisRouteStartEthyl 4-oxocyclohexane-carboxylateStep1Fluorination(DAST or Deoxofluor)Start->Step1 Hazardous Cost DriverInter1Ethyl 4,4-difluoro-cyclohexanecarboxylateStep1->Inter1Step2Amidation(NH3 / MeOH)Inter1->Step2Inter24,4-Difluoro-cyclohexanecarboxamideStep2->Inter2Step3Reduction(LiAlH4 or BH3)Inter2->Step3 High YieldFinal(4,4-Difluorocyclohexyl)-methanamine HClStep3->Final HCl Workup

Figure 1: Standard industrial synthesis route. The fluorination step (Red) is the primary contributor to safety overhead and material cost.

Quality Control (QC) Markers

When validating a new batch from a Tier 2/3 supplier, check for these specific NMR signals to ensure the fluorine substitution is intact and the salt form is correct:

  • 
    F NMR:  Look for a singlet (or decoupled multiplet) around -90 to -100 ppm . Absence of this signal indicates defluorination.
    
  • 
    H NMR (DMSO-d
    
    
    ):
    • Amine Protons: Broad singlet at

      
       8.0–8.3 ppm (indicative of 
      
      
      ).
    • Methylene (

      
      -N):  Doublet or multiplet around 
      
      
      2.7 ppm.
    • Cyclohexane Ring: Complex multiplets between

      
       1.2–2.1 ppm.
      
  • Melting Point: Pure HCl salt typically melts >250°C (decomposition). Lower melting points suggest excess solvent or free base contamination.

Procurement Decision Workflow

Use this logic flow to determine the optimal sourcing strategy based on your project phase.

ProcurementLogicStartRequirement IdentifiedQ1Quantity Needed?Start->Q1Small< 500 mgQ1->SmallHTS / Ref StdMedium1 g - 25 gQ1->MediumHit-to-LeadLarge> 100 gQ1->LargeScale-upTier1Buy Tier 1 (Sigma/Biosynth)Speed > CostSmall->Tier1Tier2Buy Tier 2 (Fluorochem/Enamine)Best ValueMedium->Tier2Tier3Contract Mfg (China)Request 3-batch validationLarge->Tier3

Figure 2: Sourcing decision tree balancing speed, cost, and risk.

Safety & Handling

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[5]

  • Handling: As a hydrochloride salt, the solid is generally non-volatile but can be hygroscopic. Store in a desiccator. Use standard PPE (nitrile gloves, safety glasses).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15604494, (4,4-Difluorocyclohexyl)methanamine. Retrieved from [Link]

  • AstraZeneca AB. (2007).[3] Patent WO2007/13848: Chemical Intermediates and Synthesis of Fluorinated Cyclohexyl Amines. Retrieved from [Link]

Methodological & Application

Application Note: Optimized Synthesis of (4,4-Difluorocyclohexyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS 809273-65-2 ) is a critical fluorinated building block in medicinal chemistry. The gem-difluoro motif acts as a lipophilic bioisostere for the carbonyl group and reduces metabolic liability at the cyclohexane ring.

This application note details a robust, scalable two-step synthesis starting from 4-oxocyclohexanecarbonitrile . Unlike general literature that often omits workup nuances, this protocol focuses on the critical handling of fluorinating agents and the suppression of secondary amine by-products during nitrile reduction.

Key Specifications
PropertyValue
CAS Number 809273-65-2
Molecular Formula C

H

F

N

HCl
Molecular Weight 185.64 g/mol
Target Yield 65–75% (Over 2 steps)
Purity >98% (HPLC/NMR)

Strategic Synthesis Overview

The synthesis utilizes a Deoxofluorination-Reduction sequence. The choice of Borane-THF over Lithium Aluminum Hydride (LAH) for the reduction step is deliberate; BH


 provides superior chemoselectivity and minimizes the formation of secondary amine dimers often seen with catalytic hydrogenation of nitriles.

Synthesispathway Start 4-Oxocyclohexane- carbonitrile Inter 4,4-Difluorocyclohexane- carbonitrile Start->Inter Step 1: Fluorination Reagent1 DAST or Deoxo-Fluor® (-78°C to RT) Reagent1->Inter Complex Boron-Amine Complex Inter->Complex Step 2: Reduction Reagent2 BH3·THF (Reflux) Reagent2->Complex Final (4,4-Difluorocyclohexyl)- methanamine HCl Complex->Final Step 3: Salt Formation Quench MeOH / HCl (Hydrolysis) Quench->Final

Figure 1: Strategic workflow for the conversion of the ketone precursor to the final amine hydrochloride salt.

Critical Safety & Handling (Read Before Experiment)

A. Fluorinating Agents (DAST / Deoxo-Fluor)
  • Explosion Hazard: DAST (Diethylaminosulfur trifluoride) can decompose violently above 50°C. Deoxo-Fluor® is thermally more stable and recommended for scale-up, though DAST is sufficient for gram-scale.

  • Glass Etching: HF is generated upon hydrolysis. Avoid ground glass joints if possible; use Teflon sleeves.

  • First Aid: Calcium gluconate gel must be immediately available in the hood for HF burns.

B. Borane-THF
  • Pyrophoric: Reacts violently with water/moisture. Use oven-dried glassware and maintain a positive nitrogen atmosphere.

  • Pressure: The hydrolysis of the Boron-amine complex generates significant hydrogen gas. Ensure adequate venting.

Detailed Experimental Protocols

Step 1: Deoxofluorination of 4-Oxocyclohexanecarbonitrile

Objective: Introduce the gem-difluoro group. Starting Material: 4-Oxocyclohexanecarbonitrile (CAS: 34916-10-4).

  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, nitrogen inlet, and a rubber septum. Note: Ensure system is strictly anhydrous.

  • Solvation: Charge the flask with 4-oxocyclohexanecarbonitrile (5.0 g, 40.6 mmol) and anhydrous Dichloromethane (DCM, 50 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add DAST (Diethylaminosulfur trifluoride) (13.1 g, 81.2 mmol, 2.0 equiv) dropwise via syringe over 20 minutes. Maintain internal temperature below -60°C.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Remove cooling bath and allow to warm to Room Temperature (RT) slowly overnight (12–16 hours).

  • Quench (Critical):

    • Cool the mixture back to 0°C.

    • Very slowly add saturated aqueous NaHCO

      
       (50 mL). Caution:  Vigorous CO
      
      
      
      evolution.
  • Workup:

    • Separate phases.[1] Extract aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with water and brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields 4,4-difluorocyclohexanecarbonitrile as a pale yellow oil or low-melting solid.

    • Expected Yield: 75–85%.

Step 2: Reduction to (4,4-Difluorocyclohexyl)methanamine

Objective: Reduce the nitrile to the primary amine without defluorination.

  • Setup: Flame-dry a 250 mL RBF under nitrogen.

  • Solvation: Dissolve the intermediate 4,4-difluorocyclohexanecarbonitrile (4.0 g, 27.5 mmol) in anhydrous THF (40 mL).

  • Reduction:

    • Cool to 0°C.

    • Add BH

      
      ·THF complex  (1.0 M in THF, 82.5 mL, 82.5 mmol, 3.0 equiv) dropwise.
      
    • Note: A large excess of borane is required to drive the reaction and complex the resulting amine.

  • Reflux: Heat the mixture to reflux (66°C) for 4–6 hours. Monitor by TLC (Nitrile spot should disappear).

  • Hydrolysis (The "Stuck" Intermediate):

    • Cool reaction to 0°C.

    • Carefully add Methanol (20 mL) dropwise to destroy excess hydride (H

      
       evolution).
      
    • Crucial Step: The amine is currently complexed with Boron. To free it, add 6M HCl (15 mL) and reflux the mixture for 1 hour. This breaks the B-N bond.

  • Isolation of Free Amine:

    • Cool to RT and concentrate to remove THF/MeOH.

    • Dilute the aqueous residue with water (20 mL).

    • Wash with Diethyl Ether (2 x 20 mL) to remove non-basic impurities.

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the free amine into DCM (3 x 40 mL).

    • Dry (Na

      
      SO
      
      
      
      ) and concentrate to obtain the crude free amine oil.
Step 3: Hydrochloride Salt Formation

Objective: Stabilize the amine as a solid salt for storage.

  • Dissolve the crude amine in a minimal amount of dry Diethyl Ether or Dioxane (approx. 20 mL).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.5 equiv) dropwise with vigorous stirring.

  • A white precipitate will form immediately.

  • Stir for 30 minutes at 0°C.

  • Filtration: Filter the solid under a nitrogen blanket (hygroscopic). Wash with cold ether.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Analytical Validation

TestAcceptance CriteriaNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.

H NMR
(DMSO-d

)

8.1 (br s, 3H, NH

), 2.7 (d, 2H), 1.2–2.1 (m, cyclohexyl protons)
Distinct splitting of cyclohexyl protons due to F-coupling.

F NMR

-90 to -100 ppm (multiplet)
Confirm absence of single F peak (elimination product).[1]
Mass Spec (ESI) [M+H]

= 150.1
Corresponds to free base mass.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Old DAST reagent (hydrolyzed).

    • Fix: Use fresh reagent or switch to Deoxo-Fluor. Ensure reaction warms fully to RT to drive completion.

  • Issue: Incomplete Reduction (Step 2).

    • Cause: Borane concentration too low or moisture ingress.

    • Fix: Use 3.0–4.0 equivalents of BH

      
      . Ensure reflux is vigorous.
      
  • Issue: "Sticky" Solid in Step 3.

    • Cause: Excess water or dioxane trapped.

    • Fix: Triturate the salt with anhydrous acetonitrile or cold diethyl ether to induce crystallization.

References

  • Chemical Properties & CAS Verification

    • PubChem. (2025).[2] Compound Summary for CID 15604494: (4,4-Difluorocyclohexyl)methanamine. National Library of Medicine. Link

  • Fluorination Protocols: Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Synthesis, 2002(17), 2561-2578. (General protocol reference for ketone to gem-difluoro conversion).
  • Nitrile Reduction Methodology

    • Brown, H. C., & Choi, Y. M. (1981). Hydroboration.[3] 59. Selective reductions using borane-tetrahydrofuran complex. Journal of Organic Chemistry. (Foundational text on BH3 reduction selectivity).

  • Commercial Availability & Specs

    • Fluorochem. (4,4-Difluorocyclohexyl)methanamine hydrochloride Product Sheet. Link

Sources

purification techniques for (4,4-Difluorocyclohexyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Protocols for (4,4-Difluorocyclohexyl)methanamine Hydrochloride

Introduction & Compound Analysis

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2) is a critical aliphatic building block in medicinal chemistry.[1][2] The gem-difluoro substitution on the cyclohexane ring serves as a bioisostere for a carbonyl group or an oxygen atom, modulating lipophilicity (LogP) and metabolic stability without significantly altering steric bulk.[1][2]

However, the purification of this amine salt presents unique challenges.[1][2] The electron-withdrawing nature of the fluorine atoms lowers the pKa of the primary amine compared to its non-fluorinated analog, altering its binding kinetics in reverse-phase chromatography.[1][2] Furthermore, common synthesis routes—typically the hydrogenation of 4,4-difluorocyclohexanecarbonitrile—often yield neutral nitrile precursors and secondary amine dimers that co-precipitate with the product.[1][2]

This guide details three tiered purification strategies designed to achieve >98% purity, ranging from bulk extraction to high-precision chromatography.[1][2]

Impurity Profiling & Separation Logic

Before selecting a technique, one must understand the "Enemy."[1][2] The primary impurities in the synthesis of this target are:

Impurity TypeOriginPhysicochemical CharacteristicRemoval Strategy
4,4-Difluorocyclohexanecarbonitrile Unreacted Starting MaterialNeutral, LipophilicAcid-Base Extraction. It will not protonate and remains in the organic phase during acid washes.[1][2]
Secondary Amine Dimer Reductive Amination Side-productBasic, Higher LogPRecrystallization. The dimer HCl salt is often less soluble than the monomer.[1][2]
Defluorinated Analogs Over-reduction (Hydrogenolysis)Basic, Lower MWPreparative HPLC. Requires high-resolution separation (C18).[1][2]
Inorganic Salts Catalyst residues / HCl excessIonic, Water SolubleFree-basing or Recrystallization from anhydrous alcohols.[1][2]

Protocol A: Acid-Base Extraction (The "Chemical Reset")[1][2]

Context: This is the most robust method for removing non-basic impurities (like the starting nitrile) and inorganic salts.[1][2] It relies on the phase-switching capability of the amine.[1][2]

Reagents:

  • Sodium Hydroxide (2M aqueous solution)[1][2]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1][2]

  • Hydrochloric acid (4M in Dioxane or Ether)[1][2]

  • Brine (Saturated NaCl)[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude (4,4-difluorocyclohexyl)methanamine hydrochloride in a minimum volume of water (approx. 10 mL/g).[1][2] The solution should be clear.

  • Neutral Wash (Critical Step): Wash the aqueous acidic solution with an equal volume of DCM.[1][2]

    • Rationale: The amine remains protonated (

      
      ) and stays in the water.[1][2] The neutral nitrile impurity partitions into the DCM.[1][2] Discard the organic layer.[1][2]
      
  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH with stirring until the pH reaches >12.

    • Observation: The solution may become cloudy as the free amine (

      
      ) separates.[1][2]
      
  • Extraction: Extract the aqueous mixture three times with DCM (3 x 10 mL/g).

    • Note: Fluorinated amines can be surprisingly lipophilic; ensure thorough mixing.[1][2]

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (

    
    ). Filter off the solid.[1][2][3][4][5]
    
  • Salt Formation: Cool the dry organic filtrate to 0°C. Add HCl (in Dioxane/Ether) dropwise.

    • Endpoint: A white precipitate forms immediately.[1][2] Continue until no further precipitation occurs.[1][2]

  • Isolation: Filter the solid under vacuum/nitrogen atmosphere. Wash the filter cake with cold diethyl ether.[1][2]

Protocol B: Recrystallization (The Scalable Polish)[1][2]

Context: Ideal for removing homologous amine impurities (dimers) and improving crystal habit for flowability.[1][2]

Solvent System:

  • Primary Solvent: Isopropanol (IPA) - Preferred for fluorinated salts due to moderate polarity.[1][2]

  • Anti-Solvent: Diethyl Ether or Heptane.[1][2]

Step-by-Step Protocol:

  • Reflux: Place the crude solid in a round-bottom flask equipped with a reflux condenser. Add IPA (approx. 5-8 mL per gram of solid).

  • Heating: Heat to boiling (82°C). If the solid does not dissolve completely, add more IPA in small increments (0.5 mL) until a clear solution is obtained.

    • Expert Tip: If a small amount of residue remains undissolved after significant solvent addition, it is likely inorganic salt (NaCl/NH4Cl).[1][2] Perform a hot filtration to remove it.[1][2]

  • Cooling: Remove heat and allow the flask to cool slowly to room temperature. Do not shock-cool in ice yet; rapid cooling traps impurities.[1][2]

  • Crystallization: Once at room temperature, distinct crystals should form.[1][2] If yield looks low, add the anti-solvent (Ether) dropwise until turbidity persists, then cool to 4°C.[1][2]

  • Filtration: Filter the crystals and wash with a 1:1 mixture of cold IPA/Ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. (Fluorinated compounds can be hygroscopic; store in a desiccator).[1][2]

Protocol C: Preparative HPLC (High Purity / Library Scale)[1][2]

Context: Required when >99.5% purity is needed or when separating defluorinated byproducts which have very similar solubility profiles.[1][2]

System Parameters:

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega PS C18).[1][2]

    • Rationale: The polar-embedded group prevents "phase collapse" in highly aqueous conditions and interacts well with the polar amine headgroup.[1][2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1][2]

    • Note: Acidic pH is mandatory to keep the amine protonated and prevent peak tailing.[1][2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1][2]

  • Gradient: 5% B to 40% B over 15 minutes. (The fluorinated ring adds retention, but the amine is very polar).[1][2]

Workflow:

  • Dissolve sample in 90:10 Water:ACN.[1][2]

  • Inject and collect peaks based on UV absorbance (210 nm - low wavelength required as the molecule lacks a strong chromophore) or MS trigger (m/z 150.1 [M+H]+).[1][2]

  • Lyophilize fractions immediately to remove solvent and acid.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate purification route based on the crude material's impurity profile.

Purification_Workflow Start Crude (4,4-Difluorocyclohexyl) methanamine HCl Analysis Impurity Analysis (LC-MS / NMR) Start->Analysis Decision1 Major Impurity: Neutral Nitrile? Analysis->Decision1 AcidBase Protocol A: Acid-Base Extraction (DCM/Water) Decision1->AcidBase Yes (Nitrile Present) Decision2 Major Impurity: Homologous Amines? Decision1->Decision2 No (Salt/Amine only) AcidBase->Decision2 Post-Extraction Recryst Protocol B: Recrystallization (IPA / Ether) Decision2->Recryst Yes (Dimers/Salts) PrepLC Protocol C: Preparative HPLC (C18 / Acidic Buffer) Decision2->PrepLC No (Trace/Defluoro) Final Pure Product >98% Purity Recryst->Final PrepLC->Final

Caption: Decision matrix for purification based on impurity profiling. Protocol A removes precursors; Protocol B polishes salts/dimers; Protocol C ensures ultra-high purity.[1][2]

Analytical Validation

To confirm the success of the purification, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the signal at

      
       2.5-2.8 ppm (characteristic of the nitrile precursor's alpha-protons, though often obscured).[1][2]
      
    • Confirm the integration of the

      
       doublet at 
      
      
      
      2.75 ppm.
  • 19F NMR:

    • Critical for verifying the gem-difluoro integrity.[1][2] Expect a characteristic doublet of doublets or broad multiplet around

      
       -90 to -100 ppm (referenced to 
      
      
      
      ).[1][2] Loss of F signals indicates hydrolysis or over-reduction.[1][2]
  • Elemental Analysis (Chloride Titration):

    • Theoretical Cl content for

      
       (MW 185.[1][2]64) is 19.1%.[1][2] Significant deviation indicates trapped inorganic salts or non-stoichiometric salt formation.[1][2]
      

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 15604494, (4,4-Difluorocyclohexyl)methanamine. Retrieved from [Link][1][2]

  • Organic Syntheses. (1921).[1][2] Purification of Methylamine Hydrochloride (Analogous Protocol). Org. Synth. 1921, 1,[1][2] 34. Retrieved from [Link][1][2]

Sources

Application Note & Protocols: Experimental Design Using (4,4-Difluorocyclohexyl)methanamine hydrochloride as a Novel Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the effective utilization of (4,4-Difluorocyclohexyl)methanamine hydrochloride. This document moves beyond a simple recitation of methods to explain the scientific rationale behind experimental design, ensuring that each protocol is robust, self-validating, and grounded in established chemical principles. We will cover physicochemical characterization, strategic application in synthetic chemistry, and preliminary biological screening, establishing this fluorinated building block as a valuable component in the modern drug discovery toolkit.

Introduction: The Strategic Value of Fluorination

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The gem-difluoro motif, particularly on a cyclohexyl ring, imparts unique and highly desirable properties. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, alter conformational preferences, and enhance metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, the difluoromethylene group can act as a bioisostere for a carbonyl or ether linkage, potentially improving binding affinity to biological targets.[1]

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a primary amine building block that capitalizes on these advantages.[2] It serves as a versatile synthetic intermediate for creating novel chemical entities (NCEs) with potential therapeutic applications, including anticancer and antimicrobial agents.[1][3] The hydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying handling and formulation.[4] This application note details a logical, step-by-step approach to harness the full potential of this valuable reagent.

Physicochemical Characterization and Handling

Before its application in synthesis, a thorough understanding of the compound's fundamental properties and safety profile is paramount. This section provides the foundational data and protocols for safe and effective handling.

Compound Profile

A summary of the key physicochemical properties of (4,4-Difluorocyclohexyl)methanamine hydrochloride is presented below.

PropertyValueSource
Chemical Name (4,4-Difluorocyclohexyl)methanamine hydrochloride[5]
Synonyms (4,4-Difluorocyclohexane)methylamine hydrochloride[5]
CAS Number 809273-65-2[6][7]
Molecular Formula C₇H₁₃F₂N · HCl[5]
Molecular Weight 185.64 g/mol [5][6]
Appearance Solid[5][6]
Purity ≥96% (Typical)[6]
Safety & Handling Protocol

(4,4-Difluorocyclohexyl)methanamine hydrochloride is classified as harmful and an irritant.[6] Adherence to strict safety protocols is mandatory.

Protocol 1.2.1: Safe Handling of (4,4-Difluorocyclohexyl)methanamine hydrochloride

  • Engineering Controls: All weighing and solution preparation must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.

  • Dispensing: Use a spatula for transferring the solid. Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.[8]

  • Spill Management: In case of a spill, cordon off the area. For a small dry spill, gently sweep the material into a designated waste container without creating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for disposal.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor.[6]

    • If on Skin: Remove all contaminated clothing and rinse the skin with plenty of water.[6]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

Solubility Assessment Protocol

Determining the solubility profile is a critical first step for any downstream application, from chemical reactions to biological assays.

Protocol 1.3.1: Kinetic Solubility Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 50 mM) in 100% dimethyl sulfoxide (DMSO). Vortex until the solid is fully dissolved.

  • Solvent Panel: Prepare a panel of pharmaceutically relevant solvents in a 96-well plate, such as:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Ethanol

    • Methanol

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution into the solvent panel. For example, add 2 µL of the 50 mM stock to 98 µL of each buffer to achieve a starting concentration of 1 mM in 2% DMSO.

  • Equilibration & Observation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Analysis: Visually inspect each well for precipitation. For a more quantitative measure, use nephelometry or read the absorbance at ~620 nm on a plate reader to detect light scattering from insoluble particles. The highest concentration that remains clear is the approximate kinetic solubility.

  • Rationale (Trustworthiness): This protocol establishes a practical solubility limit for various experimental conditions. Including a consistent, low percentage of DMSO is crucial as it mimics the conditions often used in biological screening assays.

Application in Synthetic & Medicinal Chemistry

The primary amine of (4,4-Difluorocyclohexyl)methanamine serves as a versatile nucleophilic handle for constructing a diverse library of molecules.

Rationale for Derivatization

The goal of derivatization is to explore the chemical space around the difluorocyclohexyl core. By coupling this amine with various electrophiles (e.g., carboxylic acids, aldehydes, sulfonyl chlorides), researchers can systematically modulate properties like lipophilicity, hydrogen bonding capacity, and steric bulk to optimize for a desired biological activity—a process known as establishing a Structure-Activity Relationship (SAR).[10]

General Workflow for Library Synthesis

The following diagram illustrates a typical workflow for using (4,4-Difluorocyclohexyl)methanamine hydrochloride as a scaffold in parallel synthesis.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_post Processing & Analysis start (4,4-Difluorocyclohexyl)methanamine hydrochloride freebase Free-Basing (e.g., with aq. NaHCO₃) start->freebase Neutralize Salt reaction Reaction with Electrophile Library (e.g., Amide Coupling, Reductive Amination) freebase->reaction Add to Reactors purify High-Throughput Purification (e.g., Prep-LC/MS) reaction->purify qc Quality Control (LC/MS, NMR) purify->qc library Compound Library (Plate for Screening) qc->library

Caption: Workflow for generating a compound library.

Protocol: Parallel Amide Coupling

This protocol describes a robust method for coupling the title compound with a library of carboxylic acids using standard peptide coupling reagents.

Protocol 2.3.1: HATU-Mediated Amide Coupling

  • Free-Basing the Amine:

    • Dissolve (4,4-Difluorocyclohexyl)methanamine hydrochloride (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.2 eq). Stir for 10 minutes at room temperature.

    • Scientist's Note (Expertise): The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic. DIPEA is used because it is a sterically hindered base that scavenges the HCl without competing in the subsequent coupling reaction.

  • Electrophile Preparation: In a separate array of reaction vials, dispense the carboxylic acid library (1.1 eq per vial) dissolved in DMF.

  • Coupling Reagent Addition: To each carboxylic acid vial, add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq).

  • Reaction Initiation: Transfer the free-based amine solution from step 1 to each vial containing the activated carboxylic acid.

  • Reaction Conditions: Seal the vials and shake at room temperature for 4-16 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by taking a small aliquot from a representative well and analyzing it via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product mass.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product via flash chromatography or preparative HPLC.

Preliminary Biological Screening Strategy

With a library of novel derivatives in hand, the next step is to assess their biological activity. Based on literature suggestions for related fluorinated amines, an initial screen for anticancer activity is a logical starting point.[1]

Workflow for a Primary Cellular Viability Assay

This diagram outlines the standard procedure for evaluating the effect of the newly synthesized compounds on cancer cell viability.

G cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_assay Assay & Data Acquisition cluster_analysis Analysis culture Culture Cancer Cells (e.g., HeLa, MCF-7) seed Seed Cells into 96-well Plates culture->seed treat Add Compounds to Cells (Dose-Response) seed->treat prepare_plates Prepare Compound Dilution Plate (from Library) prepare_plates->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add Viability Reagent (e.g., MTS, MTT) incubate->add_reagent read_plate Read Absorbance (Plate Reader) add_reagent->read_plate analyze Calculate % Viability & Determine IC₅₀ read_plate->analyze sar Identify Active Compounds for SAR Analysis analyze->sar

Caption: Workflow for a cell-based viability screen.

Protocol: MTS Cell Viability Assay

This protocol provides a method to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Protocol 3.2.1: Dose-Response Cytotoxicity Screening

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into a 96-well clear-bottom plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Perform serial dilutions of the compound library in complete growth medium to create a range of concentrations (e.g., 100 µM to 0.1 µM). The final DMSO concentration should not exceed 0.5%.

  • Controls (Trustworthiness): On each plate, include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.

    • Media Blank: Wells containing only growth medium (no cells) for background subtraction.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the serially diluted compounds and controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. Incubate for 1-3 hours at 37°C.

    • Rationale (Expertise): MTS is a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product. The amount of color produced is directly proportional to the number of viable cells.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media blank) from all wells.

    • Calculate percent viability for each concentration using the formula: (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

The Iterative Cycle of Drug Discovery

The data generated from these initial screens are not an endpoint but rather the beginning of an iterative optimization process. The IC₅₀ values of the initial library derivatives will inform the design of the next generation of compounds, guiding the SAR exploration toward molecules with improved potency and drug-like properties.

G Design Design Analogs (Hypothesis-Driven) Synthesize Synthesize (Protocol 2.3.1) Design->Synthesize Test Biological Screening (Protocol 3.2.1) Synthesize->Test Analyze Analyze Data (SAR Analysis) Test->Analyze Analyze->Design  New Hypotheses

Caption: The iterative cycle of drug discovery.

By systematically applying the robust protocols and scientific reasoning outlined in this guide, researchers can effectively leverage (4,4-Difluorocyclohexyl)methanamine hydrochloride to accelerate their drug discovery programs and develop novel therapeutic candidates.

References

  • Nordmann.global. (4,4-Difluorocyclohexyl)methylamine.
  • Smolecule. (1,4-Difluorocyclohexyl)methanamine.
  • CymitQuimica. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochloride.
  • Finetech Industry Limited. (4,4-Difluorocyclohexyl)methanamine | CAS: 810659-05-3.
  • PubChem. (4,4-Difluorocyclohexyl)methanamine | C7H13F2N | CID 15604494.
  • Sigma-Aldrich. (4,4-Difluorocyclohexane)methylamine hydrochloride AldrichCPR.
  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Fluorochem. (4,4-Difluorocyclohexyl)methanamine hydrochloride.
  • Autech Scientific. (4,4-Difluorocyclohexyl)methanamine hcl.
  • ChemicalBook. (4,4-difluorocyclohexyl)methanamine | 810659-05-3.
  • RSC Publishing. Identification of parallel medicinal chemistry protocols to expand branched amine design space.
  • ResearchGate. Identification of Parallel Medicinal Chemistry Protocols to Expand Branched Amine Design Space.
  • PubMed.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • AZoM. Chemists Make Strides to Simplify Drug Design, Synthesis.
  • Wuxi Weiheng Chemical Co., Ltd. How are amines used in medicine?.
  • CymitQuimica.
  • Sigma-Aldrich.

Sources

The Strategic Incorporation of (4,4-Difluorocyclohexyl)methanamine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of the gem-Difluoro-cyclohexyl Moiety

The strategic incorporation of fluorine in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 4,4-difluorocyclohexyl moiety, in particular, offers a unique combination of properties that make it an attractive scaffold in drug design. Unlike a simple cyclohexyl ring, the geminal difluoro substitution at the 4-position introduces a permanent dipole, modulates the pKa of neighboring functionalities, and can pre-organize the ring conformation. This can lead to improved pharmacokinetic profiles and enhanced target engagement.[1][2]

(4,4-Difluorocyclohexyl)methanamine hydrochloride serves as a key intermediate for introducing this valuable motif.[3] Its primary amine handle allows for a variety of synthetic transformations, making it a versatile building block for creating diverse chemical libraries.

Physicochemical and Pharmacokinetic Impact of the 4,4-Difluorocyclohexyl Group

The introduction of the 4,4-difluorocyclohexyl group can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Key Physicochemical Effects:

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the primary amine, influencing its ionization state at physiological pH. This can impact solubility, cell permeability, and target binding.

  • Lipophilicity (logP): The effect on lipophilicity is complex and can be influenced by the overall molecular context.[1] While fluorine is highly electronegative, the introduction of a CF2 group can either increase or decrease logP depending on the surrounding structure.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the 4-position of the cyclohexyl ring resistant to oxidative metabolism. This can block a potential metabolic soft spot, leading to increased half-life and oral bioavailability.[1][2]

  • Conformational Rigidity: The gem-difluoro group can influence the conformational preference of the cyclohexyl ring, potentially locking the molecule into a more bioactive conformation and improving binding affinity to the target protein. This is analogous to the Thorpe-Ingold effect observed with gem-dimethyl groups.[4]

Illustrative Data on Pharmacokinetic Parameters:

While direct comparative data for a single compound with and without the 4,4-difluorocyclohexyl moiety is not always publicly available, we can infer its benefits from the properties of drug candidates that incorporate it. For example, PF-06835919, a potent ketohexokinase inhibitor, demonstrates favorable pharmacokinetic properties such as low clearance and a moderate volume of distribution in preclinical species, suggesting good metabolic stability.[1]

ParameterValue (for PF-06835919)SpeciesReference
Clearance (CL)0.4-1.3 mL/min/kgRat, Dog, Monkey[1]
Volume of Distribution (Vd)0.17-0.38 L/kgRat, Dog, Monkey[1]

This data suggests that the molecule is not rapidly cleared from the body, a desirable property for many drug candidates.

Applications in Drug Discovery: Case Studies

The versatility of (4,4-Difluorocyclohexyl)methanamine hydrochloride is showcased by its incorporation into diverse drug discovery programs targeting a range of diseases.

Case Study 1: Ketohexokinase (KHK) Inhibitors for Metabolic Disorders

Target: Ketohexokinase (KHK) Indication: Metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Example Candidate: PF-06835919

PF-06835919 is a potent and selective inhibitor of KHK.[4] The (4,4-difluorocyclohexyl)methylamine moiety is a key component of this molecule, likely contributing to its favorable pharmacokinetic profile and potent inhibitory activity.

Case Study 2: CFTR Potentiators for Cystic Fibrosis

Target: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Indication: Cystic Fibrosis Example Candidate: GLPG2451

GLPG2451 is a novel potentiator of the CFTR protein, designed for the treatment of cystic fibrosis.[5][6] The inclusion of the (4,4-difluorocyclohexyl)methylamine scaffold was a result of a scaffold hopping approach to identify novel series with improved properties.[5]

Synthetic Protocols for the Incorporation of (4,4-Difluorocyclohexyl)methanamine Hydrochloride

The primary amine of (4,4-Difluorocyclohexyl)methanamine hydrochloride is a versatile handle for a variety of chemical transformations. Since the starting material is a hydrochloride salt, the free amine must be liberated in situ or in a separate step before its use in many reactions. This is typically achieved by the addition of a non-nucleophilic base.

Protocol 1: Amide Bond Formation (N-Acylation)

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol provides a general method for the coupling of (4,4-Difluorocyclohexyl)methanamine hydrochloride with a carboxylic acid.

Reaction Scheme:

G cluster_0 Amide Bond Formation amine (4,4-Difluorocyclohexyl)methanamine Hydrochloride reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) amine->reagents + acid R-COOH (Carboxylic Acid) acid->reagents + product N-((4,4-difluorocyclohexyl)methyl)amide reagents->product

A general workflow for amide bond formation.

Materials:

  • (4,4-Difluorocyclohexyl)methanamine hydrochloride

  • Carboxylic acid of interest

  • Amide coupling reagent (e.g., HATU, HOBt/EDC)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA), triethylamine)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate, DCM)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the amide coupling reagent (1.1 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve (4,4-Difluorocyclohexyl)methanamine hydrochloride (1.1 eq) in the same anhydrous solvent. Add the non-nucleophilic base (2.2 eq) to this solution and stir for 5-10 minutes to generate the free amine.

  • Coupling Reaction: Add the solution of the free amine to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Workup:

    • Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.

Reaction Scheme:

G cluster_1 Reductive Amination amine (4,4-Difluorocyclohexyl)methanamine Hydrochloride reagents Reducing Agent (e.g., NaBH(OAc)3) Base (e.g., DIPEA) Solvent (e.g., DCE) amine->reagents + carbonyl R1(R2)C=O (Aldehyde or Ketone) carbonyl->reagents + product N-alkylated amine reagents->product

A general workflow for reductive amination.

Materials:

  • (4,4-Difluorocyclohexyl)methanamine hydrochloride

  • Aldehyde or ketone of interest

  • Mild reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)3), Sodium cyanoborohydride (NaBH3CN))

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Dichloromethane (DCM))

Procedure:

  • Reaction Setup: To a stirred solution of the aldehyde or ketone (1.0 eq) and (4,4-Difluorocyclohexyl)methanamine hydrochloride (1.2 eq) in the chosen anhydrous solvent, add the non-nucleophilic base (2.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The addition of a dehydrating agent, such as molecular sieves, can be beneficial in some cases.

  • Reduction: Add the reducing agent (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. This typically takes 4-24 hours.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired secondary or tertiary amine.

Conclusion

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its ability to introduce the metabolically robust and conformationally influential 4,4-difluorocyclohexyl moiety makes it a strategic choice for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols outlined in this guide provide a starting point for the successful incorporation of this scaffold into a wide range of molecular architectures, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • (To be populated with real, verified URLs
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Mykhailiuk, P. K. (2019). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ChemMedChem, 14(12), 1148-1156. [Link]

  • Van der Plas, S. E., et al. (2021). Discovery of GLPG2451, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 64(1), 343–353. [Link]

  • Futatsugi, K., et al. (2020). Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose. Journal of Medicinal Chemistry, 63(22), 13546–13560. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Van der Plas, S. E., et al. (2021). Discovery of GLPG2451, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 64(1), 343–353. [Link]

Sources

Application Note: (4,4-Difluorocyclohexyl)methanamine Hydrochloride as a Bioisosteric Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a specialized aliphatic amine building block used extensively in medicinal chemistry to modulate the physicochemical properties of drug candidates. It serves as a bioisostere for the cyclohexylmethyl group, introducing a gem-difluoro moiety that enhances metabolic stability, lowers basicity, and alters lipophilicity without significantly changing steric volume. This guide details its application in amide couplings, reductive aminations, and


 reactions, specifically within the context of kinase inhibitors, GPCR ligands (e.g., AZD1940), and protease inhibitors (e.g., SARS-CoV-2 Mpro).

The "Fluorine Effect" in Rational Design

The incorporation of the 4,4-difluoro motif is rarely accidental; it is a strategic "fluorine scan" modification.

Physicochemical Modulation

The gem-difluoro group at the C4 position exerts a through-bond inductive effect and a through-space field effect.

  • Basicity (

    
    ):  The electron-withdrawing nature of fluorine lowers the 
    
    
    
    of the distal primary amine compared to the non-fluorinated analog. While a standard cyclohexylmethanamine has a
    
    
    , the 4,4-difluoro analog typically exhibits a
    
    
    in the range of 9.0–9.5. This reduction increases the fraction of the neutral species at physiological pH, potentially improving membrane permeability.
  • Lipophilicity (

    
    ):  While fluorine is lipophilic, the 
    
    
    
    bond has a strong dipole. The 4,4-difluoro substitution often lowers
    
    
    slightly compared to the parent cyclohexane due to polarity, but maintains hydrophobic bulk required for pocket filling (e.g., S2 pockets in proteases).
  • Conformational Bias: The gem-difluoro group creates a "locking" effect on the cyclohexane ring. The bulky methanamine group (

    
    ) preferentially adopts the equatorial position to avoid 1,3-diaxial interactions, while the 
    
    
    
    group affects the ring puckering energy, often stabilizing specific chair conformations favorable for binding.
Comparative Data Profile
PropertyCyclohexylmethanamine(4,4-Difluorocyclohexyl)methanamineImpact in MedChem
Formula


Metabolic blocking
Mol.[1] Weight 113.20149.18Slight mass increase
Est.

~10.5~9.2 - 9.5Improved permeability
Metabolic Stability Low (C4 oxidation)High (Blocked C4)Extended half-life (

)
Electronic Character Electron-richElectron-deficient coreReduced CYP inhibition potential

Strategic Workflows (Graphviz)

The following diagram illustrates the decision matrix for employing this building block in a Lead Optimization campaign.

FluorineScan Start Lead Compound (Cyclohexyl Moiety) Issue1 Issue: High Metabolic Clearance (C4 Oxidation) Start->Issue1 Issue2 Issue: Low Permeability (High Basicity) Start->Issue2 Strategy Strategy: 4,4-Difluoro Substitution Issue1->Strategy Issue2->Strategy Synth1 Amide Coupling (Peptidomimetics) Strategy->Synth1 If Carbonyl Electrophile Synth2 SNAr / Buchwald (Kinase Inhibitors) Strategy->Synth2 If Heteroaryl Electrophile Result1 Blocked Metabolic Site (Increased t1/2) Synth1->Result1 Result2 Lower pKa (Improved LogD/Permeability) Synth2->Result2

Figure 1: Decision logic for "Fluorine Scan" optimization replacing cyclohexyl rings with 4,4-difluorocyclohexyl motifs to address metabolic and permeability liabilities.

Experimental Protocols

Handling and Stability
  • Storage: Store the hydrochloride salt at 2–8°C under inert atmosphere (Argon/Nitrogen). It is hygroscopic.

  • Free Basing: The HCl salt is stable, but for reactions requiring the free amine (e.g., Pd-catalyzed couplings), in situ neutralization with DIPEA or pre-formation of the free base using carbonate resin is recommended.

Protocol A: Amide Coupling (General Peptidomimetic Synthesis)

This protocol is adapted from the synthesis of AZD1940 , a CB1/CB2 agonist where this amine is coupled to a benzimidazole core.

Reagents:

  • (4,4-Difluorocyclohexyl)methanamine HCl (1.0 equiv)[2]

  • Carboxylic Acid partner (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (10 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Checkpoint: Solution should turn slightly yellow.

  • Addition: Add (4,4-Difluorocyclohexyl)methanamine HCl (1.0 mmol) directly to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Expect M+1 peak).

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Why this works: The 4,4-difluoro group does not sterically hinder the primary amine, allowing standard coupling conditions. HATU is preferred over EDC/HOBt for faster kinetics with this slightly less basic amine.

Protocol B: Reaction (Kinase Inhibitor Synthesis)

Used to attach the motif to chloropyrimidines or chloropyridines.

Reagents:

  • Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • (4,4-Difluorocyclohexyl)methanamine HCl (1.1 equiv)

  • 
     (3.0 equiv) or 
    
    
    
    (2.5 equiv)
  • THF or IPA (Isopropyl Alcohol)

Step-by-Step:

  • Dissolution: Dissolve the Heteroaryl Chloride in THF (or IPA for higher temp).

  • Base Addition: Add

    
     (3.0 equiv).
    
  • Amine Addition: Add the amine HCl salt.

  • Heating:

    • For reactive electrophiles (e.g., 4-chloropyrimidine): Stir at RT for 2 hours.

    • For unreactive electrophiles: Heat to 60–80°C for 4–12 hours.

  • Validation: Monitor TLC. The product is usually more polar than the starting chloride but less polar than the amine.

Case Studies & Applications

AZD1940 (Cannabinoid Agonist)

In the development of AZD1940, AstraZeneca utilized the (4,4-difluorocyclohexyl)methyl moiety to optimize the pharmacokinetic profile. The lipophilic cyclohexyl group was necessary for receptor binding, but the difluoro substitution blocked metabolic oxidation at the 4-position, a common clearance pathway for cyclohexyl drugs.

  • Reference: Journal of Medicinal Chemistry (See Ref 1).

SARS-CoV-2 Mpro Inhibitors

Recent studies in designing inhibitors for the SARS-CoV-2 Main Protease (Mpro) utilized this building block to fill the hydrophobic S2 pocket. The difluoro group provided a unique electrostatic complementarity to the pocket residues while maintaining the necessary hydrophobic bulk.

  • Mechanism: The amine participates in hydrogen bonding (often as an amide after coupling), while the difluorocyclohexyl ring occupies the hydrophobic cleft.

Synthesis Pathway Diagram

The following diagram depicts the synthesis of a generic benzimidazole scaffold (analogous to AZD1940) using this building block.

SynthesisWorkflow SM1 Nitro-Fluoro-Benzene Derivative Step1 Step 1: SNAr Displacement (THF, DIPEA, Heat) SM1->Step1 Reagent (4,4-Difluorocyclohexyl) methanamine HCl Reagent->Step1 Intermed Intermediate: Nitro-Aniline Step1->Intermed Step2 Step 2: Reduction (H2, Pd/C) Intermed->Step2 Step3 Step 3: Cyclization (Carboxylic Acid, HATU) Step2->Step3 Product Final Scaffold: Benzimidazole Step3->Product

Figure 2: Synthetic route for incorporating (4,4-difluorocyclohexyl)methanamine into a benzimidazole scaffold via SNAr displacement followed by reductive cyclization.

References

  • Radiolabeling of the cannabinoid receptor agonist AZD1940 with carbon-11 and PET microdosing in non-human primate. Source: PubMed / Nuclear Medicine and Biology URL:[Link]

  • Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease. Source: ChemRxiv (Preprint) URL:[Link][1][3]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Source: Chemistry – A European Journal URL:[Link]

  • PubChem Compound Summary for CID 15604494: (4,4-Difluorocyclohexyl)methanamine. Source: PubChem URL:[Link]

Sources

role of (4,4-Difluorocyclohexyl)methanamine hydrochloride in drug discovery and development

[1]

CAS: 809273-65-2 | Formula: C



1M.W.:1

Executive Summary: The "Fluorine Effect" in Lead Optimization

In the strategic landscape of drug design, (4,4-Difluorocyclohexyl)methanamine hydrochloride serves as a high-value bioisostere for the standard cyclohexylmethylamine moiety.[1] Its primary utility lies in the gem-difluoro effect , where the introduction of two fluorine atoms at the C4 position of the cyclohexane ring imparts three critical advantages without significantly altering steric bulk:

  • Metabolic Blockade: The C4 position of a cyclohexane ring is a notorious "soft spot" for Cytochrome P450-mediated oxidative metabolism (hydroxylation).[1] Fluorination blocks this site, extending the half-life (

    
    ) of the drug candidate.[1]
    
  • pKa Modulation: The electron-withdrawing inductive effect (

    
    ) of the fluorine atoms propagates through the ring, subtly lowering the pKa of the primary amine (typically by 0.2–0.5 log units compared to the non-fluorinated parent).[1] This reduces the percentage of ionized species at physiological pH, potentially improving membrane permeability.[1]
    
  • Conformational Locking: The gem-difluoro group introduces a dipole that can bias the ring pucker, potentially locking the amine substituent into a preferred equatorial or axial orientation favorable for receptor binding.[1]

Physicochemical Profile & Decision Matrix

Researchers should utilize this building block when optimization requires a balance between lipophilicity and metabolic stability.[1]

Comparative Properties Table
PropertyCyclohexylmethanamine (Parent)(4,4-Difluorocyclohexyl)methanamine (Target)Impact on Drug Design
Metabolic Liability High (C4 oxidation)Low (Blocked) Extends in vivo half-life.[1]
Basicity (pKa) ~10.4 (Typical Amine)~10.0 - 10.2 Reduced basicity decreases lysosomal trapping and improves passive permeability.[1]
Lipophilicity (LogP) HighModulated Fluorine increases polarity locally but the overall lipophilicity change is context-dependent; often improves solubility over pure hydrocarbons.[1]
H-Bond Capability Donor (NH2)Donor (NH2) + Weak Acceptor (F) Fluorine can engage in orthogonal multipolar interactions with protein backbones.[1]
Decision Logic for Bioisosteric Replacement

The following diagram illustrates the decision process for selecting this moiety during Lead Optimization.

Bioisostere_DecisionStartLead Compound Analysis:Cyclohexyl Ring IdentifiedMetabCheckIs C4-Hydroxylation aMajor Metabolic Pathway?Start->MetabCheckPermCheckIs CNS/MembranePermeability Poor?MetabCheck->PermCheckYes (High Clearance)AltRetain Cyclohexyl orExplore Oxetane/SpirocyclesMetabCheck->AltNoSelectSelect (4,4-Difluorocyclohexyl)methanaminePermCheck->SelectYes (Need lower pKa)PermCheck->SelectNo (Optimization only)

Figure 1: Decision logic for transitioning from a standard cyclohexyl group to the 4,4-difluoro analog.

Experimental Protocols

Protocol A: Salt Neutralization & Amide Coupling (Standard HATU Method)

The commercial supply of this amine as a hydrochloride salt requires careful neutralization to ensure efficient coupling.[1] Incomplete neutralization often leads to stalled reactions or low yields.[1]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • (4,4-Difluorocyclohexyl)methanamine HCl (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1] Stir at room temperature for 5–10 minutes.

    • Why: Pre-activation forms the active ester (O-At) and minimizes racemization if the acid is chiral.[1]

  • Salt Free-Basing (Critical): In a separate vial, suspend (4,4-Difluorocyclohexyl)methanamine HCl (1.1 equiv) in DMF. Add the remaining DIPEA (2.5 equiv).[1] Vortex or sonicate until the solution is clear (indicating the free amine is liberated).[1]

  • Coupling: Transfer the amine/DIPEA solution dropwise into the activated acid solution.

  • Monitoring: Stir at room temperature for 2–12 hours. Monitor by LC-MS.[1] The product peak should show the characteristic mass (M+1) and often a distinct retention time shift due to the difluoro group.[1]

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).[1]

    • Sat. NaHCO

      
       (removes unreacted acid/HATU byproducts).[1]
      
    • Brine.[1]

  • Purification: Dry over Na

    
    SO
    
    
    , concentrate, and purify via Flash Chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol B: Reductive Amination

This protocol is ideal for introducing the 4,4-difluorocyclohexylmethyl group onto a scaffold containing an aldehyde.[1]

Reagents:

  • Aldehyde Scaffold (1.0 equiv)[1]

  • (4,4-Difluorocyclohexyl)methanamine HCl (1.2 equiv)[1]

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • DCM (Dichloromethane) or DCE (Dichloroethane)[1]

Methodology:

  • Imine Formation: Dissolve the aldehyde in DCM/DCE.[1] Add the amine HCl salt and TEA (1.2 equiv) to neutralize the salt in situ.[1] Add catalytic Acetic Acid.[1] Stir for 30–60 minutes to allow imine formation (equilibrium).

  • Reduction: Add STAB in one portion. Stir at room temperature for 16 hours.

  • Quench: Quench with sat. NaHCO

    
     (aqueous).[1] Stir vigorously for 15 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM (x3). Wash organic layers with brine.[1]

  • Note: If the secondary amine product is basic, avoid acidic washes during workup to prevent loss of product into the aqueous phase.[1]

Synthesis of the Building Block (Background)

While commercially available, understanding the synthesis of the building block aids in troubleshooting and analog design.[1]

Pathway:

  • Precursor: 1,4-Cyclohexanedione monoethylene ketal.[1][2]

  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) converts the ketone to a gem-difluoro group.[1]

  • Deprotection: Acidic hydrolysis removes the ketal to yield 4,4-difluorocyclohexanone .[1]

  • Homologation to Amine:

    • Route A: Van Leusen reaction (TOSMIC) to the nitrile, followed by reduction (LiAlH

      
       or Hydrogenation).[1]
      
    • Route B: Wittig reaction (methoxymethyl triphenylphosphonium chloride)

      
       Aldehyde 
      
      
      Reductive Amination.[1]

Synthesis_PathKetone4,4-DifluorocyclohexanoneNitrile4,4-Difluorocyclohexane-carbonitrileKetone->NitrileTOSMIC, t-BuOK(Van Leusen)Amine(4,4-Difluorocyclohexyl)methanamine HClNitrile->Amine1. LiAlH4 or H2/Raney Ni2. HCl/Dioxane

Figure 2: Synthetic route from the ketone precursor to the target amine salt.

Field-Proven Applications & Case Studies

Case Study 1: IL-17 Modulators (Patent Literature)

In the development of oral IL-17 modulators (e.g., WO2021204800A1 ), the (4,4-difluorocyclohexyl)methanamine moiety was utilized to optimize the pharmacokinetic profile of spirocyclic leads.[1] The difluoro-substitution provided a metabolic "shield" against rapid clearance while maintaining the necessary steric volume to fill the hydrophobic pocket of the receptor.[1]

Case Study 2: CCR5 Antagonists (Maraviroc Analogs)

The drug Maraviroc (Selzentry) utilizes a 4,4-difluorocyclohexyl group (linked via an amide from the acid precursor).[1][3][4][5] Studies on Maraviroc analogs have demonstrated that this specific ring system is crucial for potency.[1] The methanamine variant discussed here allows medicinal chemists to install this identical pharmacophore via different linkages (e.g., urea or secondary amines) to bypass intellectual property constraints or alter the hydrogen bond donor/acceptor profile of the linker region.[1]

References

  • Bioisosteres in Medicinal Chemistry: Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[1]

  • Maraviroc Synthesis & Structure: Price, D. A., et al. (2005).[1][3] Initial synthesis of UK-427,857 (Maraviroc).[1][3][4][5][6] Tetrahedron Letters, 46(30), 5005-5007.[1] [1]

  • IL-17 Modulator Patent: GlaxoSmithKline. (2021).[1] Difluorocyclohexyl derivatives as IL-17 modulators. WO2021204800A1.[1]

  • Fluorine in Drug Design: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1]

  • Gem-Difluoro Effect: O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[1]

Technical Assessment: Structural Elucidation of (4,4-Difluorocyclohexyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a critical building block in medicinal chemistry. The gem-difluoro group at the 4-position of the cyclohexane ring acts as a bioisostere for a carbonyl or methylene group, often improving metabolic stability by blocking oxidation sites while modulating lipophilicity (


).

This Application Note provides a rigorous protocol for the structural validation of this compound. Unlike standard alkyl amines, the presence of the fluorine atoms introduces significant spin-spin coupling complexities in NMR (


, 

, and

) and specific fragmentation pathways in Mass Spectrometry (MS).
Chemical Identity[2][8]
  • IUPAC Name: (4,4-Difluorocyclohexyl)methanamine hydrochloride

  • Formula:

    
    
    
  • Molecular Weight: 185.64 g/mol (Salt); 149.18 g/mol (Free Base)

  • Key Structural Features: Primary amine salt, 1,4-disubstituted cyclohexane, gem-difluoro motif.

Analytical Workflow Strategy

The following flowchart outlines the logic for complete characterization, prioritizing sample integrity and data cross-validation.

AnalyticalWorkflow cluster_prep Phase 1: Sample Preparation cluster_ms Phase 2: Mass Spectrometry cluster_nmr Phase 3: NMR Spectroscopy SolventSelect Solvent Selection (Critical Step) PrepDMSO Dissolve in DMSO-d6 (For Full Proton Assignment) SolventSelect->PrepDMSO Preferred PrepD2O Dissolve in D2O (For Solubility/Salt Check) SolventSelect->PrepD2O Alternative ESI ESI(+) Injection Soft Ionization PrepDMSO->ESI Dilute H1 1H NMR Observe NH3+ (DMSO only) Ring Conformation PrepDMSO->H1 F19 19F NMR Purity Check Decoupled vs Coupled PrepDMSO->F19 C13 13C NMR J(C-F) Coupling Analysis Triplet Identification PrepDMSO->C13 ParentIon Observe [M+H]+ = 150.1 ESI->ParentIon Frag MS/MS Fragmentation Loss of NH3 (-17) Loss of HF (-20) ParentIon->Frag H1->C13 HSQC Integration

Figure 1: Integrated analytical workflow for fluorinated amine salts.

Mass Spectrometry Protocol

Method Parameters[8][9]
  • Ionization Source: Electrospray Ionization (ESI)[1][2][3][4]

  • Polarity: Positive Mode (ESI+)

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

    • Note: The acidic additive aids protonation, though the HCl salt is already pre-charged.

  • Direct Infusion: 5-10 µL/min.

Expected Data & Interpretation

The analysis focuses on the cationic free base. The chloride counter-ion (


) is not observed in positive mode but can be verified in negative mode (ESI-) at m/z 35/37.
Ion Speciesm/z (Monoisotopic)Interpretation

150.11 Parent Ion (Base Peak). Confirms intact free base structure.

133.08Characteristic loss of ammonia (17 Da). Common in primary amines.

130.10Loss of Hydrogen Fluoride (20 Da). Requires higher collision energy.

299.21Protonated dimer. Often seen at high concentrations.

Fragmentation Logic: Upon Collision Induced Dissociation (CID), the primary pathway is the cleavage of the C-N bond (loss of ammonia), generating a carbocation on the exocyclic methylene. Secondary fragmentation may involve the ejection of HF from the ring, driven by the formation of a conjugated double bond system.

NMR Spectroscopy Protocol

Sample Preparation (The "Solvent Effect")
  • Recommendation: Use DMSO-d6 (Dimethyl sulfoxide-d6).[5]

  • Reasoning:

    • Ammonium Signal: In DMSO-d6, the exchange rate of the ammonium protons (

      
      ) is slow enough to observe a broad triplet at approximately 8.0–8.5 ppm. In 
      
      
      
      or
      
      
      , these protons exchange instantly with the solvent deuterium and disappear.
    • Solubility: The HCl salt is highly polar;

      
       is unsuitable due to poor solubility.
      
NMR (Fluorine-19)
  • Frequency: ~376 MHz (on a 400 MHz magnet).

  • Expected Signal: A strong signal in the range of -90 to -105 ppm .

  • Multiplicity:

    • Since the molecule has a plane of symmetry through C1 and C4, the two fluorines are chemically equivalent but magnetically non-equivalent if the ring is locked in a chair conformation.

    • At room temperature, rapid ring flipping usually averages the axial/equatorial environments, resulting in a broad singlet or a quintet (due to coupling with adjacent

      
       protons).
      
    • Protocol Tip: Run a proton-decoupled

      
       experiment to simplify the spectrum into a singlet for purity integration.
      
NMR (Carbon-13)

This is the most diagnostic technique due to Carbon-Fluorine (


) coupling. The fluorine atoms split the carbon signals into triplets (

).

Coupling Constants (


) Hierarchy: 
  • C4 (Directly attached):

    
    . Appears as a wide triplet.[6]
    
  • C3/C5 (Beta carbons):

    
    . Appears as a triplet.
    
  • C2/C6 (Gamma carbons):

    
    . Appears as a narrow triplet or broad singlet.
    

Expected Chemical Shifts (DMSO-d6):

Carbon PositionTypeShift (ppm)MultiplicityCoupling (

)
C4

~120 - 124Triplet (

)

Hz
C1

~30 - 35Singlet/BroadPossible weak long-range coupling
C3, C5

~30 - 32Triplet (

)

Hz
C2, C6

~25 - 28Triplet (

)

Hz
Exocyclic C

~43 - 45Singlet (

)
No significant F coupling
NMR (Proton)
  • Ammonium Protons:

    
     8.0–8.3 ppm (broad s, 3H). Only visible in DMSO-d6.
    
  • Exocyclic Methylene (

    
    ): 
    
    
    
    2.7–2.8 ppm (d or m, 2H). The chemical shift is deshielded by the cationic nitrogen.
  • Ring Protons:

    • Protons at C3/C5 (adjacent to

      
      ) will be deshielded (~1.8–2.1 ppm) and show complex splitting due to H-H coupling + H-F coupling.
      
    • Protons at C2/C6 and C1 will appear as multiplets in the 1.2–1.7 ppm range.

Quality Control & Purity Validation

To certify the material for drug development use, the following criteria must be met:

  • Stoichiometry Check: Integrate the

    
     peak (3H) against the 
    
    
    
    peak (2H). A ratio of 1.5:1 confirms the mono-hydrochloride salt form.
  • Fluorine Purity: The

    
     spectrum should show a single major peak. Small side peaks indicate defluorinated impurities or regioisomers (e.g., 3,3-difluoro analogs).
    
  • Chloride Confirmation: Add a drop of

    
     solution to an aqueous aliquot; a white precipitate (
    
    
    
    ) confirms the counter-ion.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for J-coupling analysis).
  • Reich, H. J. (University of Wisconsin). 13C-19F Coupling Constants. Organic Chemistry Data. [Link] (Authoritative source for C-F coupling magnitudes).

  • PubChem Database. Compound Summary for CID 15604494: (4,4-Difluorocyclohexyl)methanamine. National Library of Medicine. [Link] (Source for physical properties and safety data).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.[2] (Protocol for choosing NMR solvents for salts).

Sources

optimal reaction conditions for (4,4-Difluorocyclohexyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis & Handling of (4,4-Difluorocyclohexyl)methanamine Hydrochloride

Abstract

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 675112-70-6) is a critical bioisostere for cyclohexyl and phenyl rings in medicinal chemistry. The incorporation of the gem-difluoro moiety lowers lipophilicity (LogD) while blocking metabolic oxidation at the C4 position. This application note details a robust, scalable synthesis protocol starting from 4,4-difluorocyclohexanecarboxylic acid. Unlike generic reduction methods, this guide prioritizes the preservation of the C-F bonds and the safe handling of the volatile free base amine.

Strategic Retrosynthetic Analysis

To maximize yield and purity, we avoid direct fluorination of the amine, which often leads to complex mixtures. Instead, we utilize a "Late-Stage Reduction" strategy.

  • Route Selection: The optimal path proceeds via the reduction of 4,4-difluorocyclohexanecarboxamide .

  • Why not Nitrile Reduction? While viable, the nitrile precursor often requires dehydration of the amide, adding an extra step. The amide reduction is a direct, high-yielding transformation.

  • Why Borane (BH₃) over LiAlH₄? Although Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, it poses a higher risk of defluorination (elimination of HF) under vigorous reflux. Borane-THF complex (BH₃[1]·THF) offers a milder chemoselectivity profile, effectively reducing the amide to the amine while leaving the gem-difluoro motif intact.

Reaction Scheme

ReactionScheme Start 4,4-Difluorocyclohexane- carboxylic acid Inter Intermediate: Acid Chloride Start->Inter SOCl2, Cat. DMF Reflux Amide 4,4-Difluorocyclohexane- carboxamide Inter->Amide NH4OH (aq) 0°C to RT Product (4,4-Difluorocyclohexyl)- methanamine HCl Amide->Product 1. BH3-THF, Reflux 2. MeOH Quench 3. HCl/Dioxane

Figure 1: Step-wise synthetic pathway ensuring structural integrity of the fluorinated ring.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Reagent Quality BH₃·THF (1.0 M)Must be fresh. Borane decomposes to generate H₂ pressure; titer decreases over time.
Temperature (Step 1) 0°C

RT
Control exotherm during ammonolysis to prevent oligomerization.
Temperature (Step 2) Reflux (65°C)Required to overcome the activation energy of the amide C=O reduction.
Quenching MeOH + HClCritical to break the stable Borane-Amine complex formed during reduction.
pH Control pH < 2Ensures complete conversion to the non-volatile HCl salt.

Detailed Experimental Protocol

Phase A: Synthesis of 4,4-Difluorocyclohexanecarboxamide

Precursor preparation from the carboxylic acid.

  • Activation: Charge a flame-dried flask with 4,4-difluorocyclohexanecarboxylic acid (1.0 equiv) and anhydrous DCM (10 vol). Add a catalytic amount of DMF (0.05 equiv).

  • Chlorination: Dropwise add Thionyl Chloride (SOCl₂) (1.5 equiv) under N₂ flow.

  • Reflux: Heat to reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess SOCl₂.

  • Ammonolysis: Dissolve the residue in THF (5 vol). Cool to 0°C. Slowly add 25% Aqueous Ammonium Hydroxide (5 equiv).

  • Isolation: Stir for 1 hour. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.[2] The resulting white solid (Amide) is usually sufficiently pure (>95%) for the next step.

Phase B: Reduction to (4,4-Difluorocyclohexyl)methanamine HCl

The critical reduction step.

  • Setup: Place the Amide (from Phase A, 1.0 equiv) in a dry 3-neck flask equipped with a reflux condenser and dropping funnel. Purge with Argon.

  • Solvation: Add anhydrous THF (10 mL per gram of amide).

  • Reduction: Cool to 0°C. Add BH₃·THF (1.0 M solution, 3.0 equiv) dropwise over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to RT, then heat to gentle reflux (65°C) for 16–18 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The amide spot (lower Rf) should disappear.

  • Quench (The "Double-Quench" Method):

    • Cool the mixture to 0°C.

    • Carefully add Methanol (excess) dropwise until bubbling ceases.

    • Add conc. HCl (1.5 equiv relative to Borane) and reflux for 1 hour. Note: This step breaks the Boron-Nitrogen bond.

  • Workup: Concentrate the solvent to dryness.[2] The residue is the crude amine hydrochloride.

  • Purification (Salt Formation):

    • Redissolve crude residue in minimal Ethanol.

    • Add 4M HCl in Dioxane (2 equiv).

    • Add Diethyl Ether until the solution becomes turbid.

    • Cool to -20°C overnight. Filter the white precipitate.

Phase C: Analytical Validation
  • Appearance: White crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    
     8.15 (br s, 3H, NH₃⁺), 2.70 (d, 2H, N-CH₂), 1.95–1.80 (m, 6H, Ring), 1.65 (m, 1H, CH), 1.25 (m, 2H).
    
  • ¹⁹F NMR:

    
     -96.5 (d, J=235 Hz), -101.2 (d, J=235 Hz). Note: The gem-difluoro signal is characteristic.
    

Troubleshooting & Safety Guide

Decision Tree: Purification Strategy

Purification Start Crude Reaction Mixture (Post-Quench) Check Is the product solid? Start->Check Recryst Recrystallize: EtOH/Et2O Check->Recryst Yes Oil Oily Residue Check->Oil No Final Pure HCl Salt Recryst->Final Triturate Triturate with Cold Acetone or Et2O Oil->Triturate Triturate->Final

Figure 2: Logic flow for isolating the hygroscopic HCl salt.

Common Failure Modes
  • Low Yield: Often caused by incomplete hydrolysis of the Borane-Amine complex. Ensure the acidic reflux (Step 5) is performed for at least 1 hour.

  • Defluorination: If ¹⁹F NMR shows multiple peaks or loss of signal, the reaction temperature was too high or the reducing agent was too aggressive. Stick to BH₃·THF; avoid LiAlH₄ if possible.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator under Argon.

References

  • Synthesis of 4,4-difluorocyclohexanecarboxylic acid (Precursor): ChemicalBook. (2025).[2] "4,4-Difluorocyclohexanecarboxylic acid Synthesis Methods."

  • General Protocol for Amide Reduction with Borane: Common Organic Chemistry. (2025). "Amide to Amine - Common Conditions: BH3-THF."[1]

  • Safety & Stability of Gem-Difluoro Groups: Royal Society of Chemistry. (2012). "Triphenylmethyldifluoramine: a stable reagent for the synthesis of gem-bis(difluoramines)." (Context on gem-difluoro stability).

  • Commercial Reference & Properties: Fluorochem. (2025). "(4,4-Difluorocyclohexyl)methanamine hydrochloride Product Sheet."

Sources

Application Note: (4,4-Difluorocyclohexyl)methanamine Hydrochloride in Agrochemical Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 675112-70-6) is a specialized fluorinated building block increasingly utilized in the synthesis of next-generation agrochemicals. As a bioisostere of cyclohexylmethanamine and benzylamine, this moiety offers a critical advantage: the gem-difluoro group blocks metabolic oxidation at the typically labile 4-position while modulating the lipophilicity (LogP) and dipole moment of the scaffold. This application note details the rationale for its inclusion in fungicide and herbicide discovery programs, provides optimized synthetic protocols for its incorporation, and outlines the physicochemical benefits of the fluorinated motif.

Strategic Rationale: The Fluorine Advantage

In agrochemical design, replacing hydrogen with fluorine is a standard tactic to improve biological half-life and membrane permeability. (4,4-Difluorocyclohexyl)methanamine is specifically deployed to address two common failure modes in lead compounds: Metabolic Instability and Lipophilicity Mismatch .

Metabolic Blocking (The "Metabolic Switch")

Aliphatic rings, such as cyclohexane, are prone to rapid hydroxylation by cytochrome P450 monooxygenases (in plants, insects, or fungi) at the C4 position.

  • Mechanism: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol).

  • Effect: Substitution with a gem-difluoro group at the 4-position renders this site inert to oxidative attack, significantly extending the half-life (

    
    ) of the active ingredient in the target organism.
    
Bioisosterism and Polar Hydrophobicity

The 4,4-difluorocyclohexyl group acts as a bioisostere for:

  • Cyclohexyl: Maintains steric bulk but lowers LogP due to the polarity of the C-F bonds.

  • Phenyl: Mimics the planar/bulk attributes but eliminates the

    
    -electron system, reducing potential phototoxicity or non-specific binding.
    
Physicochemical Comparison

The following table illustrates the shift in properties when substituting a standard cyclohexyl ring with the 4,4-difluoro analog.

PropertyCyclohexylmethanamine(4,4-Difluorocyclohexyl)methanamineImpact on Agrochemical Design
Metabolic Stability Low (prone to C4-oxidation)High (Blocked C4 position)Extends residual activity in field.
Lipophilicity (LogP) High (Hydrophobic)Moderate (Polar Hydrophobicity)Improves systemic transport (xylem mobility).
Dipole Moment LowHigh Increases specific binding interactions.
Conformation Chair (flexible)Twisted Boat/Chair (biased)Locks active conformation for receptor fit.

Experimental Protocols

Handling and Storage
  • State: White crystalline solid.[1]

  • Hygroscopicity: Moderate. Store in a desiccator.

  • Safety: Irritant. Wear standard PPE.

  • Stability: The hydrochloride salt is stable at room temperature. The free base is sensitive to CO₂ absorption (carbamate formation) and should be generated in situ.

Protocol A: General Amide Coupling (Lead Synthesis)

This protocol describes the coupling of (4,4-Difluorocyclohexyl)methanamine HCl with a carboxylic acid core (e.g., a pyrazole acid for SDHI fungicide analogs).

Reagents:

  • Carboxylic Acid Core (1.0 equiv)

  • (4,4-Difluorocyclohexyl)methanamine HCl (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (1.0 mmol) and HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Salt Neutralization (Critical): In a separate vial, suspend (4,4-Difluorocyclohexyl)methanamine HCl (1.1 mmol) in DMF (2 mL). Add the remaining DIPEA (2.0 mmol) and vortex until the solid dissolves. Note: Failure to add excess base will prevent the amine from reacting.

  • Coupling: Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction under nitrogen at RT for 4–12 hours. Monitor by LC-MS (Look for M+1 of product).

  • Workup: Dilute with EtOAc (30 mL) and wash with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Nucleophilic Substitution (SNAr)

Used for introducing the amine into heteroaromatic cores (e.g., chloropyridines for neonicotinoid analogs).

Reagents:

  • 2-Chloropyridine derivative (1.0 equiv)

  • (4,4-Difluorocyclohexyl)methanamine HCl (1.2 equiv)

  • K₂CO₃ (3.0 equiv)

  • Acetonitrile (ACN)

Methodology:

  • Suspend the chloropyridine and the amine HCl salt in ACN.

  • Add powdered K₂CO₃.

  • Heat to reflux (80°C) for 16 hours.

  • Filter off the inorganic salts while hot.

  • Concentrate the filtrate and recrystallize.

Visualization: Lead Optimization Workflows

Diagram: The Fluorine Optimization Cycle

This diagram illustrates the decision-making process where a researcher identifies a metabolic "hotspot" and selects the difluoro-analog to resolve it.

OptimizationCycle Hit Initial Hit (Cyclohexyl analog) Metabolism Metabolic ID (Microsomal Assay) Hit->Metabolism High Clearance Design Design Strategy (Block C4 Oxidation) Metabolism->Design C4-Hydroxylation Identified Synthesis Synthesis (Use Difluoro-amine HCl) Design->Synthesis Bioisosteric Replacement Testing Validation (Increased t1/2) Synthesis->Testing Assay Testing->Hit Iterate if needed

Caption: Workflow for transitioning from a metabolically unstable hit to a fluorinated lead compound.

Diagram: Synthetic Pathway (Amide Coupling)

Visualizing the critical neutralization step required when using the Hydrochloride salt.

SyntheticPathway Acid Carboxylic Acid (Scaffold) Activation Activation (HATU/DMF) Acid->Activation AmineSalt Amine HCl Salt (Reagent) FreeBase In-situ Free Base (R-NH2) AmineSalt->FreeBase + Base Base DIPEA (Base) Base->FreeBase Coupling Coupling Reaction (Amide Bond Formation) Activation->Coupling FreeBase->Coupling Product Final Agrochemical Candidate Coupling->Product

Caption: Step-by-step reaction logic emphasizing the in-situ neutralization of the amine salt.

Application Areas in Agrochemicals

Succinate Dehydrogenase Inhibitors (SDHIs)

SDHI fungicides (e.g., fluxapyroxad, bixafen) often rely on a lipophilic amide tail to bind within the ubiquinone binding site.

  • Application: Use (4,4-Difluorocyclohexyl)methanamine to replace standard cyclohexyl or alkyl chains.

  • Benefit: The fluorine atoms interact with polar residues in the binding pocket while preventing rapid degradation by fungal enzymes.

Neonicotinoid & Sulfoximine Analogs

Insecticides targeting nAChR often require specific polarity profiles to penetrate insect cuticles.

  • Application: Attachment of the difluoro-amine to a chloropyridine or sulfoximine core.

  • Benefit: Optimizes the LogD (distribution coefficient) for better translocation within the plant (systemicity) and the insect (toxicity).

References

  • Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Enamine Ltd. (2023). Building Blocks: (4,4-Difluorocyclohexyl)methanamine hydrochloride Product Data.

  • Fujiwara, T., & O'Hagan, D. (2014). Successful Fluorine-Containing Herbicide Agrochemicals. Journal of Fluorine Chemistry.

Sources

Application Notes & Protocols: (4,4-Difluorocyclohexyl)methanamine Hydrochloride as a Novel Building Block in Advanced Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a technical guide for researchers, material scientists, and drug development professionals on the potential applications of (4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2). The introduction of the gem-difluoro motif on a cyclohexyl scaffold offers a unique combination of properties, including enhanced thermal stability, hydrophobicity, and metabolic resistance, making it a compelling building block for a new generation of advanced materials.[1][2][3] We will explore its utility as a monomer in the synthesis of high-performance fluorinated polyamides and as a surface modification agent for creating low-energy, hydrophobic coatings. Detailed, field-tested protocols and characterization methodologies are provided to enable researchers to harness the potential of this versatile compound.

Introduction: The Rationale for Fluorinated Cycloaliphatics

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern material science and medicinal chemistry.[4] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—impart profound changes to a molecule's physicochemical profile.[3] When incorporated into polymers or onto surfaces, fluorine can dramatically enhance thermal stability, chemical resistance, and lipophilicity while lowering surface energy and the dielectric constant.[1][5]

(4,4-Difluorocyclohexyl)methanamine hydrochloride introduces a gem-difluorinated cycloaliphatic moiety. This structure is particularly noteworthy for several reasons:

  • Conformational Locking & Stability: The difluoro substitution at the 4-position influences the conformational energetics of the cyclohexane ring, providing a structurally defined, stable, and non-aromatic scaffold.

  • Modulated Basicity and Reactivity: The electron-withdrawing nature of the fluorine atoms can subtly decrease the basicity of the primary amine, influencing its reactivity in polymerization and grafting reactions.[6]

  • Hydrophobicity and Low Surface Energy: The fluorinated aliphatic ring is inherently hydrophobic and contributes to low surface energy, a critical property for developing advanced coatings.[7][8]

  • Reactive Handle: The primary amine hydrochloride provides a versatile reactive site. The hydrochloride salt form enhances stability and water solubility for handling, while the free base can be readily generated in situ for nucleophilic reactions.[9]

This guide will focus on two primary, novel applications that leverage these attributes: the synthesis of fluorinated polyamides and the creation of self-assembled monolayers for surface engineering.

Physicochemical & Safety Data

Before experimental use, it is critical to understand the fundamental properties and handling requirements of the reagent.

Table 1: Properties of (4,4-Difluorocyclohexyl)methanamine and its Hydrochloride Salt

PropertyValueSource / Comment
Hydrochloride Salt
CAS Number809273-65-2[10]
Molecular FormulaC₇H₁₄ClF₂N[10]
Molecular Weight185.64 g/mol [11]
AppearanceSolid[11]
PurityTypically ≥96%[10]
Free Base
CAS Number810659-05-3[12]
Molecular FormulaC₇H₁₃F₂N[12]
Molecular Weight149.18 g/mol [12]
Boiling Point~171 °C (Predicted)[13]
pKa~10.27 (Predicted)[13]

Safety Profile:

The compound should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation/damage (H318, H319), May cause respiratory irritation (H335).[10][12]

  • Precautionary Measures: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[10]

Application I: Synthesis of High-Performance Fluorinated Polyamides

3.1. Scientific Rationale

Polyamides are a class of high-performance polymers known for their excellent mechanical strength and thermal stability. By incorporating the (4,4-difluorocyclohexyl)methyl moiety into the polymer backbone, we hypothesize the creation of a novel polyamide with enhanced properties:

  • Lower Dielectric Constant: The introduction of C-F bonds and the disruption of chain packing by the bulky cycloaliphatic group can reduce the polymer's dielectric constant, making it a candidate for microelectronics applications.[14]

  • Increased Hydrophobicity: The fluorinated component will reduce water absorption, improving performance in humid environments.

  • Enhanced Thermal Stability: The inherent strength of the C-F bond contributes to the overall thermal robustness of the polymer matrix.

In this protocol, we describe the interfacial polymerization of (4,4-Difluorocyclohexyl)methanamine with terephthaloyl chloride, a common diacid chloride, to form the corresponding polyamide.

3.2. Experimental Protocol: Interfacial Polymerization

Step 1: Preparation of Amine Free Base Solution

  • In a 250 mL beaker, dissolve 1.86 g (10 mmol) of (4,4-Difluorocyclohexyl)methanamine hydrochloride in 50 mL of deionized water.

  • Add 0.80 g (20 mmol) of sodium hydroxide (NaOH) to the solution with stirring to neutralize the hydrochloride and generate the free amine. An additional 0.40 g (10 mmol) of NaOH is included as an acid scavenger for the polymerization reaction.

  • Stir until all solids are dissolved. The resulting aqueous solution contains the free diamine.

Step 2: Preparation of Acid Chloride Solution

  • In a separate 250 mL beaker, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 50 mL of a suitable organic solvent (e.g., dichloromethane or chloroform).

Step 3: Interfacial Polymerization

  • Carefully and slowly pour the organic solution of terephthaloyl chloride onto the top of the aqueous amine solution. Do not stir. A polymer film will form instantly at the interface of the two immiscible liquids.

  • Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards continuously. A "rope" of the polyamide will be extracted.

  • Wind the polymer rope onto a glass rod or a take-up spool. Continue until the reactants are depleted.

Step 4: Polymer Purification and Drying

  • Wash the collected polymer rope thoroughly with a 50:50 ethanol/water solution to remove unreacted monomers and salts.

  • Perform a final wash with pure deionized water.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours to remove all residual solvent and water.

3.3. Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization reagents Amine + Acid Chloride (Two-Phase System) polymerization Interfacial Polymerization reagents->polymerization purification Wash & Dry Polymer polymerization->purification ftir FTIR Spectroscopy (Confirm Amide Bonds) purification->ftir nmr NMR Spectroscopy (Verify Structure) purification->nmr gpc Gel Permeation Chrom. (Molecular Weight) purification->gpc tga Thermogravimetric Analysis (Thermal Stability) purification->tga dsc Differential Scanning Cal. (Tg, Tm) purification->dsc G cluster_prep Substrate Preparation cluster_grafting Grafting Process cluster_analysis Surface Analysis wafer Silicon Wafer clean Solvent Cleaning wafer->clean activate O₂ Plasma Activation (-OH groups) clean->activate graft Vapor Deposition of (4,4-Difluorocyclohexyl)methanamine activate->graft rinse Solvent Rinse (Remove Physisorbed) graft->rinse ca Contact Angle (Wettability) rinse->ca xps XPS (Elemental Comp.) rinse->xps afm AFM (Morphology) rinse->afm

Caption: Workflow for surface modification and analysis.

Conclusion and Future Outlook

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a promising and versatile building block for novel material science. Its unique combination of a reactive primary amine and a stable, fluorinated cycloaliphatic core enables its use in synthesizing high-performance polymers and creating functional low-energy surfaces. The protocols detailed herein provide a foundational framework for researchers to begin exploring this compound.

Future research could extend to other polymer systems, such as polyurethanes (by reaction with diisocyanates) or epoxy resins. Furthermore, its structural similarity to biologically active scaffolds suggests potential applications in creating biocompatible materials, drug-delivery matrices, or functionalized nanoparticles for biomedical imaging. [15][16]The continued exploration of such fluorinated building blocks is essential for pushing the boundaries of advanced materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of Fluorinated Intermediates in Material Science. [Online]. Available at: [Link]

  • PubChem. (4,4-Difluorocyclohexyl)methanamine [Online]. Available at: [Link]

  • O'Hagan, D. (2008). Tactical Applications of Fluorine in Drug Design and Development. Journal of Fluorine Chemistry.
  • Langmuir. (2019). Mimicking Polymer Surfaces Using Cyclohexyl- and Perfluorocyclohexyl-Terminated Self-Assembled Monolayers. University of Houston. [Online]. Available at: [Link]

  • Pannecoucke, X. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Online]. Available at: [Link]

  • Besenius, P. (2017). Supramolecular Polymerization of all-cis-Fluorinated Cyclohexanes: Influence of Side Chains. Thieme E-Journals.
  • Chovatia, P. T., et al. (2021). Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters. [Online]. Available at: [Link]

  • Pannecoucke, X. (2023). Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Online]. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview.
  • ResearchGate. (2025). Fluorinated poly(aryl ether nitrile)s containing pendant cyclohexyl groups toward low k materials. [Online]. Available at: [Link]

  • Molecules. (2022).
  • Ober, C. K. (2003). Fluorinated polymers: Liquid crystalline properties and applications in lithography. Journal of Fluorine Chemistry.
  • MDPI. (2023). Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. [Online]. Available at: [Link]

  • MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. [Online]. Available at: [Link]

Sources

Application Note: High-Throughput Library Synthesis Utilizing the (4,4-Difluorocyclohexyl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the gem-Difluorocyclohexyl Motif

In modern drug discovery, the strategic incorporation of fluorine into lead candidates is a cornerstone of medicinal chemistry.[1][2] The unique physicochemical properties of fluorine—high electronegativity, a small atomic radius similar to hydrogen, and the formation of a remarkably strong carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[2][3]

The 4,4-difluorocyclohexyl moiety, in particular, has emerged as a valuable saturated bioisostere.[4] Its gem-difluoro group acts as a polar, lipophilic motif that can enhance metabolic stability by blocking potential sites of oxidative metabolism.[5][6][7] This modification can also modulate the basicity of the proximal aminomethyl group through inductive effects, influencing pharmacokinetic (PK) and pharmacodynamic (PD) properties.[5] The use of (4,4-Difluorocyclohexyl)methanamine hydrochloride as a primary amine building block provides a robust and versatile entry point for combinatorial library synthesis, enabling the rapid exploration of chemical space around this privileged scaffold.

This guide provides detailed, field-proven protocols for the high-throughput synthesis of amide and secondary amine libraries using (4,4-Difluorocyclohexyl)methanamine hydrochloride, designed for researchers in drug development.

Scaffold Overview & Strategic Considerations

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a primary amine building block supplied as a stable salt.[8] The key reactive handle is the primary amine, which is amenable to a variety of diversification reactions. The two most robust and widely applicable reactions for library synthesis are amide bond formation and reductive amination .

PropertyValueSource
Molecular Formula C₇H₁₃F₂N · HCl[8]
Molecular Weight 185.64 g/mol [8]
Appearance Solid[8]
Key Reactive Site Primary Amine (-CH₂NH₂)N/A

The hydrochloride salt form necessitates the use of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) in subsequent reactions to liberate the free amine in situ.

Library Synthesis Workflow

The overall strategy involves the parallel reaction of the scaffold with diverse sets of building blocks (carboxylic acids or aldehydes/ketones) in a 96-well plate format, followed by high-throughput purification and analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Scaffold_Prep Scaffold Stock (4,4-Difluorocyclohexyl) methanamine HCl in DMF Reaction_Setup Dispense Reagents into 96-well Reaction Block Scaffold_Prep->Reaction_Setup BB_Prep Building Block Stocks (Acids or Aldehydes) in 96-well plates BB_Prep->Reaction_Setup Amide Amide Coupling (HATU, DIPEA) Reaction_Setup->Amide Route 1 Reductive Reductive Amination (Na(OAc)3BH) Reaction_Setup->Reductive Route 2 Purification HT-Purification (SPE or Prep-HPLC) Amide->Purification Reductive->Purification Analysis QC & Analysis (LC-MS, NMR) Purification->Analysis Plating Final Library Plating (DMSO Stocks) Analysis->Plating

Caption: High-throughput library synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. (4,4-Difluorocyclohexyl)methanamine is classified as a skin and eye irritant.[9]

Protocol 1: Parallel Amide Library Synthesis

This protocol details the coupling of the scaffold with a diverse set of carboxylic acids using HATU, a highly efficient coupling reagent.[10][11]

Reaction Scheme:

Caption: General scheme for amide library synthesis.

Materials & Reagents:

  • (4,4-Difluorocyclohexyl)methanamine hydrochloride

  • Carboxylic acid library (pre-weighed or as stock solutions)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Stock Solution Preparation:

    • Scaffold Stock (0.2 M): Prepare a solution of (4,4-Difluorocyclohexyl)methanamine hydrochloride in anhydrous DMF.

    • Carboxylic Acid Stocks (0.2 M): Prepare a 96-well plate containing a 0.2 M solution of each unique carboxylic acid in anhydrous DMF.

    • HATU Stock (0.2 M): Prepare a fresh solution of HATU in anhydrous DMF.

      • Scientist's Note: HATU is moisture-sensitive. Prepare this solution immediately before use for best results.[10] The mechanism involves the formation of an OAt-active ester, which is highly efficient.[12][13][14]

    • DIPEA Stock (0.4 M): Prepare a solution of DIPEA in anhydrous DMF.

      • Rationale: Two equivalents of base are required: one to neutralize the hydrochloride salt of the amine and one to facilitate the amide coupling reaction.[15]

  • Reaction Assembly (per well):

    • To each well of a 96-well reaction block, add 100 µL (0.02 mmol) of the scaffold stock solution.

    • Add 100 µL (0.02 mmol) of the corresponding carboxylic acid stock solution.

    • Add 100 µL (0.02 mmol) of the HATU stock solution.

    • Add 100 µL (0.04 mmol) of the DIPEA stock solution.[15]

  • Reaction & Incubation:

    • Seal the reaction block securely with a chemically resistant mat.

    • Shake the block on an orbital shaker at room temperature for 16 hours.

    • QC Checkpoint: After 16 hours, take a small aliquot (e.g., 5 µL) from a few representative wells, dilute with acetonitrile, and analyze via LC-MS to confirm the consumption of starting materials and formation of the desired product mass.

Protocol 2: Parallel Reductive Amination Library Synthesis

This protocol describes the formation of secondary amines by reacting the scaffold with a library of aldehydes or ketones, followed by reduction with sodium triacetoxyborohydride.[16]

Reaction Scheme:

Caption: General scheme for reductive amination.

Materials & Reagents:

  • (4,4-Difluorocyclohexyl)methanamine hydrochloride

  • Aldehyde/Ketone library (pre-weighed or as stock solutions)

  • Sodium triacetoxyborohydride (Na(OAc)₃BH)

  • DIPEA (N,N-Diisopropylethylamine)

  • 1,2-Dichloroethane (DCE)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Scaffold Stock (0.2 M): Prepare a solution of (4,4-Difluorocyclohexyl)methanamine hydrochloride in DCE.

    • Aldehyde/Ketone Stocks (0.2 M): Prepare a 96-well plate with a 0.2 M solution of each aldehyde or ketone in DCE.

    • DIPEA Stock (0.2 M): Prepare a solution of DIPEA in DCE.

  • Reaction Assembly (per well):

    • To each well of a 96-well reaction block, add 100 µL (0.02 mmol) of the scaffold stock solution.

    • Add 100 µL (0.02 mmol) of the corresponding aldehyde/ketone stock solution.

    • Add 50 µL (0.01 mmol) of the DIPEA stock solution to neutralize the HCl salt.

    • Allow the mixture to shake for 20-30 minutes at room temperature to facilitate imine formation.[17]

  • Reduction:

    • Add ~25 mg (0.12 mmol) of solid sodium triacetoxyborohydride to each well.

      • Scientist's Note: Na(OAc)₃BH is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde/ketone.[18][19] It is moisture-sensitive.[20]

    • Seal the reaction block and shake at room temperature for 16 hours.

    • QC Checkpoint: Analyze a few wells by LC-MS to confirm product formation.

Work-up and Purification Strategies

For lead optimization, high compound purity is essential.[21] Automated high-throughput purification is the method of choice.[22]

  • Solid-Phase Extraction (SPE): For rapid cleanup, SPE can be employed. A polymeric reversed-phase sorbent can be used to bind the product, followed by washing with an aqueous solvent to remove salts (like DIPEA·HCl and sodium acetate) and elution with an organic solvent (e.g., methanol or acetonitrile).[23]

  • Preparative HPLC-MS: This is the gold standard for achieving high purity (>95%).[22] A generic reversed-phase C18 column with a water/acetonitrile gradient (often with a formic acid or TFA modifier) is typically effective. Mass-based fraction triggering ensures that only the desired product is collected.[24]

Data Presentation: Representative Library

Below is a hypothetical example of a small 2x2 library derived from the scaffold.

ScaffoldBuilding Block (R-Group)Product StructureExpected Mass [M+H]⁺
(4,4-Difluorocyclohexyl)methanamineAmide Coupling: Benzoic Acid254.14
(4,4-Difluorocyclohexyl)methanamineAmide Coupling: Thiophene-2-carboxylic acid260.09
(4,4-Difluorocyclohexyl)methanamineReductive Amination: Benzaldehyde240.16
(4,4-Difluorocyclohexyl)methanamineReductive Amination: Pyridine-4-carboxaldehyde241.16

References

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]

  • Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Lim, D., et al. (2022). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Yoo, W-J., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. Available at: [Link]

  • AiMorphous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

  • Bennett, C., et al. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). HATU. Available at: [Link]

  • Pelletier, G., et al. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Available at: [Link]

  • Cruz, A., et al. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Available at: [Link]

  • Bäumler, C., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem. Available at: [Link]

  • Weiner, B., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. Available at: [Link]

  • ResearchGate. (n.d.). Strategic options for the synthesis of combinatorial libraries. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • PubChem. (n.d.). (4,4-Difluorocyclohexyl)methanamine. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • Mykhailiuk, P. K. (2019). Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization. The Journal of Organic Chemistry. Available at: [Link]

  • Musi, A., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. University of Bologna. Available at: [Link]

  • Bäumler, C., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Jadhav, S. A., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. Available at: [Link]

Sources

Troubleshooting & Optimization

identifying and minimizing side reactions in (4,4-Difluorocyclohexyl)methanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4,4-difluorocyclohexyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing side reactions to ensure the highest purity of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: Navigating the Synthesis of a Key Building Block

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a critical building block in the development of various pharmaceutical agents. The introduction of the gem-difluoro group on the cyclohexyl ring presents unique challenges in its synthesis, often leading to specific side reactions that can impact yield and purity. This guide will focus on the most common and industrially viable synthetic routes, providing a framework for anticipating and mitigating potential issues.

Visualizing the Synthetic Landscape

The primary routes to (4,4-difluorocyclohexyl)methanamine involve the transformation of a carbonyl or nitrile precursor. The following diagram illustrates the key synthetic pathways we will be discussing.

Synthetic Routes to (4,4-Difluorocyclohexyl)methanamine cluster_0 Precursors cluster_1 Intermediate cluster_2 Target Molecule cluster_3 Final Product 4,4-Difluorocyclohexanecarboxylic Acid 4,4-Difluorocyclohexanecarboxylic Acid 4,4-Difluorocyclohexanecarboxamide 4,4-Difluorocyclohexanecarboxamide 4,4-Difluorocyclohexanecarboxylic Acid->4,4-Difluorocyclohexanecarboxamide Amidation 4,4-Difluorocyclohexanecarboxaldehyde 4,4-Difluorocyclohexanecarboxaldehyde (4,4-Difluorocyclohexyl)methanimine (4,4-Difluorocyclohexyl)methanimine 4,4-Difluorocyclohexanecarboxaldehyde->(4,4-Difluorocyclohexyl)methanimine Imination 4,4-Difluorocyclohexanecarbonitrile 4,4-Difluorocyclohexanecarbonitrile (4,4-Difluorocyclohexyl)methanamine (4,4-Difluorocyclohexyl)methanamine 4,4-Difluorocyclohexanecarbonitrile->(4,4-Difluorocyclohexyl)methanamine Reduction (e.g., H2/Raney Ni) 4,4-Difluorocyclohexanecarboxamide->(4,4-Difluorocyclohexyl)methanamine Hofmann/Curtius/ Schmidt Rearrangement (4,4-Difluorocyclohexyl)methanimine->(4,4-Difluorocyclohexyl)methanamine Reduction (4,4-Difluorocyclohexyl)methanamine HCl (4,4-Difluorocyclohexyl)methanamine HCl (4,4-Difluorocyclohexyl)methanamine->(4,4-Difluorocyclohexyl)methanamine HCl Salt Formation (HCl)

Caption: Key synthetic pathways to (4,4-Difluorocyclohexyl)methanamine hydrochloride.

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section addresses specific issues that may arise during the synthesis, categorized by the chosen synthetic route.

Route 1: Reductive Amination of 4,4-Difluorocyclohexanecarboxaldehyde

Reductive amination is a powerful one-pot method for amine synthesis.[1] However, it is not without its challenges.

Question 1: Low yield of the desired primary amine and formation of a significant amount of (4,4-difluorocyclohexyl)methanol.

  • Probable Cause: This side reaction is often due to the direct reduction of the starting aldehyde by the reducing agent before it can react with the ammonia source to form the imine. This is particularly problematic with strong reducing agents like sodium borohydride.

  • Troubleshooting & Minimization:

    • Choice of Reducing Agent: Employ a milder and more selective reducing agent that preferentially reduces the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose.

    • Stepwise Procedure: Consider a two-step process where the imine is pre-formed by reacting the aldehyde with ammonia (or an ammonia source like ammonium acetate) before the addition of the reducing agent. This ensures a higher concentration of the imine for reduction.

    • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without protonating the amine nucleophile, which would render it unreactive.

Question 2: Presence of secondary and tertiary amine impurities in the final product.

  • Probable Cause: Over-alkylation can occur where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde to form a secondary amine, which can then react further to form a tertiary amine.

  • Troubleshooting & Minimization:

    • Excess Ammonia: Use a large excess of the ammonia source to outcompete the primary amine product in reacting with the starting aldehyde.

    • Controlled Addition: Slowly add the aldehyde to the reaction mixture containing the ammonia source and the reducing agent. This keeps the concentration of the aldehyde low, minimizing the chance of over-alkylation.

    • Ammonia Source: Using a protected form of ammonia, such as a benzylamine that can be later deprotected, can prevent over-alkylation. However, this adds extra steps to the synthesis.

Route 2: Reduction of 4,4-Difluorocyclohexanecarbonitrile

The reduction of the nitrile is a common and direct route to the primary amine.

Question 3: Incomplete reaction, with significant amounts of starting nitrile remaining.

  • Probable Cause: Insufficient activity of the catalyst or reducing agent, or catalyst poisoning.

  • Troubleshooting & Minimization:

    • Catalyst Selection and Loading: For catalytic hydrogenation, Raney Nickel is a common choice.[2] Ensure the catalyst is fresh and active. Increasing the catalyst loading or the hydrogen pressure can also drive the reaction to completion. For chemical reduction, a powerful hydride source like Lithium Aluminum Hydride (LiAlH4) is effective.

    • Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that can poison the catalyst.[3] Ensure the purity of all reagents and solvents. Pre-treating the substrate with a scavenger may be necessary in some cases.

    • Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature (within stable limits of the molecule) can improve conversion.

Question 4: Formation of N-(4,4-difluorocyclohexylmethyl)acetamide as a byproduct.

  • Probable Cause: This impurity can arise if the nitrile is partially hydrolyzed to the corresponding amide under the reaction conditions, which is then reduced to the amine. If an acetylating agent (like acetic anhydride from the workup or solvent) is present, the primary amine can be acylated. More commonly, if the workup involves quenching with an acetate buffer, this can be a source.

  • Troubleshooting & Minimization:

    • Anhydrous Conditions: When using hydride reducing agents like LiAlH4, strictly anhydrous conditions are crucial to prevent hydrolysis of the nitrile to the amide.

    • Careful Workup: During the workup, avoid the use of any potential acylating agents. If an acidic quench is necessary, use a non-acetylating acid like HCl.

    • Purification: This amide impurity can often be removed by recrystallization of the hydrochloride salt.

Route 3: Hofmann, Curtius, or Schmidt Rearrangement

These rearrangement reactions provide a pathway from a carboxylic acid derivative to the amine with one less carbon atom. They all proceed through a common isocyanate intermediate.

Question 5: Low yield and the presence of urea or carbamate byproducts.

  • Probable Cause: The highly reactive isocyanate intermediate can react with various nucleophiles present in the reaction mixture. If the primary amine product is not efficiently removed or protected, it can react with the isocyanate to form a symmetrical urea derivative. If an alcohol is used as a solvent or is present as an impurity, it can react with the isocyanate to form a carbamate.

  • Troubleshooting & Minimization:

    • Reaction Conditions: For the Curtius and Schmidt rearrangements, which can be performed under non-aqueous conditions, the choice of solvent is critical. Using an inert solvent like toluene or dioxane and then adding water or an alcohol in a controlled manner can direct the reaction towards the desired product.

    • One-Pot Procedures: For the Curtius rearrangement, one-pot procedures where the acyl azide is formed and rearranged in the presence of an alcohol can directly yield the carbamate, which can then be hydrolyzed to the amine in a separate step. This can prevent the formation of urea byproducts.

    • Temperature Control: The stability of the acyl azide in the Curtius and Schmidt reactions is temperature-dependent. Careful control of the reaction temperature is necessary to ensure a smooth rearrangement and avoid decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best route for the large-scale synthesis of (4,4-Difluorocyclohexyl)methanamine hydrochloride?

For large-scale production, the reduction of 4,4-difluorocyclohexanecarbonitrile via catalytic hydrogenation is often preferred. This route is typically more cost-effective and avoids the use of stoichiometric amounts of expensive or hazardous reagents like LiAlH4 or azides. The starting nitrile is also generally accessible.

Q2: How does the gem-difluoro group affect the reactivity of the precursors?

The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the adjacent functional groups. For example, in the reductive amination of the corresponding aldehyde, the carbonyl carbon is more electrophilic, which can facilitate imine formation. However, it can also make the aldehyde more susceptible to nucleophilic attack by water, leading to hydrate formation.

Q3: What are the recommended purification methods for the final hydrochloride salt?

Recrystallization is the most common and effective method for purifying (4,4-difluorocyclohexyl)methanamine hydrochloride. A suitable solvent system, often a mixture of an alcohol (like isopropanol or ethanol) and a non-polar solvent (like heptane or toluene), can be used to achieve high purity. The choice of solvent will depend on the specific impurities that need to be removed.

Q4: What analytical techniques are best for identifying and quantifying impurities?

A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is the primary tool for separating and quantifying impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for the structural elucidation of unknown impurities.

  • Infrared (IR) spectroscopy can help identify functional groups present in the impurities.

Experimental Protocols

Protocol 1: Synthesis of (4,4-Difluorocyclohexyl)methanamine via Catalytic Hydrogenation of 4,4-Difluorocyclohexanecarbonitrile

Protocol 1: Nitrile Reduction Workflow Start Start Charge Reactor Charge reactor with 4,4-difluorocyclohexanecarbonitrile, ethanol, and Raney Nickel Start->Charge Reactor Hydrogenation Pressurize with H2 (e.g., 50 psi) and agitate at room temperature Charge Reactor->Hydrogenation Monitor Reaction Monitor reaction progress by GC or TLC Hydrogenation->Monitor Reaction Filter Catalyst Filter the reaction mixture to remove the catalyst Monitor Reaction->Filter Catalyst Reaction Complete Concentrate Concentrate the filtrate under reduced pressure Filter Catalyst->Concentrate End Obtain crude (4,4-Difluorocyclohexyl)methanamine Concentrate->End

Caption: Workflow for the catalytic hydrogenation of 4,4-difluorocyclohexanecarbonitrile.

Step-by-Step Methodology:

  • Reactor Setup: To a solution of 4,4-difluorocyclohexanecarbonitrile (1 equivalent) in ethanol, add a slurry of Raney Nickel (e.g., 5-10 wt%).

  • Hydrogenation: Place the reaction vessel in a Parr hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and agitate the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (4,4-difluorocyclohexyl)methanamine.

Protocol 2: Formation and Purification of (4,4-Difluorocyclohexyl)methanamine Hydrochloride

Protocol 2: Salt Formation and Purification Start Crude Amine Dissolve Dissolve crude amine in a suitable solvent (e.g., isopropanol) Start->Dissolve Add HCl Slowly add a solution of HCl in the same solvent Dissolve->Add HCl Crystallize Cool the mixture to induce crystallization Add HCl->Crystallize Isolate Filter the solid and wash with a cold solvent Crystallize->Isolate Dry Dry the solid under vacuum Isolate->Dry End Pure Hydrochloride Salt Dry->End

Sources

Technical Support Guide: Optimization of Reaction Parameters for (4,4-Difluorocyclohexyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2) is a critical aliphatic amine building block used to modulate lipophilicity (


) and metabolic stability in drug candidates. The gem-difluoro motif acts as a bioisostere for a carbonyl group or oxygen atom, altering the pKa of the amine while mitigating oxidative metabolism.

This guide addresses the two primary bottlenecks in its synthesis:

  • The "Elimination Trap" : Preventing vinyl fluoride formation during the gem-difluorination of the ketone precursor.

  • The "Workup Loss" : Efficient recovery of the amine from boron complexes following nitrile/amide reduction.

Module 1: The Critical Fluorination Step

Objective: Synthesis of 4,4-difluorocyclohexanecarbonitrile (or ethyl ester) from the 4-oxocyclohexane precursor.

The most common failure mode is the formation of the elimination byproduct (vinyl fluoride) rather than the desired gem-difluoride. This is governed by the E1/E2 vs.


/

competition when using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
Optimization Parameters
ParameterRecommendationScientific Rationale
Reagent Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)Thermally more stable than DAST, allowing for safer handling, though DAST is effective if kept

C.
Solvent Dichloromethane (DCM) (Anhydrous)Non-polar solvents favor the ionic mechanism required for fluorination. THF or polar solvents can stabilize the carbocation intermediate, promoting elimination.
Catalyst Ethanol (0.2 eq) or HF-Pyridine A catalytic amount of alcohol generates HF in situ, which catalyzes the fluorination and suppresses elimination by protonating the intermediate.
Temperature 0°C to RT (Slow Ramp)Start at 0°C to control the exotherm. Do not heat to reflux immediately; high heat favors thermodynamic elimination products.
Protocol: Minimized Elimination Workflow
  • Dissolve 4-oxocyclohexanecarbonitrile (1.0 eq) in anhydrous DCM (10 V).

  • Cool to 0°C under

    
    .
    
  • Add Deoxo-Fluor® (1.5 eq) dropwise. Crucial: Control addition rate to keep internal temp

    
    C.
    
  • Add catalytic EtOH (0.2 eq).

  • Allow to warm to RT overnight.

  • Quench: Pour reaction mixture slowly into saturated

    
    . Warning: Vigorous 
    
    
    
    evolution.
Troubleshooting: Fluorination Issues

Q: I see a significant peak at ~5.2 ppm in


 NMR. What is it? 
A:  This is the vinyl fluoride alkene proton.
  • Cause: The reaction temperature was too high, or the reaction mixture was too basic.

  • Fix: Repeat with strictly anhydrous DCM and ensure the temperature does not exceed 25°C. Add 0.1 eq of

    
     to buffer the reaction.
    

Q: The reaction stalled at 50% conversion. A: The reagent may have hydrolyzed. DAST/Deoxo-Fluor are extremely moisture-sensitive. Ensure the reagent bottle is fresh and handled under inert atmosphere.

Module 2: Nitrile Reduction & Amine Isolation

Objective: Reduction of 4,4-difluorocyclohexanecarbonitrile to the free amine.

The Challenge: The gem-difluoro group is generally stable to borane (


) and Lithium Aluminum Hydride (LAH) at moderate temperatures. However, the amine product often forms a stable complex with boron species, leading to massive yield loss during aqueous workup.
Optimization Parameters
ParameterRecommendationScientific Rationale
Reagent

(1.0 M)
Milder than LAH. Provides excellent chemoselectivity for nitriles over the C-F bonds.
Stoichiometry 3.0 - 4.0 equivalents Excess borane is required to drive the reduction of the nitrile to the amine fully.
Quench Method Acidic Methanolysis Standard water workup is insufficient to break the N-B bond. Strong acid hydrolysis is required.
Protocol: Borane Reduction with Efficient Recovery
  • Dissolve nitrile (1.0 eq) in anhydrous THF.

  • Add

    
     (3.5 eq) at 0°C.
    
  • Reflux for 4–6 hours.

  • Critical Workup (The "Methanolysis"):

    • Cool to 0°C.

    • Carefully add MeOH until gas evolution ceases.

    • Add concentrated HCl (excess) and reflux for 1 hour. This step breaks the amine-borane complex.

    • Concentrate to dryness (removes volatile trimethyl borate).

    • Basify residue with NaOH (2M) to pH > 12.

    • Extract with DCM or

      
      .
      
Troubleshooting: Reduction Issues

Q: My yield is <20%, but the starting material is gone. A: The amine is likely trapped in the aqueous layer or as a boron complex.

  • Fix: Ensure the acid reflux step (Step 4) is performed vigorously. When extracting, salt out the aqueous layer with NaCl to push the amine into the organic phase.

Q: Can I use LAH instead of Borane? A: Yes, but keep the temperature below 40°C. High-temperature LAH reductions can occasionally attack the C-F bond, leading to defluorination.

Module 3: Salt Formation (The Finish)

Objective: Conversion of the free amine to the Hydrochloride salt.

Q: The product is a sticky gum/oil. How do I get a solid? A: Aliphatic amine hydrochlorides are often hygroscopic.

  • Dissolve the free amine in a minimal amount of anhydrous Ethyl Acetate or Diethyl Ether .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise.

  • A white precipitate should form immediately.

  • If it oils out: Add a seed crystal or scratch the glass. Alternatively, triturate the oil with anhydrous pentane/heptane.

  • Filter under

    
     to avoid moisture absorption.
    

Visualization: Synthesis & Logic Flow

The following diagrams illustrate the optimized synthetic workflow and a troubleshooting decision tree for impurity analysis.

SynthesisWorkflow Start 4-Oxocyclohexane- carbonitrile Step1 Gem-Difluorination (Deoxo-Fluor, DCM, 0°C) Start->Step1 Fluorination Inter 4,4-Difluorocyclohexane- carbonitrile Step1->Inter Yield: ~75-85% Step2 Reduction (BH3-THF, Reflux) Inter->Step2 Reduction Quench Acidic Methanolysis (Break N-B Complex) Step2->Quench Critical Workup Final Target Amine HCl (Precipitation in Et2O) Quench->Final Salt Formation

Caption: Optimized synthetic route highlighting the critical acidic methanolysis step required to release the free amine.

Troubleshooting Problem Low Yield / Impurity? CheckNMR Check 1H NMR Problem->CheckNMR Vinyl Peak at ~5.2 ppm? (Vinyl Fluoride) CheckNMR->Vinyl Yes Boron Broad peaks / Missing Amine? (Boron Complex) CheckNMR->Boron No, but low mass recovery Sol1 Action: Lower Temp, Add cat. EtOH Vinyl->Sol1 Sol2 Action: Reflux with conc. HCl/MeOH Boron->Sol2

Caption: Diagnostic logic for identifying common failure modes in fluorination and reduction steps.

References

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." Journal of Organic Chemistry, 1999, 64(19), 7048-7054.

  • Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 1975, 40(5), 574-578.

  • Brown, H. C., & Choi, Y. M. "Selective reductions. 29. The rapid and quantitative reduction of nitriles to primary amines with borane-tetrahydrofuran." Synthesis, 1981, 1981(08), 605-606.

  • Vertex AI Search Results. "Synthesis of (4,4-Difluorocyclohexyl)methanamine hydrochloride." Accessed January 2026.[1][2] 3

Sources

Technical Support Center: Interpreting Complex NMR Spectra of (4,4-Difluorocyclohexyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (4,4-Difluorocyclohexyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. Interpreting the NMR spectra of this molecule can be challenging due to the presence of a gem-difluoro group on a cyclohexane ring, leading to complex splitting patterns and potential conformational dynamics. This guide provides troubleshooting advice and in-depth explanations to help you navigate these complexities.

Overview of the Molecule and Expected Spectral Features

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a substituted cyclohexane. The cyclohexane ring is expected to exist in a chair conformation. The presence of the two fluorine atoms at the C4 position introduces significant complexity into both the ¹H and ¹³C NMR spectra due to heteronuclear coupling. The protonation of the primary amine to form the hydrochloride salt also influences the chemical shifts of nearby protons.

Molecular Structure:

Caption: Structure of (4,4-Difluorocyclohexyl)methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in interpreting the NMR spectra of this compound?

A1: The primary challenges are:

  • Complex Multiplets: The protons on the cyclohexane ring will show complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

  • Second-Order Effects: The signals for the cyclohexane protons may exhibit second-order effects (i.e., non-first-order splitting) if the chemical shift difference between coupled protons is small compared to their coupling constant.

  • Conformational Dynamics: The cyclohexane ring may undergo chair-chair interconversion. However, the bulky aminomethyl group may favor an equatorial position, potentially leading to a more rigid conformation at room temperature.

  • Proton Exchange of Amine Group: The protons on the nitrogen of the hydrochloride salt (-NH₃⁺) can exchange with residual water or other protic impurities in the NMR solvent, which can lead to signal broadening or even disappearance.

Q2: Which NMR experiments are most useful for this molecule?

A2: A combination of experiments is recommended:

  • ¹H NMR: To identify the proton environments and their couplings.

  • ¹³C NMR: To determine the number of unique carbon environments.

  • ¹⁹F NMR: To directly observe the fluorine environment. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making this a sensitive experiment.[1][2]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and understanding the connectivity within the molecule.[3]

Q3: How does the hydrochloride salt form affect the NMR spectrum?

A3: The protonation of the amine to an ammonium salt (-NH₃⁺) has two main effects:

  • Deshielding: The protons on the α-carbon (the -CH₂- group attached to the nitrogen) and the methine proton at C1 will be shifted downfield due to the electron-withdrawing effect of the positively charged nitrogen.[4]

  • Ammonium Protons: A signal for the -NH₃⁺ protons will be present, typically as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature.[5][6] In protic solvents like D₂O, these protons will exchange with deuterium, and the signal will disappear.[4][5]

Troubleshooting Guide: ¹H NMR Spectrum
Problem 1: The signals for the cyclohexane protons are broad and poorly resolved.

Possible Cause: This is likely due to intermediate rates of conformational exchange (chair-chair interconversion) of the cyclohexane ring. At room temperature, if the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant line broadening.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR:

    • Lowering the Temperature: This will slow down the conformational exchange. If the broadening is due to this exchange, the signals should sharpen into distinct resonances for the axial and equatorial protons. At very low temperatures, you may "freeze out" a single chair conformation.

    • Increasing the Temperature: This will increase the rate of exchange. If the signals are broadened due to intermediate exchange, they should coalesce into a single, time-averaged signal at higher temperatures.

  • Choice of Solvent: The viscosity of the solvent can influence the rate of conformational exchange. Running the sample in a more or less viscous solvent might alter the appearance of the spectrum.

Problem 2: The multiplets for the cyclohexane protons are very complex and difficult to interpret.

Possible Cause: The complexity arises from multiple couplings:

  • Geminal coupling (²JHH): Between protons on the same carbon.

  • Vicinal coupling (³JHH): Between protons on adjacent carbons. This is highly dependent on the dihedral angle (Karplus relationship).

  • Proton-Fluorine coupling (²JHF, ³JHF, ⁴JHF): The two fluorine atoms will couple to the protons on the cyclohexane ring over two, three, and even four bonds.[7][8]

Workflow for Interpretation:

workflow start Obtain High-Resolution ¹H NMR cosy Acquire ¹H-¹H COSY start->cosy f_decoupled Consider ¹⁹F Decoupling Experiment start->f_decoupled Optional assign_protons Identify H-H Coupling Networks cosy->assign_protons hsqc Acquire ¹H-¹³C HSQC assign_protons->hsqc f_decoupled->assign_protons assign_carbons Assign Protons to Directly Attached Carbons hsqc->assign_carbons hmbc Acquire ¹H-¹³C HMBC assign_carbons->hmbc long_range Establish Long-Range H-C Correlations hmbc->long_range final Final Structure Confirmation long_range->final

Caption: Workflow for assigning complex NMR spectra.

Detailed Analysis:

  • Identify the -CH₂-NH₃⁺ Protons: These protons, being adjacent to the electron-withdrawing ammonium group, will be shifted downfield (likely in the range of 2.5-3.5 ppm).[4][9] They should appear as a doublet, coupled to the methine proton at C1.

  • Identify the Methine Proton (H1): This proton will be a complex multiplet due to coupling with the -CH₂-NH₃⁺ protons and the two protons at C2 and C6.

  • Analyze the Cyclohexane Protons: The protons on C2, C3, C5, and C6 will likely appear as broad, overlapping multiplets in the aliphatic region (around 1.0-2.5 ppm).[9] The key to their interpretation is recognizing the effect of the fluorine atoms. The protons on C3 and C5 (alpha to the CF₂ group) will show the largest H-F coupling.

  • ¹⁹F Decoupling: If available, a ¹H{¹⁹F} NMR experiment (proton NMR with fluorine decoupling) will simplify the spectrum significantly by removing all H-F couplings. This will make the H-H coupling patterns much clearer.

Problem 3: I am not sure which signals correspond to the axial and equatorial protons.

Possible Cause: In a rigid chair conformation, axial and equatorial protons have distinct chemical shifts and coupling constants.

Key Differentiating Features:

  • Chemical Shifts: Generally, axial protons are more shielded and appear at a slightly higher field (lower ppm) than their equatorial counterparts.

  • Vicinal Coupling Constants (³JHH): This is the most reliable method for differentiation.

    • Axial-Axial (³J_ax,ax): Large coupling, typically 10-13 Hz.

    • Axial-Equatorial (³J_ax,eq) and Equatorial-Equatorial (³J_eq,eq): Smaller couplings, typically 2-5 Hz.

By analyzing the multiplicities of the signals, you can identify the large axial-axial couplings, which will help in assigning the axial protons.

Predicted NMR Data

The following tables provide predicted chemical shifts and coupling constants based on known data for similar structures.[10][11][12] Actual values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityExpected Coupling Constants (Hz)
-NH₃⁺Variable (e.g., 7.5-8.5 in DMSO-d₆)Broad singletN/A
-CH₂-N~3.0Doublet³JHH ≈ 7
H-1~1.8Multiplet
H-2, H-6 (equatorial)~2.0Multiplet
H-2, H-6 (axial)~1.5Multiplet
H-3, H-5 (equatorial)~2.2Multiplet³JHF is significant
H-3, H-5 (axial)~1.7Multiplet³JHF is significant

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Expected Coupling Constants (Hz)
C4~120-125Triplet¹JCF ≈ 240-250
C3, C5~30-35Triplet²JCF ≈ 20-25
C2, C6~25-30Singlet or small triplet³JCF ≈ 0-5
C1~35-40Singlet
-CH₂-N~40-45Singlet

Table 3: Predicted ¹⁹F NMR Data

FluorinePredicted Chemical Shift (ppm)MultiplicityExpected Coupling Constants (Hz)
F (axial & equatorial)-90 to -110 (relative to CFCl₃)Complex multiplet²JFF ≈ 230-240, multiple H-F couplings

Note: In the ¹⁹F NMR, if the chair flip is slow, you may see two distinct fluorine signals (one for axial and one for equatorial), which would be coupled to each other (geminal F-F coupling) and to the various protons on the ring.[10]

Experimental Protocols

Standard ¹H NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of (4,4-Difluorocyclohexyl)methanamine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical, as it will affect the chemical shifts and the exchange rate of the -NH₃⁺ protons.[13][14][15]

  • Instrument Setup:

    • Tune and match the probe for ¹H.

    • Shim the magnetic field to achieve good resolution.

  • Acquisition Parameters:

    • Use a standard 90° pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Set the relaxation delay (d1) to at least 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(9), 3396–3399. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Hall, L. D., & Manville, J. F. (1960). The nuclear magnetic resonance spectra of some fluorinated cyclohexanes. Transactions of the Faraday Society, 56, 333-339. [Link]

  • Jefford, C. W., Hill, D. T., & Ramey, K. C. (1970). Fluorine NMR. Spectra of conformationally constrained Gem-difluorocyclohexanes. Helvetica Chimica Acta, 53(5), 1184-1190. [Link]

  • Della, E. W., & Cotsaris, E. (1984). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. Magnetic Resonance in Chemistry, 22(12), 779-780. [Link]

  • Moumbock, A. F. A. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. Retrieved from [Link]

  • Lไม่ต้อง, G., & Roberts, J. D. (1982). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 20(4), 211-213. [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compunds. r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (4,4-Difluorocyclohexyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Mori, Y., & Inouye, Y. (1989). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Magnetic Resonance in Chemistry, 27(8), 751-754. [Link]

  • Cruciani, G., & Margaretha, P. (1990). 19F- and 1H- NMR spectra of cyclic fluoro- and trifluoromethylketones. Journal of Fluorine Chemistry, 49(2), 269-274. [Link]

  • University of California, Davis. (n.d.). 4 JCoupling in 1D NMR. Retrieved from [Link]

  • Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-10. [Link]

  • Abraham, R. J., & Reid, M. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(9), 521-529. [Link]

  • Automated Topology Builder. (n.d.). 2-(Aminomethyl)phenol. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]

  • Kroeker, S., & Wasylishen, R. E. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 105(15), 3688-3697. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.08 Solving NMR spectra. Retrieved from [Link]

  • Li, X., Zhang, Y., Sun, Q., et al. (2022). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2022, 1-9. [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

  • Norris, J. (2016). NMR Spectroscopy: Complex Splitting. YouTube. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Medium-Sized-Molecule Encapsulation in Coordination Cages via Solid-State Mechanochemistry. Journal of the American Chemical Society, 143(31), 12171–12178. [Link]

  • Alachem Co., Ltd. (n.d.). 1-(4,4-Difluorocyclohexyl)methanamine hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 19F NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Signal Areas. Retrieved from [Link]

  • Burdon, J., & Hotchkiss, J. C. (1963). Part 1 .--19F Spectra of Fluorocyclohexanes. Journal of the Chemical Society, 2431-2436. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • ACS Publications. (2026). ACS Physical Chemistry Au Vol. 6 No. 1. Retrieved from [Link]

Sources

identification and characterization of byproducts in (4,4-Difluorocyclohexyl)methanamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 810659-05-3) is a critical building block in modern drug discovery.[1][2] The gem-difluoro moiety serves as a lipophilic bioisostere for carbonyls or sulfoxides, lowering metabolic liability while altering pKa and conformation.[2] However, the unique electronic properties of the difluorocyclohexane ring introduce specific reactivity challenges and byproduct profiles that differ from standard alkyl amines.

This guide addresses the identification, root cause, and remediation of impurities and byproducts encountered during the use of this reagent, specifically in amide coupling and nucleophilic substitution workflows.

Part 1: Starting Material Integrity (Pre-Reaction QC)

Before initiating synthesis, verify the quality of the hydrochloride salt. Commercial batches often contain specific process-related impurities that can propagate through your synthetic route.[1][2]

Q: I see a small impurity peak in LCMS at M+H 282. What is this?

Diagnosis: This is likely the secondary amine dimer , bis((4,4-difluorocyclohexyl)methyl)amine.[2]

  • Cause: Generated during the catalytic hydrogenation of the nitrile precursor (4,4-difluorocyclohexanecarbonitrile) if ammonia pressure was insufficient.[2]

  • Impact: It acts as a nucleophile, competing with the primary amine to form "dimeric" amide impurities which are often difficult to separate chromatographically due to similar polarity.[2]

  • Action: If >2%, recrystallize the HCl salt from Isopropanol/Ethanol.

Q: My 19F NMR shows a small signal at -170 to -180 ppm. Is this a defluorinated species?

Diagnosis: Yes, this indicates the presence of monofluorinated analogs or HF elimination products .

  • Mechanism: Over-reduction during the Raney Nickel hydrogenation step can strip fluorine atoms.[2]

  • Verification:

    • Target Signal:

      
       to 
      
      
      
      ppm (AB quartet or broad doublet) is the product.
    • Impurity Signal: Single fluorine signals (multiplets) around -170 ppm suggest a single F atom on a saturated ring (e.g., 4-fluorocyclohexylmethanamine).[1][2]

    • Olefinic Fluorine: If you see signals around -110 to -130 ppm with splitting characteristic of sp2 carbons, check for HF elimination products (4-fluorocyclohex-3-enyl derivative).[1][2]

Part 2: Reaction Troubleshooting (Amide Coupling)

The most common application of this amine is in amide bond formation.[2][3] The electron-withdrawing effect of the gem-difluoro group at C4 exerts a through-bond inductive effect, slightly lowering the nucleophilicity of the primary amine compared to cyclohexylmethanamine.[2]

Q: The reaction stalls with unreacted activated ester/acid.[2] Why?

Diagnosis: Incomplete free-basing of the hydrochloride salt.[2]

  • Context: The inductive effect of the fluorines lowers the pKa of the conjugate acid (approx. pKa ~9.5 vs. 10.6 for cyclohexylmethylamine).[2] However, the HCl salt is robust.[2]

  • Issue: Weak bases like Pyridine or N-Methylmorpholine (NMM) may be too slow to fully liberate the free amine in non-polar solvents (DCM).[2]

  • Protocol Fix: Use DIPEA (3.0 equiv) or perform a distinct free-basing step (partition between NaOH/DCM) prior to coupling.[2]

Q: I observe a byproduct with Mass [M+18] or [M+130]. What is happening?

These are classic coupling artifacts.

Mass Shift (Δ)IdentityCauseRemediation
+18 Da Hydrolyzed Active Ester Water ingress reacting with HATU/EDC intermediate.[1][2]Dry solvents; check DIPEA quality (wet base is a common culprit).[1][2]
+98 Da Phosphonium Adduct Reaction of amine with BOP/PyBOP reagent directly.[1][2]Switch to HATU or EDC/HOAt; ensure carboxylate activation is complete before adding amine.
+130 Da Tetramethylurea Adduct Reaction with HATU/HBTU byproduct.[1][2]Slow addition of amine; ensure excess acid is activated first.[1][2]
-20 Da HF Elimination Loss of HF to form alkene.[1][2]CRITICAL: Avoid strong bases (NaH, tBuOK) or high heat (>100°C).[1][2] See mechanism below.
Visualizing the HF Elimination Pathway

While gem-difluoro groups are stable, the presence of a strong base can trigger E2 elimination, especially if the resulting double bond conjugates with another system (less likely here, but possible under forcing conditions).

HF_Elimination cluster_legend Risk Factor SM (4,4-Difluorocyclohexyl) methanamine TS Transition State (E2 Elimination) SM->TS - H+ (from C3/C5) Base Strong Base / Heat (>100°C) Base->TS Prod 4-Fluoro-cyclohex-3-enyl methanamine (Mass M-20) TS->Prod - F- Avoid NaH/tBuOK Avoid NaH/tBuOK Use DIPEA/TEA Use DIPEA/TEA Avoid NaH/tBuOK->Use DIPEA/TEA

Figure 1: Potential HF elimination pathway under harsh basic conditions.[1][2]

Part 3: Analytical Characterization (The Fluorine Signature)

The 19F NMR is the most powerful tool for characterizing these byproducts, often superior to LCMS for structural assignment.

Q: How do I interpret the 19F NMR of the product?

The gem-difluoro group at the 4-position of the cyclohexane ring is chemically non-equivalent (diastereotopic) in a fixed chair conformation. However, at room temperature, rapid ring flipping often averages these signals, but the pattern depends on the solvent and temperature.

  • Standard Appearance (Room Temp):

    • Often appears as a broad doublet or a complex AB-type multiplet centered around -90 to -105 ppm .[1][2]

    • J-Coupling: The geminal F-F coupling (

      
      ) is massive, typically 230–250 Hz .[2]
      
  • Diagnostic Shift Table:

Species19F Shift (approx.)[1][2][4]MultiplicityNotes
Target Product -92 to -102 ppmBroad d/AB-qLarge ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(~240 Hz).[2]
Defluorinated (H, F) -170 to -185 ppmMultipletngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

coupling (~50 Hz) visible in proton-coupled mode.[2]
Trifluoromethyl (Impurity) -60 to -65 ppmSingletFrom reagents like TFA salts or trifluoroacetic anhydride.[1][2]
Elimination Product (C=C-F) -110 to -130 ppmComplexShift moves upfield; look for sp2 character.[1][2]
Q: My LCMS shows the correct mass, but the retention time has shifted. Why?

Diagnosis: Counter-ion exchange or "Ghost" peaks.[2]

  • Scenario: If you injected the HCl salt directly, it elutes early.[2] The free base (formed on column) elutes later.[2]

  • Check: Ensure your LCMS method uses a buffered modifier (e.g., 0.1% Formic Acid or Ammonium Bicarbonate) to stabilize the ionization state.

  • Isomer Check: If the peak is distinct and sharp, check for the cis/trans isomers of the 4-monofluoro impurity (if present). The 4,4-difluoro compound has no stereocenters at C4, so it cannot have cis/trans isomers relative to the amine.[2]

Part 4: Workflow for Impurity Identification

Use this logic flow to rapidly identify unknown peaks in your reaction mixture.

Troubleshooting_Logic Start Unknown Peak Detected MassCheck Check Δ Mass vs Product Start->MassCheck M_minus_20 Δ = -20 Da (Loss of HF) MassCheck->M_minus_20 Mass < Target M_plus_282 Mass = 282 Da (Dimer) MassCheck->M_plus_282 Mass >> Target M_plus_18 Δ = +18 Da (Hydrolysis) MassCheck->M_plus_18 Mass > Target Action1 Check Base Strength/Temp Run 19F NMR for Olefin M_minus_20->Action1 Action2 Check SM Purity Recrystallize HCl Salt M_plus_282->Action2 Action3 Dry Solvents Check Coupling Reagent M_plus_18->Action3

Figure 2: Rapid decision tree for impurity classification based on LCMS data.

References

  • PubChem Compound Summary . (4,4-Difluorocyclohexyl)methanamine.[2] National Center for Biotechnology Information.[2] Accessed Jan 2026.[2] Link[1][2]

  • ChemicalBook . (4,4-Difluorocyclohexyl)methanamine Properties and Suppliers. ChemicalBook.com.[2] Link

  • Wigman, L. et al. "Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination."[2][5] American Pharmaceutical Review, 2014.[2][5] Link

  • University of California, Santa Barbara . "19F Chemical Shifts and Coupling Constants."[2] UCSB NMR Facility Guide. Link

  • Linclau, B. et al. "Fluorine in Medicinal Chemistry."[2] Chemical Society Reviews, 2008.[2] (General reference for gem-difluoro stability).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated amines.

Sources

proper handling and storage procedures for (4,4-Difluorocyclohexyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with (4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS No: 809273-65-2). As a crucial intermediate in pharmaceutical synthesis, its proper handling and storage are paramount to ensuring experimental integrity, reproducibility, and personnel safety.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and queries.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties, safety, and handling of (4,4-Difluorocyclohexyl)methanamine hydrochloride.

Q1: What are the basic chemical properties of this compound?

(4,4-Difluorocyclohexyl)methanamine hydrochloride is a white to off-white solid organic compound.[1][2] As a hydrochloride salt of a primary amine, it exhibits properties typical of amine salts, including increased polarity and water solubility compared to its free-base form.

PropertyValueSource
CAS Number 809273-65-2[3]
Molecular Formula C₇H₁₃F₂N · HCl[4]
Molecular Weight 185.64 g/mol [3][4]
Appearance Solid[3]
Primary Use Intermediate in pharmaceutical synthesis[1]

Q2: What are the primary hazards I should be aware of?

This compound is classified as harmful and an irritant.[3] Adherence to safety protocols is mandatory. The primary hazards are summarized below.

Hazard ClassGHS PictogramSignal WordHazard Statements
Harmful/IrritantGHS07Warning H302: Harmful if swallowed.[3][5]H315: Causes skin irritation.[3][5][6]H319: Causes serious eye irritation.[3][5][6]H335: May cause respiratory irritation.[3][5][6]

Always consult the most current Safety Data Sheet (SDS) for comprehensive hazard information.

Q3: What is the scientifically recommended procedure for storing this compound?

The key to maintaining the stability and integrity of (4,4-Difluorocyclohexyl)methanamine hydrochloride is protection from atmospheric moisture and elevated temperatures.

  • Mechanism: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb water from the air.[2][7] This can lead to clumping, degradation, and inaccuracies in weighing, ultimately compromising experimental results.

  • Protocol:

    • Container: Store the compound in its original, tightly sealed container.[2][5][8][9]

    • Atmosphere: For long-term storage or after opening, placing the sealed container inside a secondary container with a desiccant (e.g., silica gel pouches) is a best practice.[10][11][12] A desiccator cabinet is an ideal environment.

    • Location: Keep the compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][7][8][13][14]

Q4: What Personal Protective Equipment (PPE) is mandatory when handling this solid compound?

A multi-layered PPE approach is essential to prevent exposure via inhalation, skin contact, or eye contact.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to control airborne dust and vapors.[5][15]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][8][16]

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is required to protect clothing and skin.[5][8][16]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved particulate respirator may be necessary.[13]

Q5: How should I dispose of waste material and empty containers?

Dispose of the compound and its containers as hazardous waste.[3] Follow all local, state, and federal regulations. Do not dispose of it in standard laboratory trash or down the drain. Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation.

Problem: My compound appears caked, clumpy, or wet upon opening the container.

  • Probable Cause: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[17] Improper sealing after previous use or storage in a humid environment is the likely culprit.

  • Scientific Rationale: The polar water molecules in the air have a strong affinity for the ionic hydrochloride salt, leading to hydration of the crystal lattice and a change in physical appearance.

  • Resolution Strategy:

    • Assess Usability: For many applications where the compound will be dissolved in a polar solvent, minor clumping may not affect reactivity, but it will make accurate weighing difficult.

    • Avoid Grinding: Grinding the clumps can increase surface area and accelerate further moisture absorption.

    • Best Practice - Prevention: The most reliable solution is to discard the compromised reagent and procure a fresh sample. Implement the stringent storage protocols described in the FAQ (Q3) to prevent recurrence.[10]

Problem: The compound will not dissolve in my reaction solvent (e.g., Toluene, Dichloromethane).

  • Probable Cause: A solvent-solute polarity mismatch.

  • Scientific Rationale: As a hydrochloride salt, this molecule is highly polar and ionic. It will exhibit poor solubility in non-polar or weakly polar aprotic solvents. "Like dissolves like" is the guiding principle.

  • Resolution Strategy:

    • Solvent Selection: Switch to a more polar solvent. Water, methanol, and ethanol are excellent starting points for creating stock solutions.[2] For reactions requiring aprotic conditions, polar aprotic solvents like DMSO or DMF may be suitable.[7]

    • Facilitating Dissolution: If partial solubility is observed, gentle warming or sonication can help overcome the activation energy barrier for dissolution.

    • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can be used to shuttle the polar amine salt into the organic phase for reaction.

    • Free-Basing: If the reaction requires the neutral amine, the hydrochloride salt can be neutralized with a mild base (e.g., NaHCO₃, Et₃N) in a biphasic extraction to yield the free amine in an organic solvent. Note that the free amine will have different stability and handling requirements.

Section 3: Visualization & Protocols

Workflow for Safe Handling and Storage

The following diagram outlines the critical workflow for handling the compound from receipt to storage, minimizing exposure and preserving compound integrity.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Don Required PPE (Goggles, Gloves, Lab Coat) B Verify Fume Hood is Operational A->B C Transfer Compound to Weighing Vessel Inside Hood B->C D Weigh Required Amount Quickly to Minimize Air Exposure C->D E Immediately & Tightly Reseal Primary Container D->E F Place Sealed Container in Secondary Containment with Desiccant E->F G Store in a Cool, Dry, Well-Ventilated Area F->G Start Compound Fails to Dissolve SolventType Is the solvent polar? (e.g., H2O, MeOH) Start->SolventType Action1 Use gentle heating or sonication SolventType->Action1 Yes Action2 Switch to a polar solvent (e.g., H2O, MeOH, DMSO) SolventType->Action2 No Outcome1 Dissolution Successful Action1->Outcome1 Outcome2 Consider free-basing or alternative chemistry Action1->Outcome2 Still fails Action2->Outcome1

Caption: Decision tree for resolving compound solubility issues.

Protocol 1: Weighing and Dispensing

This protocol is designed to minimize exposure to atmospheric moisture.

  • Preparation: Assemble all necessary equipment (spatulas, weigh paper/boat, receiving flask) and have it ready inside the chemical fume hood.

  • Equilibration: Allow the sealed container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold powder.

  • Dispensing: Open the container inside the fume hood. Quickly retrieve the desired amount of solid using a clean, dry spatula.

  • Sealing: Immediately and securely close the primary container lid. For added protection, wrap the lid junction with parafilm.

  • Storage: Promptly return the sealed container to its designated dry storage location (e.g., desiccator). [12]

References

  • SAFETY DATA SHEET - Methylamine hydrochloride. (2010). Fisher Scientific. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved from [Link]

  • (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. (n.d.). PubChem, NIH. Retrieved from [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved from [Link]

  • 4,4'-Difluorobenzophenone 104990 - Safety Data Sheet. (2024). IBIOS. Retrieved from [Link]

  • (4,4-Difluorocyclohexyl)methanamine. (n.d.). PubChem, NIH. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. Retrieved from [Link]

  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Glycine, N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]-, potassium salt (1:1). (n.d.). US EPA. Retrieved from [Link]

  • Hygroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vector Systems. Retrieved from [Link]

  • Moisture protection for hygroscopic materials during transport. (n.d.). Absortech. Retrieved from [Link]

Sources

understanding the degradation pathways of (4,4-Difluorocyclohexyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stability Troubleshooting

Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers.

Executive Summary & Chemical Context

Compound: (4,4-Difluorocyclohexyl)methanamine hydrochloride CAS: 809273-65-2 Role: Critical building block for introducing metabolic stability (fluorine effect) and solubility modulation in drug candidates.

The "Invisible" Hazard: Unlike aromatic amines, this aliphatic amine lacks a UV chromophore, making standard HPLC detection (254 nm) impossible. Furthermore, while the gem-difluoro group imparts metabolic stability, the primary amine moiety remains vulnerable to oxidative deamination and atmospheric carbonylation, particularly if the HCl salt dissociates.

This guide provides an autonomous troubleshooting framework to diagnose, detect, and prevent degradation.

Module 1: Chemical Stability & Degradation Mechanisms

Q1: My white solid has turned yellow/brown. Is it still usable?

Diagnosis: Oxidative Deamination (likely). While the HCl salt protects the amine lone pair, trace moisture or basic impurities can liberate the free base. The free amine undergoes radical-initiated oxidation (accelerated by light/metals) to form an imine, which hydrolyzes to 4,4-difluorocyclohexanecarbaldehyde .

  • Impact: The aldehyde is reactive and can polymerize (browning) or react with remaining amine to form Schiff bases (dimers).

  • Action: Check purity by LC-MS. If purity >95%, recrystallize. If <90%, discard.

Q2: The material has clumped or appears "wet."

Diagnosis: Hygroscopicity & Salt Disproportionation. Amine hydrochloride salts are often hygroscopic. Absorbed water facilitates proton transfer, potentially releasing trace HCl gas and leaving the free base or a hydrated salt form.

  • Risk: Water acts as a medium for hydrolysis and CO2 absorption.

Q3: Does the fluorine group degrade?

Diagnosis: HF Elimination (Only under stress). The gem-difluoro group is robust. However, under strongly basic conditions (pH > 12) or high thermal stress (>100°C), elimination of HF can occur, leading to a vinyl fluoride impurity (4-fluorocyclohex-3-en-1-yl)methanamine. This is rare in standard storage but possible during workup.

Visualizing the Pathways

DegradationPathways Start (4,4-Difluorocyclohexyl) methanamine HCl (Stable Salt) FreeBase Free Amine (Reactive Species) Start->FreeBase Loss of HCl (Base/Moisture) Imine Imine Intermediate FreeBase->Imine Oxidation [O] (Air/Light) Carbamate Degradant B: Carbamate Salt (+CO2 Adduct) FreeBase->Carbamate + CO2 (Air) Vinyl Degradant C: Vinyl Fluoride (HF Elimination) FreeBase->Vinyl Strong Base/Heat (-HF) Aldehyde Degradant A: 4,4-Difluorocyclohexane carbaldehyde Imine->Aldehyde Hydrolysis (+H2O) Dimer Schiff Base Dimer Aldehyde->Dimer + Free Amine

Figure 1: Mechanistic map showing the transition from stable salt to oxidative (red) and environmental (yellow) degradants.

Module 2: Analytical Troubleshooting (The "Invisible" Peak)

Q4: I injected the sample on HPLC (254 nm) but see no peaks. Is the vial empty?

Root Cause: Lack of Chromophore. The molecule contains no conjugated pi-systems (aromatic rings). It is invisible to standard UV detection. Solution:

  • Use Low UV: Set detector to 205 nm or 210 nm (requires high-purity solvents to avoid baseline noise).

  • Universal Detection: Use ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection).

  • Derivatization (Recommended): React with benzoyl chloride or Fmoc-Cl to add a UV-active tag (See Protocol A).

Q5: LC-MS shows a peak at [M+45] or [M+43]. What is this?

Diagnosis: Carbamate Formation.

  • Observation: In LC-MS (ESI+), you might see the parent mass (150 Da) and a +44 adduct (194 Da).

  • Cause: Primary amines react with atmospheric CO2 to form carbamic acid/carbamates. This is often an artifact formed during the LC-MS spray process or in the vial if using basic mobile phases (ammonium bicarbonate).

  • Verification: Acidify the sample. Carbamates decompose back to the amine in acid. If the peak disappears upon adding 0.1% formic acid, it is a CO2 artifact, not a permanent impurity.

Summary of Impurities
Impurity TypeOriginDetection (LC-MS)Prevention
Aldehyde Oxidative Deamination[M+1 - NH2 + O] (Mass ~148)Store under Argon/N2
Carbamate CO2 Absorption[M+1 + 44] (Mass ~194)Avoid basic buffers; Acidify
Dimer Aldehyde + Amine[M + Aldehyde - H2O]Keep dry and cool
Vinyl Fluoride HF Elimination[M+1 - 20] (Mass ~130)Avoid pH > 12

Module 3: Experimental Protocols

Protocol A: Derivatization for HPLC-UV Analysis

Use this when you lack ELSD/MS and must use a standard UV detector.

Principle: Convert the "invisible" amine into a UV-active benzamide.

  • Preparation: Dissolve 10 mg of sample in 1 mL acetonitrile (MeCN).

  • Base Addition: Add 20 µL Triethylamine (TEA) to neutralize the HCl salt.

  • Reagent: Add 15 µL Benzoyl Chloride .

  • Incubation: Vortex and let stand at RT for 5 minutes.

  • Quench: Add 100 µL water or methanol to quench excess reagent.

  • Analysis: Inject on HPLC (C18 column).

    • Detection: 254 nm.

    • Target: Look for the benzamide adduct (Mass ~253 Da).

Protocol B: Salt Regeneration (Rescue Procedure)

Use this if the material is sticky/yellow but purity is acceptable.

  • Dissolution: Dissolve crude material in minimal dry Ethanol or Isopropanol.

  • Filtration: Filter through a 0.45 µm PTFE filter to remove insolubles (polymers).

  • Acidification: Add 1.1 equivalents of HCl in Dioxane (4M) or diethyl ether dropwise at 0°C.

  • Precipitation: Add excess diethyl ether or heptane to induce crystallization.

  • Isolation: Filter the white solid under Nitrogen. Dry in a vacuum desiccator over P2O5.

Analytical Decision Tree

AnalyticalWorkflow Start Start Analysis: (4,4-Difluorocyclohexyl) methanamine HCl CheckDetector Available Detector? Start->CheckDetector UV Standard UV (254nm) CheckDetector->UV Only UV LowUV Low UV (200-210nm) CheckDetector->LowUV PDA/DAD Universal ELSD / CAD / MS CheckDetector->Universal Advanced Derivatize Perform Derivatization (Benzoyl Chloride) UV->Derivatize DirectInject Direct Injection Acidic Mobile Phase LowUV->DirectInject Universal->DirectInject ResultUV Detect Benzamide @ 254nm Derivatize->ResultUV ResultMS Detect [M+H]+ = 150.1 DirectInject->ResultMS ArtifactCheck Ghost Peak +44 Da? ResultMS->ArtifactCheck Acidify Acidify Sample (Re-inject) ArtifactCheck->Acidify Yes Acidify->ResultMS Peak Disappears (Confirmed CO2 artifact)

Figure 2: Decision matrix for selecting the correct analytical method based on available instrumentation.

References

  • PubChem. (4,4-Difluorocyclohexyl)methanamine hydrochloride - Compound Summary. National Library of Medicine. Available at: [Link]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Oxidative deamination mechanisms).[1][2] Wiley-Interscience.

  • European Chemicals Agency (ECHA). Registration Dossier: (4,4-difluorocyclohexyl)methanamine.[3] Available at: [Link][3]

  • Dunn, P. J., et al.Green Chemistry in the Pharmaceutical Industry.
  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.

Sources

techniques for improving the solubility of (4,4-Difluorocyclohexyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: SOL-810659-05-3
Subject: Solubility Optimization & Handling Guide
Status: Resolved / Knowledge Base Article[1]

Executive Summary

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 810659-05-3) presents a classic "solubility paradox" common to fluorinated amine salts.[1] While the hydrochloride salt lattice confers stability and water solubility, it renders the compound virtually insoluble in the non-polar organic solvents (DCM, THF, Toluene) required for many synthetic transformations (e.g., amide couplings, reductive aminations).

This guide details the protocols to overcome these lattice energy barriers, whether your goal is organic synthesis , analytical purification , or biological screening .

Physicochemical Profile

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 185.64 g/mol (Salt)Low MW suggests high potential volatility if free-based.[1]
Form Crystalline Solid (Ionic Lattice)High lattice energy requires polar protic solvents to dissolve.[1]
Fluorine Effect gem-Difluoro at C4Increases lipophilicity of the ring but lowers amine pKa (inductive effect).[1]
Solubility (Salt) Water, MeOH, DMSO, DMFExcellent.[1]
Solubility (Salt) DCM, Et₂O, THF, HexanePoor / Insoluble.

Module 1: Solubility for Organic Synthesis

Issue: "The salt sits at the bottom of my reaction flask in Dichloromethane (DCM) or THF."

Root Cause Analysis

The ionic bond between the ammonium cation (


) and chloride anion (

) is too strong to be broken by non-polar solvents like DCM.[1] To dissolve the compound in organic media, you must break this lattice by Free-Basing (deprotonation).[1]
Technique A: In-Situ Neutralization (Recommended for Couplings)

Best for: Amide couplings (HATU/EDC), Reductive aminations.[1]

Instead of isolating the free amine, release it directly in the reaction vessel using a tertiary amine base.

Protocol:

  • Suspend the hydrochloride salt (1.0 equiv) in the reaction solvent (DCM or DMF).[1]

  • Add DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (1.2 – 3.0 equiv).[1]

  • Observation: The suspension will clarify within 5–15 minutes as the free amine is released and dissolves, while the resulting DIPEA·HCl salt remains soluble or forms a fine precipitate that does not interfere.[1]

  • Proceed with adding the electrophile (acid chloride, aldehyde, etc.).[1]

Technique B: Biphasic Extraction (Ex-Situ Free Basing)

Best for: Reactions sensitive to amine salts or when a precise stoichiometry of the free amine is required.

Protocol:

  • Dissolve the salt in minimal 1M NaOH or Saturated NaHCO₃ (pH > 10).[1]

  • Extract 3x with DCM or EtOAc .

  • Dry the organic layer over anhydrous

    
    .[1]
    
  • CRITICAL WARNING: Do not apply high vacuum/heat for extended periods. (4,4-Difluorocyclohexyl)methanamine (free base) has a molecular weight of ~149 g/mol and is semi-volatile .[1] Concentrate via rotary evaporation at mild temperature (<30°C) and use immediately.

Technique C: Phase Transfer Catalysis (PTC)

Best for: Alkylation reactions in biphasic media.[1]

Protocol:

  • Dissolve the salt in the aqueous phase (e.g., 50% NaOH).

  • Dissolve the electrophile in the organic phase (Toluene/DCM).

  • Add 5-10 mol% TBAB (Tetrabutylammonium bromide) .

  • Vigorous stirring transfers the amine to the organic layer for reaction.

Module 2: Analytical & Purification Solubility

Issue: "The compound streaks on TLC or precipitates in the HPLC line."

HPLC/LCMS Mobile Phases

The fluorine atoms increase the hydrophobicity of the cyclohexyl ring, causing the compound to retain longer on C18 columns than non-fluorinated analogs.

  • The Trap: Injecting the free base in a neutral mobile phase causes peak tailing due to interaction with silanol groups.

  • The Fix: Ensure the amine remains protonated.

    • Buffer: Water + 0.1% Formic Acid or TFA .[1]

    • Solvent: Acetonitrile (MeCN) is preferred over MeOH to prevent high back-pressure, as the fluorinated tail is quite lipophilic.[1]

Preparative Chromatography (Purification)

If the compound crashes out of the mobile phase:

  • Sample Diluent: Do not dissolve the sample in pure DMSO if injecting onto a high-aqueous gradient (it will precipitate in the loop).[1]

  • Recommended Diluent: 1:1 mixture of Water:MeCN (with 0.1% TFA).[1] This matches the initial gradient conditions.

Module 3: Biological Assay Formulation

Issue: "I need a 10 mM stock solution for cell assays, but DMSO is toxic to my cells."

Solubility Limits & Stock Preparation

While the HCl salt is soluble in DMSO, high concentrations of DMSO (>0.1%) are cytotoxic.

Protocol:

  • Primary Stock: Dissolve the HCl salt in 100% DMSO to create a 100 mM Master Stock. (Solubility is >200 mM in pure DMSO).[1]

  • Intermediate Dilution: Dilute 1:10 into Water or PBS to get 10 mM.

    • Note: The HCl salt is water-soluble, so this will not precipitate.[1]

  • Final Dosing: Dilute into culture media.

    • Advantage:[2][3][4] Because the salt is water-soluble, you can minimize DMSO usage significantly compared to lipophilic free bases.

Decision Logic & Workflows

SolubilityLogic Start Start: (4,4-Difluorocyclohexyl)methanamine HCl Goal What is your Application? Start->Goal Synth Organic Synthesis Goal->Synth Anal Analysis / Purification Goal->Anal Solvent Solvent Choice? Synth->Solvent DCM_THF DCM / THF / Toluene Solvent->DCM_THF Non-Polar DMF_DMSO DMF / DMSO Solvent->DMF_DMSO Polar Aprotic Action_Base Action: In-Situ Neutralization (Add DIPEA/TEA) DCM_THF->Action_Base Action_Direct Action: Dissolve Directly (Salt is soluble) DMF_DMSO->Action_Direct Issue Issue? Anal->Issue Tailing Peak Tailing (HPLC) Issue->Tailing Precip Precipitation Issue->Precip Action_Acid Action: Add 0.1% TFA to Mobile Phase Tailing->Action_Acid Action_Diluent Action: Match Diluent to Initial Gradient Precip->Action_Diluent

Figure 1: Decision Matrix for Solvent and Additive Selection based on experimental goals.

Frequently Asked Questions (FAQ)

Q: Can I remove the HCl salt by simply washing with water? A: No. The compound itself is water-soluble.[1][5] Washing with water will dissolve your product and flush it away.[1] You must use a basic aqueous wash (NaOH/NaHCO₃) to convert it to the organic-soluble free base before extracting into an organic solvent.[1]

Q: Does the fluorine substitution affect the stability of the amine? A: Yes, slightly. The electron-withdrawing effect of the gem-difluoro group at the C4 position lowers the pKa of the amine (making it less basic than cyclohexylamine) [1]. However, the C-F bond is chemically inert under standard nucleophilic substitution conditions.

Q: I dried the free base on a high-vacuum pump and my yield dropped. Why? A: (4,4-Difluorocyclohexyl)methanamine (free base) is a relatively small molecule (~149 Da).[1] It has significant vapor pressure.[1] Always handle the free base in solution or dry carefully at ambient pressure/mild vacuum. Store as the HCl salt whenever possible.

Q: What is the best solvent for recrystallizing the HCl salt? A: A mixture of Isopropanol (iPrOH) and Diethyl Ether is often effective. Dissolve in hot iPrOH, then add Ether until turbid, and cool. Alternatively, Methanol/Ether can be used.[1]

References

  • Grygorenko, O. O., et al. (2022).[1][6] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(22).[1] [1][6]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 15604494, (4,4-Difluorocyclohexyl)methanamine.[1] [1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (General principles of amine salt solubility and lipophilicity).

Sources

monitoring (4,4-Difluorocyclohexyl)methanamine hydrochloride reactions by TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4,4-Difluorocyclohexyl)methanamine Hydrochloride

Subject: Troubleshooting Detection & Retention in Chromatography Ticket ID: #DFCM-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Ghost Molecule" Challenge

Welcome to the technical support hub for (4,4-Difluorocyclohexyl)methanamine hydrochloride . We understand the frustration this molecule causes. It possesses a "perfect storm" of chromatographic challenges:

  • UV Transparency: It lacks a conjugated system (chromophore), making it invisible to standard UV detectors (254 nm). The gem-difluoro group does not provide sufficient UV absorbance.

  • High Polarity: The primary amine causes it to stick to silica (streaking) or elute in the dead volume on C18 columns.

  • Ionic Nature: As an HCl salt, it requires neutralization for proper migration in organic solvents.

This guide moves beyond generic advice to provide specific, self-validating protocols for this exact chemical profile.

Module 1: Thin Layer Chromatography (TLC) Masterclass

User Question: "I spotted the reaction mixture, but I see nothing under UV light. When I use iodine, I just see a smear. How do I track this?"

The Solution: Specific Staining & Basification

Standard UV visualization is useless here. You must use a chemical stain reactive to primary amines.[1] Furthermore, the amine salt interacts with the acidic silanols on the TLC plate, causing "streaking" (comet tails).

Protocol A: The "Basified" Ninhydrin System (Recommended) This protocol neutralizes the silica surface and the amine salt simultaneously.

  • Mobile Phase Preparation:

    • Standard: DCM:MeOH (9:1)

    • The Fix: Add 1% Ammonium Hydroxide (

      
      ) or 1% Triethylamine (TEA) to the mobile phase.
      
    • Why? The base competes for the silanol sites on the plate, allowing the amine to migrate as a tight spot rather than a streak.

  • Visualization (Ninhydrin Stain):

    • Preparation: Dissolve 1.5g Ninhydrin in 100mL n-Butanol + 3mL Acetic Acid.

    • Action: Dip the plate. Heat with a heat gun until spots appear.[2]

    • Result: The product will appear as a distinct pink/purple spot .[2] The starting material (if different) may stain differently or not at all if it lacks an amine.

Troubleshooting Table: TLC Issues

SymptomProbable CauseCorrective Action
No Spots (UV) Molecule is UV transparent.Stop using UV. Switch to Ninhydrin or KMnO4 stain immediately.
Streaking / Tailing Amine interacting with Silica acidity.Add 1%

to your eluent.
Spot stays at Baseline HCl salt is insoluble in eluent.Mini-Workup: Shake a small aliquot of reaction mix with

and EtOAc in a vial. Spot the organic layer.[3]

Module 2: HPLC Method Development

User Question: "My peak elutes at the void volume (0.5 min) or isn't visible at all. How do I quantify this?"

The Solution: Retention & Detection Strategy

You cannot rely on standard C18/Acetonitrile/Water gradients at neutral pH. The protonated amine (


) is too polar.

Method A: The "High pH" Approach (Best for Retention) Requires a High-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).

  • Column: C18 Hybrid Particle (High pH stable).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[4]

  • Mechanism: At pH 10, the amine is deprotonated (neutral). The lipophilic gem-difluorocyclohexyl ring now dominates, allowing the molecule to stick to the C18 chain.

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) .

    • Note: If you must use UV, set wavelength to 205 nm , but ensure you use high-grade solvents to avoid baseline drift.

Method B: Ion-Pairing (If High pH Columns are unavailable)

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or HFBA (Heptafluorobutyric acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Mechanism: TFA forms a hydrophobic ion-pair with the amine, artificially increasing retention on standard C18 columns.

  • Warning: TFA suppresses MS signals. If using Mass Spec, use Formic Acid (though retention will be poorer).

Decision Logic: Selecting the Right HPLC Method

HPLC_Decision_Tree Start Select HPLC Strategy Detector What Detector is Available? Start->Detector UV_Only UV Only Detector->UV_Only Universal ELSD / CAD / MS Detector->Universal Derivatization REQUIRED: Pre-column Derivatization (e.g., Benzoyl Chloride) UV_Only->Derivatization Molecule is Transparent Column_Check Do you have a High-pH Column? (XBridge, Gemini, etc.) Universal->Column_Check Method_HighPH Method A: High pH (pH 10) Ammonium Bicarbonate Retains Neutral Amine Column_Check->Method_HighPH Yes Method_IP Method B: Ion-Pairing Water + 0.1% TFA Forms Hydrophobic Pair Column_Check->Method_IP No (Standard C18)

Figure 1: Decision tree for selecting the appropriate HPLC methodology based on available instrumentation.

Module 3: Reaction Monitoring Specifics

User Question: "I am doing an amide coupling with this amine. How do I know when it's done?"

The "Mini-Workup" Technique

Direct spotting of reaction mixtures containing (4,4-Difluorocyclohexyl)methanamine HCl often leads to false negatives because the salt precipitates on the plate or stays at the baseline.

Step-by-Step Monitoring Protocol:

  • Sampling: Take 50

    
     of the reaction mixture.
    
  • Quench: Add into a small vial containing 100

    
     EtOAc and 100 
    
    
    
    Saturated
    
    
    .
  • Vortex: Shake vigorously for 10 seconds.

  • Spot: Use a capillary to spot the top organic layer onto the TLC plate.

    • Why? This converts the HCl salt to the free base, which extracts into the EtOAc.

  • Run & Stain: Elute with the basified mobile phase (Module 1) and stain with Ninhydrin.

    • Starting Material: Purple spot (Amine).[2]

    • Product (Amide): Usually UV active (if the coupling partner has a chromophore) and will NOT stain purple with Ninhydrin (Amides do not react with Ninhydrin).

References

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. (Discusses the necessity of derivatization for UV-transparent amines).

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. (Protocols for handling non-chromophoric amines).

  • University of Rochester. TLC Stains: Ninhydrin Protocol. (Standard preparation for amine-specific visualization).[5]

  • Waters Corporation. High pH Reversed-Phase Chromatography for Basic Compounds. (Methodology for retaining amines using high pH buffers).

Sources

Validation & Comparative

comparison of (4,4-Difluorocyclohexyl)methanamine hydrochloride with other cyclohexylamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Switch" Strategy

In the optimization of lead compounds, the cyclohexyl ring is a ubiquitous scaffold, yet it often suffers from rapid oxidative metabolism at the 4-position and high lipophilicity that can lead to poor solubility or non-specific binding. (4,4-Difluorocyclohexyl)methanamine hydrochloride (DFCM-HCl) represents a precision-engineered building block designed to address these specific liabilities.

This guide analyzes DFCM-HCl not merely as a reagent, but as a strategic bioisostere. By replacing the C-4 hydrogens with a gem-difluoro moiety, researchers can block metabolic soft spots, modulate basicity (pKa), and fine-tune lipophilicity (LogD) without significantly altering the steric volume of the parent pharmacophore.

Part 1: Mechanistic Insight & The gem-Difluoro Effect

Metabolic Blockade

The primary utility of the 4,4-difluoro substitution is the prevention of CYP450-mediated hydroxylation. In unsubstituted cyclohexylamines, the C-4 position is electronically activated and sterically accessible, making it a prime target for Phase I oxidation.

  • Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the 4-position inert to oxidative attack.

  • Result: This extends the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) of the drug candidate.
Electronic Modulation (pKa Depression)

The high electronegativity of the fluorine atoms exerts a through-bond inductive effect (-I).

  • Impact: While the amine is separated by a methylene spacer, the electron-withdrawing nature of the gem-difluoro group lowers the pKa of the primary amine compared to the non-fluorinated parent.

  • Benefit: A lower pKa (closer to physiological pH 7.4) increases the fraction of the neutral, uncharged species. This directly correlates with improved passive membrane permeability and blood-brain barrier (BBB) penetration.

Conformational Bias

Unlike the oxygen in tetrahydropyran (a common polar analog), the gem-difluoro group is lipophilic but creates a dipole that can influence the ring pucker. It generally favors a chair conformation where the methanamine group remains equatorial to minimize 1,3-diaxial interactions, maintaining the vector fidelity of the substituent.

Part 2: Comparative Physicochemical Profiling

The following table contrasts DFCM-HCl with its direct analogs: the unsubstituted parent and the tetrahydropyran (THP) isostere.

Table 1: Comparative Properties of Cyclohexylamine Analogs

Feature(4,4-Difluorocyclohexyl)methanamine Cyclohexylmethanamine (Parent)Tetrahydropyran-4-ylmethanamine (Polar Isostere)
Structure Cyclohexane w/ 4,4-F2Unsubstituted Cyclohexane4-Oxygen Heterocycle
Metabolic Stability High (Blocked C4 oxidation)Low (Vulnerable at C4)High (O-atom blocks oxidation)
Lipophilicity (LogP) ~0.8 – 1.0 (Moderate)~1.5 (High)~ -0.3 (Low)
H-Bonding Donor: 2, Acceptor: 2 (Weak F acceptors)Donor: 2, Acceptor: 1Donor: 2, Acceptor: 2 (Strong O acceptor)
Basicity (pKa) ~10.2 (Slightly reduced)~10.6~10.4
Permeability High (Balanced lipophilicity/pKa)High (Lipophilic driven)Moderate (Polarity limits passive diffusion)
Key Application Metabolic blocking w/o polarity spikeBaseline hydrophobic scaffoldSolubility improvement

Scientist's Note: Choose DFCM when you need to solve a metabolic stability issue without dropping the LogP as drastically as the THP analog would. It retains the hydrophobic character needed for hydrophobic pocket binding while hardening the molecule against metabolism.

Part 3: Experimental Protocols

Protocol A: General Amide Coupling (Derivatization)

Context: DFCM-HCl is most commonly used to introduce the 4,4-difluorocyclohexyl motif into a core scaffold via amide bond formation.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • DFCM-HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 – 4.0 equiv) [Critical: Extra base needed to neutralize HCl salt]

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at RT for 5–10 minutes. Visual check: Solution often turns slightly yellow.

  • Addition: Add DFCM-HCl (1.2 mmol) followed immediately by the remaining DIPEA (2.0 mmol).

    • Why? The amine salt must be free-based in situ to react. Adding the second portion of base ensures the amine is reactive.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+147 mass shift relative to acid).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: In Vitro Microsomal Stability Assay

Context: To validate the "metabolic blocking" hypothesis.

Workflow:

  • Preparation: Prepare 1 µM test compound (DFCM derivative) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Part 4: Visualization of Pathways

Diagram 1: Synthetic Utility & Workflow

This diagram illustrates the standard parallel synthesis workflow using DFCM-HCl to generate diverse libraries.

SynthesisWorkflow Start Carboxylic Acid (Scaffold) Activation Activation (HATU/DIPEA, DMF) Start->Activation 5-10 min, RT Addition Addition of DFCM-HCl Activation->Addition + DFCM-HCl + Excess Base Coupling Amide Bond Formation Addition->Coupling In situ Free-basing Product 4,4-Difluoro Analog Coupling->Product LC-MS Confirmation (M+H)+

Caption: Step-by-step amide coupling workflow utilizing DFCM-HCl. Note the critical "In situ Free-basing" step required for the hydrochloride salt.

Diagram 2: The Metabolic Blockade Mechanism

This diagram compares the metabolic fate of the unsubstituted parent vs. the 4,4-difluoro analog.

MetabolicBlockade cluster_0 Unsubstituted Parent (High Clearance) cluster_1 4,4-Difluoro Analog (High Stability) Parent Cyclohexyl-CH2-NH-R CYP CYP450 (Oxidation) Parent->CYP Attack at C4 Metabolite 4-Hydroxy-Cyclohexyl... (Polar Metabolite) CYP->Metabolite Rapid Clearance DF_Parent 4,4-F2-Cyclohexyl-CH2-NH-R CYP_Blocked CYP450 (Blocked) DF_Parent->CYP_Blocked C-F Bond Stronger than C-H Stable Intact Drug (Extended t1/2) CYP_Blocked->Stable No Reaction

Caption: Mechanism of metabolic stabilization. The strong C-F bonds at the 4-position prevent CYP450-mediated hydroxylation, significantly reducing intrinsic clearance.

References

  • PubChem. (2025).[1] (4,4-Difluorocyclohexyl)methanamine.[1][2][3] National Library of Medicine. Available at: [Link]

  • Sloczynska, K. et al. (2019).[4] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[4] Available at: [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal.[5] Available at: [Link]

  • Lin, K. et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

comparative analysis of the biological activity of (4,4-Difluorocyclohexyl)methanamine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern lead optimization, the transition from flat, aromatic structures to saturated, three-dimensional scaffolds (


) is a dominant strategy to improve solubility and target selectivity. Within this toolkit, (4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2)  has emerged as a critical bioisostere.

This guide provides a comparative technical analysis of this building block against its primary alternatives: the non-fluorinated cyclohexyl , the tetrahydropyranyl (THP) , and the phenyl moiety. We analyze the biological implications of the gem-difluoro substitution regarding metabolic stability, lipophilicity modulation, and conformational bias.

Part 1: Physicochemical Baseline & The "Fluorine Effect"

To understand the biological activity of derivatives, one must first quantify the baseline shift introduced by the fluorine atoms at the C4 position. The gem-difluoro group is not merely a "heavy hydrogen"; it is a dipole-introducing, conformation-locking element.

Comparative Physicochemical Profile

The following data synthesizes trends observed in matched molecular pair (MMP) analyses of amine building blocks used in kinase and GPCR inhibitor campaigns.

Feature(4,4-Difluoro) Derivative Cyclohexyl (Parent) Phenyl (Aromatic) Tetrahydropyranyl
Hybridization

(3D)

(3D)

(Flat)

(3D)
LogP Impact Moderate Decrease vs Parent*High (Lipophilic)ModerateLow (Hydrophilic)
pKa (Amine) ~9.5 (Inductive lowering)~10.6~4.6 (Aniline)~9.8
Metabolic Liability Low (Blocked C4) High (C4 Oxidation)Low/Med (Ring oxidation)Med (Alpha-oxidation)
Conformation Chair (Twist-boat disfavored)Chair/Twist-boatPlanarChair

> Note on LogP: While fluorine is generally lipophilic, the gem-difluoro motif on a saturated ring often lowers LogD compared to the hydrocarbon parent due to the large molecular dipole moment (


 D) interacting with the solvent, a phenomenon distinct from aromatic fluorination.

Part 2: Biological Activity & Performance Analysis

Metabolic Stability (The "Metabolic Block")

The most significant biological advantage of (4,4-difluorocyclohexyl)methanamine derivatives is the mitigation of oxidative clearance.

  • Mechanism: In standard cyclohexyl derivatives, the C4 position is the primary site for CYP450-mediated hydroxylation.

  • The Fluorine Solution: The C-F bond strength (~116 kcal/mol) renders the C4 position inert to oxidation. Furthermore, the electron-withdrawing nature of the fluorines deactivates the adjacent C3/C5 hydrogens, suppressing "metabolic switching."

Potency and Binding Affinity

In comparative SAR (Structure-Activity Relationship) studies—specifically in CCR1 antagonists and MAPK inhibitors—the 4,4-difluoro substitution often maintains or improves potency through two mechanisms:

  • Shape Complementarity: The van der Waals radius of Fluorine (1.47 Å) is close to Oxygen (1.52 Å) but larger than Hydrogen (1.20 Å). This allows the ring to fill hydrophobic pockets more effectively than the unsubstituted parent without the steric penalty of a methyl group.

  • Conformational Locking: The gauche effect and dipole repulsion prefer the chair conformation, reducing the entropic penalty upon binding to the receptor.

Permeability (MDR1/P-gp Efflux)

Derivatives containing the (4,4-difluorocyclohexyl) moiety typically show improved membrane permeability compared to their THP analogs. While THP lowers LogP significantly (good for solubility), it often creates substrates for P-glycoprotein (P-gp) efflux. The difluoro analog strikes a balance: sufficiently lipophilic to penetrate membranes passively, but polar enough to avoid sequestration in fatty tissues.

Part 3: Decision Logic & Visualization

Workflow: When to Deploy this Scaffold

Use the following logic flow to determine if (4,4-Difluorocyclohexyl)methanamine is the correct tool for your lead optimization.

DecisionTree Start Lead Compound Optimization (Amine Side Chain) Issue1 Is the current side chain metabolically unstable? Start->Issue1 Issue2 Is the instability at the C4 position? Issue1->Issue2 Yes Solubility Is solubility the primary issue? Issue1->Solubility No UseDifluoro DEPLOY: (4,4-Difluorocyclohexyl) methanamine Issue2->UseDifluoro Yes (Oxidation) UseTHP Consider: Tetrahydropyranyl (THP) Analog Issue2->UseTHP No (Other site) Aromatic Is the core aromatic? Solubility->Aromatic No Solubility->UseTHP Yes (Need Polar) Aromatic->UseDifluoro Need Fsp3 (3D) UsePhenyl Consider: Fluorophenyl Analog Aromatic->UsePhenyl Need Pi-Stacking

Figure 1: Strategic decision tree for selecting the (4,4-difluorocyclohexyl)methanamine scaffold during Lead Optimization (LO).

Part 4: Experimental Protocols

To ensure data integrity when comparing these derivatives, the following synthesis and assay protocols are recommended. These are designed to be self-validating.

A. Synthesis: Reductive Amination (General Procedure)

Rationale: This method avoids the harsh conditions of acid chloride coupling and allows for convergent synthesis from aldehydes.

  • Reagents:

    • Amine: (4,4-Difluorocyclohexyl)methanamine HCl (1.0 equiv).

    • Aldehyde Partner: Aryl/Heteroaryl aldehyde (1.0 equiv).

    • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

    • Base: DIPEA (2.0 equiv) to neutralize the HCl salt.

    • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Procedure:

    • Dissolve the amine salt and aldehyde in DCE.

    • Add DIPEA and stir for 30 mins to allow imine formation (equilibrium).

    • Add STAB in one portion. Stir at RT for 4–16 hours.

    • Validation Check: Monitor by LCMS. The imine intermediate (

      
      ) should disappear.
      
    • Quench: Sat. NaHCO3. Extract with DCM.

  • Purification: Flash chromatography.[1] Note that difluoro compounds often streak on silica; adding 1% Et3N to the eluent is recommended.

B. Assay: Microsomal Stability (Metabolic Block Validation)

Rationale: To prove the "Fluorine Effect," you must compare the Intrinsic Clearance (


) of the difluoro derivative vs. the cyclohexyl parent.
  • System: Human/Rat Liver Microsomes (HLM/RLM).

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Co-factor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: LC-MS/MS (MRM mode).

  • Success Criteria: The (4,4-difluoro) analog should exhibit a

    
     increase of >2-fold compared to the non-fluorinated cyclohexyl analog.
    

Part 5: Mechanistic Pathway (Metabolic Protection)

The following diagram illustrates why this derivative is superior in metabolic assays.

Metabolism Cyclohexyl Cyclohexyl Analog (C-H Bonds at C4) CYP CYP450 (Oxidative Attack) Cyclohexyl->CYP Difluoro 4,4-Difluoro Analog (C-F Bonds at C4) Difluoro->CYP Radical C4-Radical Intermediate CYP->Radical H-abstraction (Easy) Blocked Oxidation BLOCKED CYP->Blocked C-F Bond Strong (~116 kcal/mol) Alcohol 4-Hydroxy Metabolite (High Clearance) Radical->Alcohol OH Rebound Stable Parent Compound (High Stability) Blocked->Stable

Figure 2: Mechanistic comparison of CYP450 oxidative attack on Cyclohexyl vs. 4,4-Difluorocyclohexyl scaffolds.

References

  • Melnykov, K., et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery.[2][3][4] Chemistry – A European Journal.

  • Kiesewetter, D. O., et al. (2022).[5] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

Sources

certified analytical standards for (4,4-Difluorocyclohexyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development & Quality Control

Executive Summary: The "Invisible" Standard

(4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2) is a critical fluorinated building block used to modulate lipophilicity and metabolic stability in drug candidates. However, it presents a dual analytical challenge:

  • Lack of Chromophore: The saturated cyclohexane ring and fluorine substituents do not absorb UV light significantly, rendering standard HPLC-UV (254 nm) useless for purity assessment.

  • Salt Stoichiometry: As a hydrochloride salt, the precise ratio of HCl to free base can vary between batches (hygroscopicity), skewing potency calculations if not strictly characterized.

This guide compares the tiers of analytical standards available and provides a self-validating protocol to qualify this material as a Primary Reference Standard when a commercial Certified Reference Material (CRM) is unavailable.

Comparative Analysis: Defining the "Standard"

In the context of early-to-mid-stage drug development, not all "standards" are equal. Below is an objective comparison of the material grades you will encounter.

Table 1: Hierarchy of Analytical Standards
FeatureTier 1: ISO 17034 CRM Tier 2: Certified Analytical Standard Tier 3: Research Grade (Reagent)
Definition Gold standard. Metrologically traceable to SI units.[1]High purity, characterized by multiple methods, but not ISO 17034 accredited.Synthesis grade. "Purity" often based on a single method (e.g., GC or Titration).
Traceability Absolute. Unbroken chain of comparisons.High. Often traceable to a CRM (if available) or qNMR.Low/None. Vendor defined.
Uncertainty Explicitly stated (e.g., 99.1% ± 0.3%).Sometimes stated, often just "Assay".Not stated.
Suitability GMP release testing, calibrating secondary standards.GLP Tox studies, method validation.Early discovery synthesis (SAR).
Availability Rare/Non-existent for this specific intermediate.Limited availability.Widely available (Enamine, Sigma, Fluorochem).
Cost

(> $1000/mg)

(

500/unit)

50-$100/g)

Critical Insight: For (4,4-Difluorocyclohexyl)methanamine HCl, it is highly likely that no ISO 17034 CRM exists commercially . Therefore, the industry standard practice is to purchase Tier 3 (Research Grade) material and internally qualify it to Tier 2 status using the protocol in Section 4.

Technical Deep Dive: The Detection Problem

Why can't you trust the "98%" on the bottle?

Most research-grade certificates of analysis (CoAs) for amines are derived from Titration (which measures counter-ion, not the organic molecule) or GC-FID (which may decompose the salt).

The UV Blind Spot

Because the molecule lacks a conjugated


-system, it is invisible to standard Diode Array Detectors (DAD).
  • Risk: A sample could be 80% pure with 20% non-chromophoric impurities (like cyclohexyl analogs), and HPLC-UV would report 100% purity (flat baseline).

  • Solution: You must use Universal Detection —either Charged Aerosol Detection (CAD) or Quantitative NMR (qNMR).

Diagram 1: The Qualification Hierarchy

A visual logic flow for determining which grade of material to use based on development stage.

StandardHierarchy Start Select Development Phase Discovery Early Discovery (SAR) Start->Discovery GLP GLP Toxicology / IND Enabling Start->GLP GMP GMP Clinical Mfg Start->GMP Reagent Use Research Grade (Vendor CoA is sufficient) Discovery->Reagent Speed > Precision Qualify Internal Qualification Required (Convert Reagent to Primary Std) GLP->Qualify Accuracy Critical CRM Use ISO 17034 CRM (Or Rigorous In-House Std) GMP->CRM Compliance Critical Qualify->CRM If CRM unavailable, Qualified Std becomes Primary

Caption: Decision matrix for selecting the appropriate standard grade. For this specific molecule, the "Qualify" path is the most common route due to lack of commercial CRMs.

Experimental Protocol: Internal Qualification

Since you likely cannot buy a certified standard, you must create one. This protocol uses qNMR (Quantitative Nuclear Magnetic Resonance) for absolute purity assignment, bypassing the lack of UV absorbance.

Method A: Absolute Purity by 1H-qNMR (The "Truth" Method)

This method determines the mass fraction of the analyte directly, independent of impurities.

Reagents:

  • Analyte: (4,4-Difluorocyclohexyl)methanamine HCl (approx. 10 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable CRM). Why Maleic Acid? It has a distinct singlet at ~6.3 ppm, well-separated from the cyclohexane protons.

  • Solvent: D₂O (Deuterium Oxide) or DMSO-d6. Note: D₂O is preferred to ensure the amine protons exchange and do not complicate integration, though maleic acid solubility must be verified.

Protocol:

  • Weighing: Accurately weigh ~10 mg of the Analyte (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same HPLC vial. Use a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.7 mL D₂O. Vortex until fully dissolved. Transfer to NMR tube.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical! Must be

      
       to ensure full relaxation for quantitative integration).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the Maleic Acid singlet (2H) and the methylene doublet (

    
    ) of the analyte (2H) at approx 2.8-3.0 ppm.
    

Calculation:



Where:

  • 
     = Purity (mass fraction)[2]
    
  • 
     = Integral area
    
  • 
     = Number of protons (2 for both in this example)
    
  • 
     = Molecular Weight[3]
    
  • 
     = Mass weighed[4]
    
Method B: Impurity Profiling by HPLC-CAD

qNMR gives you the "value," but HPLC-CAD tells you "what else is there."

System: HPLC or UHPLC. Detector: Charged Aerosol Detector (CAD). Settings: Power Function 1.0 (if available) or standard. Column: C18 (e.g., Waters XSelect CSH C18), suitable for basic amines. Mobile Phase:

  • A: 0.1% Formic Acid in Water.
  • B: 0.1% Formic Acid in Acetonitrile.
  • Note: Do not use phosphate buffers; they are non-volatile and will ruin the CAD. Gradient: 5% B to 95% B over 15 minutes.

Data Presentation & Workflow Visualization

When you perform the qualification above, you generate a "Certificate of Analysis" for your internal team.

Diagram 2: The Self-Validating Workflow

How to turn a vendor bottle into a trusted reference.

QualificationWorkflow cluster_0 Input cluster_1 Characterization (Parallel) cluster_2 Output VendorMat Vendor Material (Reagent Grade) qNMR 1H-qNMR (Assay Value) VendorMat->qNMR CAD HPLC-CAD (Impurity Profile) VendorMat->CAD KF Karl Fischer (Water Content) VendorMat->KF IC Ion Chromatography (Chloride Content) VendorMat->IC CoA Internal CoA (Assigned Purity) qNMR->CoA Mass Balance CAD->CoA % Area KF->CoA Correction IC->CoA Stoichiometry

Caption: Parallel workflow to characterize (4,4-Difluorocyclohexyl)methanamine HCl. qNMR provides the primary assay value, while CAD and IC ensure no unexpected organic or inorganic impurities exist.

Table 2: Hypothetical Data Comparison (Reagent vs. Qualified)
ParameterVendor CoA (Reagent Grade)Internal Qualified Standard (Result)Impact
Method Titration (Chloride)1H-qNMR (Internal Std)Accuracy
Assigned Purity 98.5%94.2%Vendor method assumed 1:1 stoichiometry and ignored non-ionic impurities.
Water Content Not Tested3.1% (Hygroscopic)Potency Correction
Stoichiometry Assumed 1.0 HCl0.92 HClReaction Molarity
Conclusion Risk of Overdosing Accurate Dosing Using vendor value would result in ~4% error in potency assays.

Conclusion & Recommendation

For (4,4-Difluorocyclohexyl)methanamine hydrochloride , the "Certified Analytical Standard" is a process, not just a product.

  • Do not rely on HPLC-UV. The molecule is invisible to it.

  • Purchase high-quality Research Grade material from reputable suppliers (e.g., Enamine, Sigma-Aldrich/MilliporeSigma, Fluorochem).

  • Qualify the material internally using qNMR with a NIST-traceable internal standard (like Maleic Acid or Benzyl Benzoate).

  • Store the material in a desiccator, as the HCl salt will absorb atmospheric moisture, altering the mass/potency over time.

References

  • ISO. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[5] International Organization for Standardization. [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[6] Analytical Procedures and Methods Validation for Drugs and Biologics.[7][8] Guidance for Industry.[8] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10247366, (4,4-Difluorocyclohexyl)methanamine hydrochloride.[Link]

Sources

A Comprehensive Guide to the Characterization of (4,4-Difluorocyclohexyl)methanamine Hydrochloride: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the introduction of fluorine into molecular scaffolds is a cornerstone strategy for modulating pharmacokinetic and pharmacodynamic properties. The gem-difluoro motif, particularly on a cyclohexyl ring, offers a unique combination of steric and electronic effects that can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive framework for the characterization of (4,4-Difluorocyclohexyl)methanamine hydrochloride, a valuable building block in drug discovery.

Given the limited availability of public, experimentally-derived data for this specific compound, this guide will focus on the essential analytical protocols required for its full characterization. We will present a comparative analysis of its expected physicochemical properties against its non-fluorinated and mono-fluorinated analogs, drawing upon established principles of fluorine chemistry and data from related compounds.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine atoms imparts significant changes to the properties of the cyclohexylmethanamine scaffold. The following table summarizes the known and predicted properties of (4,4-Difluorocyclohexyl)methanamine hydrochloride and its relevant analogs.

Property(4,4-Difluorocyclohexyl)methanamine HClCyclohexylmethanamine HCl (Comparator A)(4-Fluorocyclohexyl)methanamine HCl (Comparator B)
CAS Number 809273-65-2[3]4031-03-8Not readily available
Molecular Formula C₇H₁₄ClF₂N[3]C₇H₁₆ClNC₇H₁₅ClFN
Molecular Weight 185.64 g/mol [3][4]149.66 g/mol 167.65 g/mol
Appearance Solid[3][4]SolidExpected to be a solid
Melting Point Data not available263-265 °CData not available
Solubility Expected to be soluble in water.[5][6]Soluble in waterExpected to be soluble in water
pKa (of free amine) Predicted: ~8.5-9.5~10.64Predicted: ~9.5-10.5
LogP (of free amine) Predicted: Higher than Comparator A1.8Predicted: Higher than Comparator A

Expert Insights: The gem-difluoro substitution at the 4-position is anticipated to lower the basicity (pKa) of the primary amine compared to its non-fluorinated counterpart due to the strong electron-withdrawing inductive effect of the fluorine atoms.[2] This reduction in pKa can have significant implications for drug formulation and absorption. Furthermore, fluorination generally increases the lipophilicity (LogP) of a molecule, which can enhance membrane permeability but may also affect solubility and metabolism.[7]

Spectroscopic Characterization: The Analytical Fingerprint

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of (4,4-Difluorocyclohexyl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are critical.

Expected ¹H NMR Spectral Features:

  • -CH₂-NH₃⁺ protons: A broad singlet or multiplet, typically downfield due to the adjacent positively charged nitrogen.

  • Cyclohexyl protons: A complex series of multiplets in the aliphatic region. Protons on carbons adjacent to the fluorine-bearing carbon will exhibit splitting due to coupling with ¹⁹F.

  • -CH-CH₂-NH₃⁺ proton: A multiplet, with its chemical shift influenced by the aminomethyl group.

Expected ¹³C NMR Spectral Features:

  • C4 (gem-difluoro carbon): A triplet due to one-bond coupling with the two fluorine atoms. Its chemical shift will be significantly downfield compared to a standard quaternary carbon.

  • Carbons adjacent to C4 (C3 and C5): Doublets due to two-bond coupling with the fluorine atoms.

  • -CH₂-NH₃⁺ carbon: A signal in the range of 30-50 ppm.

Expected ¹⁹F NMR Spectral Features:

  • A single resonance, as the two fluorine atoms are chemically equivalent. The chemical shift will be in the typical range for aliphatic gem-difluoro compounds.[8][9] The signal may appear as a complex multiplet due to coupling with the neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H stretching: A broad band in the region of 2800-3200 cm⁻¹, characteristic of a primary ammonium salt.[10]

  • C-H stretching: Sharp peaks around 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

  • N-H bending: A band around 1500-1600 cm⁻¹.

  • C-F stretching: Strong absorption bands in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak (M+H)⁺: For the free base, a peak at m/z 150.1088, corresponding to [C₇H₁₄F₂N]⁺. In the mass spectrum of the hydrochloride salt, this peak corresponding to the free amine is often observed.

Purity Assessment: Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds.

A typical HPLC method for (4,4-Difluorocyclohexyl)methanamine hydrochloride would involve:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore, or ideally, a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Experimental Protocols

The following are detailed, step-by-step methodologies for the key characterization experiments.

NMR Spectroscopy Protocol

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep Dissolve 5-10 mg of sample in 0.7 mL of deuterated solvent (e.g., D₂O, MeOD). vortex Vortex to ensure complete dissolution. prep->vortex transfer Transfer to a 5 mm NMR tube. vortex->transfer h1 Acquire ¹H NMR spectrum. transfer->h1 c13 Acquire ¹³C NMR spectrum. transfer->c13 f19 Acquire ¹⁹F NMR spectrum. transfer->f19 process Apply Fourier transform, phase correction, and baseline correction. h1->process c13->process f19->process integrate Integrate peaks and determine chemical shifts. process->integrate analysis Analysis & Interpretation integrate->analysis Structural Elucidation HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis mobile_phase Prepare mobile phases (e.g., A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile). equilibrate Equilibrate the HPLC system with the initial mobile phase composition. mobile_phase->equilibrate sample_sol Prepare a sample solution of known concentration (e.g., 1 mg/mL) in a suitable diluent. inject Inject the sample solution. sample_sol->inject equilibrate->inject run_gradient Run the gradient program to elute the compound and any impurities. inject->run_gradient integrate_peaks Integrate all peaks in the chromatogram. run_gradient->integrate_peaks calculate_purity Calculate the area percent of the main peak to determine purity. integrate_peaks->calculate_purity report Final Report calculate_purity->report Purity Report

Caption: HPLC Purity Analysis Workflow

  • Mobile Phase and Sample Preparation: Prepare the mobile phases and a sample solution of the hydrochloride salt at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water/acetonitrile mixture).

  • Instrumentation: Use a standard HPLC system with a C18 column and a UV or universal detector.

  • Method: Develop a gradient method that allows for the separation of the main peak from any potential impurities.

  • Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. Calculate the purity based on the area percentage of the main peak.

Comparative Discussion: The Role of Fluorine

The gem-difluoro group in (4,4-Difluorocyclohexyl)methanamine hydrochloride serves as a bioisostere for a carbonyl group or a hydrated carbonyl, and it can also block a potential site of metabolism. Compared to its non-fluorinated analog, the difluorinated compound is expected to exhibit:

  • Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 4-position of the cyclohexane ring resistant to oxidative metabolism.

  • Altered Conformation: The presence of the two fluorine atoms can influence the conformational preference of the cyclohexane ring, which in turn can affect its binding to a biological target. [1]* Modified Lipophilicity and Solubility: As previously mentioned, fluorination generally increases lipophilicity. This can be advantageous for crossing biological membranes but may require careful formulation to ensure adequate aqueous solubility.

The mono-fluorinated analog would represent an intermediate case, with less pronounced electronic effects and a smaller increase in lipophilicity compared to the difluorinated compound.

Conclusion

While a complete set of experimental data for (4,4-Difluorocyclohexyl)methanamine hydrochloride is not publicly available, this guide provides a robust framework for its comprehensive characterization. By following the outlined analytical protocols and understanding the expected impact of the gem-difluoro substitution, researchers can confidently utilize this valuable building block in their drug discovery programs. The comparative analysis highlights the nuanced effects of fluorination, empowering scientists to make informed decisions in the design of novel therapeutics.

References

  • 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • (4,4-Difluorocyclohexyl)methanamine. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Methanamine, hydrochloride. (n.d.). NIST WebBook. Retrieved January 29, 2026, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. (2025, October 10). PMC. Retrieved January 29, 2026, from [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.
  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (n.d.). The Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

  • Amines. (n.d.). Purdue University. Retrieved January 29, 2026, from [Link]

  • Indazole derivatives. (n.d.). Google Patents.
  • Some examples of experimentally reported fluorinated cyclohexanes. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Identifying Amines: Principles and Practical Methods. (n.d.). Iran Silicate Industries. Retrieved January 29, 2026, from [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH. Retrieved January 29, 2026, from [Link]

  • Physical Properties of Amines: Alkyl, Aliphatic Amines. (2023, October 20). StudySmarter. Retrieved January 29, 2026, from [Link]

  • 19Flourine NMR. (n.d.). University of Missouri. Retrieved January 29, 2026, from [Link]

  • Fluorocyclohexane. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • The synthetic method of 2,4 difluoro benzene methanamines. (n.d.). Google Patents.
  • Amines: Organic Bases, Boiling Point and Solubility in Water. (2021, May 16). YouTube. Retrieved January 29, 2026, from [Link]

  • Perfluorocyclohexane. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point. (n.d.). EMBIBE. Retrieved January 29, 2026, from [Link]

  • Determination of Ammonia and Ammonium Salts. (2016, September 6). 911Metallurgist. Retrieved January 29, 2026, from [Link]

  • Chemical analysis in amine system operations. (n.d.). EPTQ. Retrieved January 29, 2026, from [Link]

  • The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. (n.d.). Europe PMC. Retrieved January 29, 2026, from [Link]

  • Pharmaceutical composition for modified release. (n.d.). Google Patents.
  • Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotometer. (n.d.). CUNY Academic Works. Retrieved January 29, 2026, from [Link]

Sources

A Comparative Guide to the Quantitative Purity Analysis of (4,4-Difluorocyclohexyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. (4,4-Difluorocyclohexyl)methanamine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, presents unique analytical challenges due to its structure: a primary aliphatic amine with a fluorinated cyclohexyl ring. This guide provides an in-depth comparison of four orthogonal analytical techniques for the quantitative analysis of its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Potentiometric Titration, and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.

The choice of an analytical method is not merely a matter of procedural preference; it is a strategic decision dictated by the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, specificity, and throughput. This guide will delve into the causality behind the experimental choices for each method, offering field-proven insights to ensure the generation of robust and reliable data.

Understanding the Analyte and its Potential Impurities

(4,4-Difluorocyclohexyl)methanamine is a primary amine, making its hydrochloride salt water-soluble. The presence of the two fluorine atoms on the cyclohexane ring introduces a unique spectroscopic handle for ¹⁹F NMR analysis.

A common synthetic route to this compound involves the reduction of 4,4-difluorocyclohexanecarbonitrile. This synthesis can lead to several potential process-related impurities:

  • Unreacted Starting Material: 4,4-difluorocyclohexanecarbonitrile.

  • Over-reduction Products: Bis(4,4-difluorocyclohexylmethyl)amine (a secondary amine).

  • Incomplete Salt Formation: Residual free base of (4,4-Difluorocyclohexyl)methanamine.

  • Related Impurities: Isomeric impurities or byproducts from the synthesis of the nitrile precursor.

A robust analytical method must be able to separate and quantify the main component from these and other potential degradation products.

High-Performance Liquid Chromatography (HPLC) with UV-Derivatization

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. As (4,4-Difluorocyclohexyl)methanamine lacks a significant UV chromophore, pre-column derivatization is necessary to render it detectable by a standard UV detector.[1][2]

Rationale for Method Selection: HPLC is a workhorse in pharmaceutical analysis due to its high resolving power, versatility, and suitability for non-volatile compounds. Derivatization with an agent like 2-nitro-4-trifluoromethylfluorobenzene introduces a strongly UV-absorbing moiety, allowing for sensitive quantification.[3] This method is particularly adept at separating the primary amine from potential secondary amine impurities and other non-amine contaminants.

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Accurately weigh approximately 25 mg of (4,4-Difluorocyclohexyl)methanamine hydrochloride reference standard and sample into separate 25 mL volumetric flasks.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Derivatization Procedure:

    • To 1.0 mL of each solution, add 1.0 mL of a 0.15 mg/mL solution of 2-nitro-4-trifluoromethylfluorobenzene in dimethyl sulfoxide (DMSO).

    • Add 150 µL of 1.5% N,N-diisopropylethylamine in DMSO as a catalyst.[3]

    • Vortex the mixture and allow it to react at room temperature for 1.5 hours.[3]

    • Quench the reaction with 1.0 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 400 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Calculate the purity based on the peak area of the derivatized analyte relative to the reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Std Dissolve Dissolve in ACN/H2O Weigh->Dissolve Aliquot Take Aliquot Dissolve->Aliquot AddReagent Add Derivatizing Agent & Catalyst Aliquot->AddReagent React React at RT AddReagent->React Quench Quench Reaction React->Quench Inject Inject onto C18 Column Quench->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (400 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity vs. Std Integrate->Calculate

Caption: HPLC-UV with pre-column derivatization workflow.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. For polar compounds like amines, derivatization is often employed to improve volatility and peak shape.[4]

Rationale for Method Selection: GC-FID is a highly sensitive and robust technique for the analysis of volatile impurities. By converting the non-volatile hydrochloride salt to its more volatile free base (either offline or in the heated injector), and potentially derivatizing it, this method can effectively quantify the main component and separate it from volatile organic impurities that may not be amenable to HPLC analysis.

Experimental Protocol: GC-FID
  • Standard and Sample Preparation (Free Base Conversion):

    • Accurately weigh approximately 50 mg of the hydrochloride salt standard and sample into separate vials.

    • Add 5 mL of a suitable organic solvent (e.g., dichloromethane) and 2 mL of 1 M sodium hydroxide solution.

    • Vortex vigorously for 2 minutes to extract the free amine into the organic layer.

    • Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Derivatization (Optional but Recommended):

    • To the dried organic extract, add a derivatizing agent such as trifluoroacetic anhydride (TFAA) to convert the amine to a more volatile and less polar amide.

    • Heat the mixture at 60-70°C for 15-30 minutes.

  • Chromatographic Conditions:

    • Column: A low- to mid-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Detector: Flame Ionization Detector (FID) at 300 °C.

    • Injection Volume: 1 µL (split injection).

  • Quantification:

    • Calculate purity using area percent normalization, assuming all components have a similar FID response factor, or by using an internal standard for higher accuracy.

GC_FID_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_gc GC-FID Analysis cluster_data Data Analysis Weigh Weigh HCl Salt FreeBase Convert to Free Base (NaOH/DCM) Weigh->FreeBase Dry Dry Organic Layer FreeBase->Dry AddTFAA Add TFAA Dry->AddTFAA Heat Heat at 60-70°C AddTFAA->Heat Inject Inject into GC Heat->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % or ISTD) Integrate->Calculate

Caption: GC-FID with optional derivatization workflow.

Non-Aqueous Potentiometric Titration

Principle: This is an absolute quantitative method that relies on the basicity of the amine. The hydrochloride salt is titrated with a strong acid, typically perchloric acid, in a non-aqueous solvent. The endpoint is determined by a sharp change in potential, measured by an electrode system.

Rationale for Method Selection: Titration is a classic, cost-effective, and highly precise method for determining the purity of an acidic or basic substance. For an amine hydrochloride, a non-aqueous titration is preferred to enhance the basicity of the amine and obtain a sharp titration endpoint.[5] This method provides a direct measure of the total basic content, which is directly proportional to the amount of the amine salt.

Experimental Protocol: Non-Aqueous Potentiometric Titration
  • Reagent Preparation:

    • Titrant: Standardized 0.1 M perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

  • Titration Procedure:

    • Accurately weigh approximately 150 mg of (4,4-Difluorocyclohexyl)methanamine hydrochloride into a beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid. To displace the weaker hydrochloric acid from the salt, add 10 mL of a 5% w/v solution of mercuric acetate in glacial acetic acid.[5]

    • Immerse a combination glass pH electrode into the solution.

    • Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) after each addition of titrant.

  • Endpoint Determination:

    • The endpoint is the point of maximum inflection on the titration curve (potential vs. volume of titrant). This can be determined by calculating the first or second derivative of the curve.

  • Calculation:

    • Calculate the purity based on the volume of titrant consumed, its molarity, and the weight of the sample.

Titration_Workflow Weigh Accurately Weigh Sample Dissolve Dissolve in Glacial Acetic Acid Weigh->Dissolve AddHgOAc Add Mercuric Acetate Solution Dissolve->AddHgOAc Titrate Titrate with 0.1 M HClO4 AddHgOAc->Titrate Record Record Potential (mV) vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot DetermineEP Determine Endpoint (Inflection Point) Plot->DetermineEP Calculate Calculate Purity DetermineEP->Calculate

Caption: Non-aqueous potentiometric titration workflow.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By including a certified internal standard with a known concentration and a known number of fluorine atoms, the concentration of the analyte can be accurately determined.[6]

Rationale for Method Selection: The two fluorine atoms in (4,4-Difluorocyclohexyl)methanamine provide a highly specific and sensitive probe for ¹⁹F NMR. The wide chemical shift range of ¹⁹F NMR often results in a clean spectrum with minimal overlap from excipients or impurities, making it an excellent tool for purity assessment.[7]

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample and 10 mg of a certified ¹⁹F internal standard (e.g., trifluoroacetic acid or another suitable fluorinated compound) into the same vial.[6]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.

    • Ensure a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between scans.

    • Use a calibrated 90° pulse.

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the area of the signal corresponding to the two fluorine atoms of the analyte and the area of the signal from the internal standard.

  • Calculation:

    • The purity is calculated using the following formula: Purity (%) = (Area_analyte / Area_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100 Where:

      • Area = integrated peak area

      • N = number of fluorine atoms for the signal

      • MW = molecular weight

      • m = mass

qNMR_Workflow Weigh Accurately Weigh Sample & Internal Std Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire 19F NMR Spectrum (with sufficient relaxation delay) Dissolve->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte & Std Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Quantitative ¹⁹F NMR workflow.

Comparative Analysis of Method Performance

The following table summarizes the expected performance of each analytical technique for the purity determination of (4,4-Difluorocyclohexyl)methanamine hydrochloride, based on hypothetical but realistic experimental data.

Parameter HPLC-UV (Derivatized) GC-FID (Derivatized) Potentiometric Titration Quantitative ¹⁹F NMR
Purity Assay (%) 99.2 ± 0.399.1 ± 0.499.5 ± 0.199.4 ± 0.2
Precision (%RSD) < 1.0%< 1.5%< 0.5%< 1.0%
Specificity High; separates isomers and related substances.High; separates volatile impurities.Moderate; titrates total basicity, non-specific for amine impurities.Very High; specific to fluorine-containing compounds.
Sensitivity High (ng level)Very High (pg level)Low (mg level)Moderate (µg-mg level)
Analysis Time/Sample ~30 min~25 min~15 min~10 min
Key Advantage Excellent for non-volatile impurities and isomers.Excellent for volatile and residual solvent analysis.Absolute method, high precision, low cost.Absolute method, high specificity, minimal sample prep.
Key Limitation Derivatization adds complexity and potential for error.Not suitable for non-volatile or thermally labile impurities.Cannot distinguish between different basic impurities.Requires expensive equipment and a suitable internal standard.

Conclusion and Recommendations

The selection of the most appropriate analytical method for determining the purity of (4,4-Difluorocyclohexyl)methanamine hydrochloride is contingent upon the specific analytical objective.

  • For routine quality control where high precision and accuracy of the main component are paramount, non-aqueous potentiometric titration is an excellent choice due to its status as an absolute method, its low cost, and its high precision.

  • When a detailed impurity profile is required, particularly for process development and stability studies, a chromatographic method is indispensable. HPLC-UV with derivatization is the preferred method for its ability to separate a wide range of potential non-volatile impurities and isomers.

  • GC-FID serves as a valuable complementary technique, especially for the detection of volatile organic impurities and residual solvents that may not be captured by HPLC.

  • Quantitative ¹⁹F NMR stands out as a powerful, highly specific, and efficient method for purity confirmation. Its ability to directly quantify the fluorinated analyte without the need for a specific reference standard makes it an invaluable tool for the certification of reference materials and for orthogonal verification of results from other methods.

In a comprehensive quality control strategy, a combination of these techniques would provide the most complete picture of the purity of (4,4-Difluorocyclohexyl)methanamine hydrochloride. For example, potentiometric titration could be used for routine batch release, while HPLC and/or qNMR could be employed for stability testing and reference standard characterization. This multi-faceted approach ensures the highest level of confidence in the quality and consistency of this important pharmaceutical intermediate.

References

  • Kocaoba, S., Aydogan, F., & Afşar, H. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry, 27(2), 123-130. [Link]

  • CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017).
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Dugha, D., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(33), 4309-4317. [Link]

  • Zhang, T. Y., et al. (2018). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Journal of Pharmaceutical and Biomedical Analysis, 154, 356-361. [Link]

  • Akapo, S. O., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2018, 8589503. [Link]

  • Rajan V. Rele. (2018). A Non-Aqueous Potentiometric Titration Method for Validation of Drotaverine Hydrochloride from Pharmaceutical Dosages. International Journal of ChemTech Research, 11(11), 226-231. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of analytical methods in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Mergemeier, K., & Lehr, M. (2016). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. Analytical and Bioanalytical Chemistry, 408(17), 4799-4807. [Link]

  • Takeda, K., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(4), 346. [Link]

  • Chmiel, T., et al. (2020). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 25(23), 5621. [Link]

  • Chromatography Forum. (2009). trimethylamine and other tertiary amines by HPLC-UV? [Link]

  • Haky, J. E. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

  • Lee, D. W., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Advances, 13(38), 26735-26742. [Link]

  • PubChem. (n.d.). (4,4-Difluorocyclohexyl)methanamine. [Link]

Sources

A Comparative Analysis of the Biological Efficacy of (4,4-Difluorocyclohexyl)methanamine Hydrochloride and its Non-Fluorinated Counterpart, Cyclohexylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of drug design. This guide provides an in-depth comparative analysis of (4,4-Difluorocyclohexyl)methanamine hydrochloride and its non-fluorinated analog, cyclohexylmethanamine. We will explore the theoretical underpinnings and provide a practical framework for the experimental evaluation of their biological efficacy, offering researchers, scientists, and drug development professionals a comprehensive understanding of the nuanced effects of fluorination in this chemical context.

Introduction: The Rationale for Fluorination

The introduction of fluorine into a drug candidate can profoundly alter its pharmacokinetic and pharmacodynamic properties.[1] The C-F bond is stronger than a C-H bond, which can block metabolically susceptible sites, thereby enhancing metabolic stability and increasing the compound's half-life.[2] Furthermore, fluorine's high electronegativity can influence the acidity (pKa) of nearby functional groups and alter the molecule's conformation and lipophilicity, all of which can impact target binding affinity and cell membrane permeability.[1]

(4,4-Difluorocyclohexyl)methanamine hydrochloride represents a targeted modification of cyclohexylmethanamine, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3] While cyclohexylmethanamine itself has reported biological activities, including cyclooxygenase (COX) inhibition and antioxidant properties, the introduction of a gem-difluoro group on the cyclohexane ring is hypothesized to modulate these activities and potentially introduce new ones, such as enhanced anticancer and antimicrobial effects. This guide will delineate the experimental pathways to rigorously test this hypothesis.

Physicochemical Properties: The Foundation of Biological Activity

A molecule's biological activity is intrinsically linked to its physicochemical properties. The gem-difluoro substitution in (4,4-Difluorocyclohexyl)methanamine is expected to significantly alter these properties compared to its non-fluorinated counterpart.

Property(4,4-Difluorocyclohexyl)methanamineCyclohexylmethanamineRationale for Expected Difference
Molecular Weight 149.18 g/mol [4]113.20 g/mol [5]Addition of two fluorine atoms.
pKa (predicted) Lower than cyclohexylmethanamine~10.42[6]The strong electron-withdrawing effect of the fluorine atoms is expected to decrease the basicity of the amine group.
LogP (predicted) Higher than cyclohexylmethanamineLower than the fluorinated analogFluorine substitution typically increases lipophilicity, which can enhance membrane permeability.
Metabolic Stability Expected to be higherLower than the fluorinated analogThe C-F bonds at the 4-position can block potential sites of oxidative metabolism by cytochrome P450 enzymes.
Aqueous Solubility Expected to be lowerHigher than the fluorinated analogIncreased lipophilicity often correlates with decreased aqueous solubility.

Experimental Design for Comparative Biological Efficacy

To empirically validate the anticipated differences in biological activity, a series of head-to-head in vitro assays are proposed. The following protocols provide a robust framework for this comparative analysis.

Anticancer Activity Assessment

Rationale: The introduction of fluorine has been shown to enhance the anticancer properties of some molecules.[7]

Experimental Workflow:

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Cancer Cell Lines (e.g., MCF-7, A549, HCT116) C Treat with serial dilutions of (4,4-Difluorocyclohexyl)methanamine HCl A->C D Treat with serial dilutions of Cyclohexylmethanamine A->D E Vehicle Control (e.g., DMSO) A->E F Positive Control (e.g., Doxorubicin) A->F B Non-cancerous Cell Line (e.g., HEK293) B->C B->D B->E B->F G MTT or SRB Assay C->G D->G E->G F->G H Calculate IC50 values G->H I Determine Selectivity Index (IC50 non-cancerous / IC50 cancerous) H->I

Caption: Workflow for assessing in vitro anticancer activity.

Protocol: MTT Assay for Cell Viability [8][9]

  • Cell Seeding: Seed cancer and non-cancerous cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (4,4-Difluorocyclohexyl)methanamine HCl and cyclohexylmethanamine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Susceptibility Testing

Rationale: Fluorination can enhance the antimicrobial properties of certain compounds.[7]

Experimental Workflow:

cluster_0 Inoculum Preparation cluster_1 Broth Microdilution cluster_2 MIC Determination A Bacterial Strains (e.g., E. coli, S. aureus) B Adjust to 0.5 McFarland standard A->B D Inoculate wells with bacterial suspension B->D C Prepare serial dilutions of compounds in Mueller-Hinton Broth C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining antimicrobial susceptibility.

Protocol: Broth Microdilution for MIC Determination [10][11][12]

  • Compound Preparation: Prepare a 2-fold serial dilution of each compound in a 96-well plate containing Mueller-Hinton Broth.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cyclooxygenase (COX) Inhibition Assay

Rationale: The non-fluorinated analog has shown COX inhibition. This assay will determine if fluorination modulates this activity.

Protocol: Fluorometric COX Inhibitor Screening Assay [13][14][15][16][17]

  • Reagent Preparation: Prepare assay buffer, probe, and cofactor solutions as per the manufacturer's instructions (e.g., Cayman Chemical, BPS Bioscience).

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add purified human recombinant COX-1 or COX-2 enzyme to the wells.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Fluorescence Measurement: Incubate the plate and measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Antioxidant Activity Assay

Rationale: To compare the radical scavenging ability of the two compounds.

Protocol: DPPH Radical Scavenging Assay [18][19]

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • Reaction Mixture: Add the compound solutions to a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Pharmacokinetic Profile Assessment

Metabolic Stability Assay

Rationale: To evaluate the impact of fluorination on the metabolic stability of the compound.

Protocol: Liver Microsomal Stability Assay [20][21][22][23]

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the test compound, and phosphate buffer.

  • Initiation: Pre-warm the mixture at 37°C and initiate the reaction by adding NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a cold organic solvent.

  • Analysis: Analyze the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of each compound.

Membrane Permeability Assay

Rationale: To assess the effect of fluorination on passive membrane permeability.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [24][25][26][27][28]

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: The test compound is added to the donor wells.

  • Incubation: The acceptor plate is placed on top of the donor plate, and the assembly is incubated.

  • Concentration Measurement: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated.

Expected Outcomes and Data Interpretation

The experimental data can be summarized in the following tables for a clear comparison.

Table 1: Comparative Biological Activity (Hypothetical Data)

Assay(4,4-Difluorocyclohexyl)methanamine HClCyclohexylmethanamine
Anticancer (MCF-7, IC50) 15 µM> 100 µM
Antimicrobial (E. coli, MIC) 32 µg/mL128 µg/mL
COX-2 Inhibition (IC50) 5 µM25 µM
Antioxidant (DPPH, EC50) 50 µM45 µM

Table 2: Comparative Pharmacokinetic Properties (Hypothetical Data)

Parameter(4,4-Difluorocyclohexyl)methanamine HClCyclohexylmethanamine
Metabolic Stability (t1/2 in HLM) 90 min20 min
Membrane Permeability (Pe) 8 x 10^-6 cm/s3 x 10^-6 cm/s

Interpretation:

Based on the hypothetical data, fluorination of cyclohexylmethanamine at the 4,4-position leads to a significant increase in anticancer and antimicrobial activity. The COX-2 inhibitory activity is also enhanced. The antioxidant activity remains comparable. The pharmacokinetic profile is improved, with enhanced metabolic stability and membrane permeability.

Conclusion

The strategic placement of gem-difluoro groups on the cyclohexyl ring of methanamine is a rational approach to enhancing its drug-like properties. This guide has outlined a comprehensive experimental framework to systematically evaluate and compare the biological efficacy of (4,4-Difluorocyclohexyl)methanamine hydrochloride with its non-fluorinated precursor. The anticipated improvements in metabolic stability, target engagement, and cellular permeability underscore the transformative potential of fluorination in medicinal chemistry. The provided protocols serve as a robust starting point for researchers to empirically validate these hypotheses and to further explore the therapeutic potential of this and other fluorinated compounds.

References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis. Retrieved January 28, 2026, from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Experimental Evaluation of Potential Anticancer Agents III. Reproducibility of Primary Animal Tumor Systems Employed in the C.C.N.S.C. Program. (n.d.). AACR Journals. Retrieved January 28, 2026, from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved January 28, 2026, from [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. (2022). YouTube. Retrieved January 28, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 28, 2026, from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved January 28, 2026, from [Link]

  • (4,4-Difluorocyclohexyl)methanamine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Guideline for anticancer assays in cells. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 28, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Cyclohexanemethylamine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Microsomal Stability. (n.d.). Evotec. Retrieved January 28, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved January 28, 2026, from [Link]

  • Applications of fluorine-containing amino acids for drug design. (2020). PubMed. Retrieved January 28, 2026, from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 28, 2026, from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved January 28, 2026, from [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Predicting the pKa of Small Molecules. (n.d.). Retrieved January 28, 2026, from [Link]

  • Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). (n.d.). Cheméo. Retrieved January 28, 2026, from [Link]

  • 1-cyclohexylmethanamine. (n.d.). ChemBK. Retrieved January 28, 2026, from [Link]

  • N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube. Retrieved January 28, 2026, from [Link]

  • Protocols. (n.d.). National Cancer Institute. Retrieved January 28, 2026, from [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. Retrieved January 28, 2026, from [Link]

  • (4,4-Difluorocyclohexyl)methanamine. (n.d.). MySkinRecipes. Retrieved January 28, 2026, from [Link]

  • Predicting the pKa of Small Molecules. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved January 28, 2026, from [Link]

  • Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (2020). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • cyclohexylmethanamine. (n.d.). ChemSynthesis. Retrieved January 28, 2026, from [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. Retrieved January 28, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved January 28, 2026, from [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved January 28, 2026, from [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. Retrieved January 28, 2026, from [Link]

Sources

cost-effectiveness analysis of different (4,4-Difluorocyclohexyl)methanamine hydrochloride synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes three distinct synthetic pathways for (4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2) , a critical building block in medicinal chemistry for modulating lipophilicity and metabolic stability.

  • Method A (Amide Reduction) is the recommended laboratory-scale route due to high reliability and no requirement for high-pressure equipment.

  • Method B (Nitrile Hydrogenation) is the superior industrial-scale route, offering the lowest Cost of Goods (CoG) and cleanest impurity profile by avoiding stoichiometric aluminum waste.

  • Method C (Azide Route) serves as a niche alternative for labs lacking anhydrous handling capabilities for LiAlH₄.

Compound Profile

  • IUPAC Name: (4,4-Difluorocyclohexyl)methanamine hydrochloride[1]

  • CAS Number: 809273-65-2

  • Molecular Formula: C₇H₁₃F₂N[2] · HCl

  • Molecular Weight: 185.64 g/mol

  • Key Application: Bioisostere for cyclohexyl and piperidinyl groups in CNS-active drugs; the gem-difluoro group lowers pKa and blocks metabolic oxidation.

Method A: The Standard Amide Reduction (Lab Scale)

Best For: Discovery Chemistry (1g – 100g) Core Strategy: Construction of the carbon skeleton followed by functional group interconversion using strong hydride donors.

Reaction Scheme & Mechanism

This route begins with the commercially available Ethyl 4-oxocyclohexanecarboxylate . The ketone is converted to the gem-difluoro moiety using Deoxo-Fluor (safer than DAST). The ester is hydrolyzed, converted to the primary amide, and reduced.

Mechanism of Amide Reduction:

  • Activation: The aluminum hydride coordinates to the amide carbonyl oxygen.

  • Hydride Transfer: A hydride ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The aluminate species eliminates to form an iminium ion.

  • Second Reduction: A second hydride attacks the iminium ion to yield the amine-aluminate complex, which is hydrolyzed to the free amine.

Detailed Protocol

Step 1: Fluorination

  • Dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DCM at 0°C.

  • Add Deoxo-Fluor (1.5 eq) dropwise. Caution: Exothermic.

  • Stir at RT for 16h. Quench with sat. NaHCO₃. Extract with DCM.

  • Yield: ~85% (Ethyl 4,4-difluorocyclohexanecarboxylate).

Step 2-3: Hydrolysis & Amidation

  • Hydrolyze ester with LiOH in THF/H₂O. Acidify to isolate the acid.

  • Reflux acid in SOCl₂ (3 eq) for 2h; remove excess SOCl₂.

  • Dissolve residue in DCM; add dropwise to cold NH₄OH or NH₃/dioxane.

  • Yield: ~90% (4,4-Difluorocyclohexanecarboxamide).

Step 4: Reduction (Critical Step)

  • Suspend LiAlH₄ (3.0 eq) in dry THF under N₂ at 0°C.

  • Add the amide (1.0 eq) in THF dropwise.

  • Reflux for 12h. Cool to 0°C.

  • Fieser Quench: Add water (n mL), 15% NaOH (n mL), then water (3n mL) sequentially (where n = grams of LiAlH₄).

  • Filter the white precipitate. Acidify filtrate with HCl/dioxane to precipitate the salt.

Cost & Risk Analysis
  • Cost Driver: Deoxo-Fluor (~$300/100g) is the most expensive reagent.

  • Safety: LiAlH₄ presents a fire/explosion hazard. The Fieser quench generates large amounts of solid waste, complicating scale-up.

Method B: Nitrile Hydrogenation (Industrial Scale)

Best For: Process Chemistry (>1 kg) Core Strategy: Catalytic reduction using high-pressure hydrogen to minimize waste and reagent cost.

Reaction Scheme & Mechanism

This route utilizes Raney Nickel , a pyrophoric but highly active catalyst. The nitrile is reduced to the primary amine.[3] Ammonia is added to suppress the formation of secondary amines (dimerization) by shifting the equilibrium of the intermediate imine.

Detailed Protocol

Precursor Synthesis: Convert 4,4-difluorocyclohexanecarboxamide (from Method A) to the nitrile using TFAA/Pyridine or POCl₃ .

  • Alternative: Purchase 4,4-difluorocyclohexanecarbonitrile directly if CoG permits.

Hydrogenation Protocol:

  • Charge a high-pressure autoclave with 4,4-difluorocyclohexanecarbonitrile (1.0 eq).

  • Add solvent: 7M NH₃ in Methanol (10 volumes). Crucial: NH₃ prevents secondary amine formation.

  • Add Raney Nickel (10-20 wt% loading, washed with MeOH). Caution: Pyrophoric.

  • Seal reactor, purge with N₂ (3x), then H₂ (3x).

  • Pressurize to 50 bar (725 psi) H₂ and heat to 60°C. Stir vigorously for 24h.

  • Cool, vent H₂, and filter catalyst under inert atmosphere (Celite).

  • Concentrate filtrate and treat with HCl/Et₂O to crystallize the product.

Cost & Risk Analysis
  • Cost Efficiency: H₂ is the cheapest reducing agent. Raney Ni is inexpensive compared to complex hydrides.

  • Scalability: Excellent. The reaction produces minimal solid waste compared to aluminum salts.

  • Safety: High-pressure H₂ and pyrophoric catalysts require specialized engineering controls (bunkered reactors).

Method C: The Azide Route (Alternative)

Best For: Labs avoiding LiAlH₄ or Autoclaves.

Protocol Summary
  • Reduction: Ethyl 4,4-difluorocyclohexanecarboxylate + NaBH₄/LiCl → Alcohol.

  • Activation: Alcohol + MsCl/TEA → Mesylate.

  • Displacement: Mesylate + NaN₃ (DMF, 60°C) → Azide.

  • Staudinger Reduction: Azide + PPh₃ / H₂O → Amine.

  • Analysis: This is a 4-step linear sequence. While conditions are mild, the atom economy is poor (loss of PPh₃O), and azides pose a toxicity/explosion risk. It is only recommended if Methods A and B are not viable.

Comparative Analysis

FeatureMethod A: Amide ReductionMethod B: Nitrile HydrogenationMethod C: Azide Route
Scale Suitability 1g – 500g1kg – Metric Ton< 10g
Overall Yield 65 - 75%80 - 90%50 - 60%
Key Reagent Cost High (LiAlH₄, Deoxo-Fluor)Low (H₂, Raney Ni)Medium (PPh₃, NaN₃)
Safety Profile High Risk: Pyrophoric hydrides.[4]High Risk: High pressure, pyrophoric Ni.Med Risk: Azide toxicity/shock sensitivity.
Purification Precipitation (Al salts are messy).Filtration (Clean).Chromatography often required (remove PPh₃O).
Atom Economy Poor (Al waste).Excellent.Poor.

Visualizations

Synthesis Workflow: Method A (Standard) vs Method B (Scalable)

SynthesisComparison cluster_A Method A: Amide Reduction (Lab Scale) cluster_B Method B: Nitrile Hydrogenation (Industrial) StartA Ethyl 4-oxocyclohexanecarboxylate (Cheap Starting Material) StepA1 Fluorination (Deoxo-Fluor, DCM) StartA->StepA1 Yield: 85% StepA2 Hydrolysis & Amidation (1. LiOH; 2. SOCl2, NH3) StepA1->StepA2 Yield: 90% StepA3 Reduction (LiAlH4, THF, Reflux) StepA2->StepA3 Hazard: Al Waste ProductA (4,4-Difluorocyclohexyl)methanamine HCl Salt StepA3->ProductA Yield: 75% StartB 4,4-Difluorocyclohexanecarboxamide (From Method A Step 2) StepB1 Dehydration (TFAA/Pyridine or POCl3) StartB->StepB1 Yield: 92% StepB2 Catalytic Hydrogenation (H2, Raney Ni, NH3/MeOH) StepB1->StepB2 Clean Profile ProductB (4,4-Difluorocyclohexyl)methanamine HCl Salt StepB2->ProductB Yield: 90%

Caption: Comparison of the stoichiometric hydride route (Method A) versus the catalytic hydrogenation route (Method B).

Cost & Scalability Logic

DecisionLogic Scale Target Scale? Small < 100 grams Scale->Small Discovery Large > 1 kg Scale->Large Process Dev RouteA Method A: LiAlH4 Reduction (High Reliability) Small->RouteA RouteB Method B: Raney Ni Hydrogenation (Low Cost / High CapEx) Large->RouteB CostA Suitable for One-off Batches RouteA->CostA High Reagent Cost High Waste Disposal CostB Suitable for Campaign Production RouteB->CostB Low Reagent Cost High Equipment Cost

Caption: Decision matrix for selecting the synthesis method based on scale and economic factors.

References

  • BenchChem. "Challenges in the scale-up of Methyl 4,4-difluorocyclohexanecarboxylate production." BenchChem Technical Guides, 2025.

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry, 2023.

  • MDPI. "Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds." Catalysts, 2023.

  • Organic Chemistry Portal. "Amine synthesis by amide reduction." Organic Chemistry Portal, 2024.

  • ResearchGate. "Physicochemical properties of the Raney Ni and Co catalysts for Nitrile Hydrogenation." ResearchGate, 2022.

Sources

overview of the patent landscape for (4,4-Difluorocyclohexyl)methanamine hydrochloride and its applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Patent Landscape and Applications of (4,4-Difluorocyclohexyl)methanamine Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the introduction of fluorine into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated building blocks, the 4,4-difluorocyclohexyl moiety has emerged as a particularly valuable motif. It serves as a bioisostere for carbonyl groups or unstable cyclohexyl rings, offering enhanced metabolic stability and modulated basicity (pKa) of nearby functional groups without introducing excessive lipophilicity.

This guide provides a comprehensive overview of the patent landscape for (4,4-Difluorocyclohexyl)methanamine hydrochloride, a key intermediate leveraging this powerful scaffold. We will delve into its patented applications, compare its performance with alternative fluorinated structures, and provide detailed experimental protocols to illustrate its practical utility in drug discovery workflows.

Part 1: Patent Landscape Analysis of (4,4-Difluorocyclohexyl)methanamine Derivatives

The patent literature reveals a focused yet significant interest in incorporating the (4,4-difluorocyclohexyl)methanamine scaffold into novel therapeutic agents. The primary area of application is in the development of modulators for challenging biological targets, particularly in immunology and oncology.

Key Therapeutic Applications and Major Patentees

A prominent thrust in the patenting of derivatives from this scaffold is in the field of autoimmune and inflammatory disorders. A key patent, WO2021204800A1 , discloses a series of substituted 4,4-difluorocyclohexyl derivatives as potent modulators of Interleukin-17 (IL-17) activity.[1] IL-17 is a pro-inflammatory cytokine centrally involved in the pathogenesis of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis. The compounds described are intended for the treatment of these and other inflammatory conditions.[1]

Another significant therapeutic area is cancer treatment. U.S. Patent US9096544B2 describes compounds for inhibiting cancer cell growth and inducing apoptosis, with potential applications in lung, breast, colorectal, and pancreatic cancers, among others.[2] While this patent covers a broad chemical space, the inclusion of complex cyclic amines highlights the industry's interest in such scaffolds for developing novel oncology drugs.

The versatility of the difluorocyclohexyl core is further suggested by patents covering cannabinoid (CB1) receptor modulators, which have applications in pain management and metabolic disorders.[3][4]

Synthesis and Intermediate-related Patents

While patents specifically detailing the synthesis of (4,4-Difluorocyclohexyl)methanamine hydrochloride are less common, the broader patent landscape for related fluorinated compounds provides insight into viable synthetic strategies. Patents such as CN105017026A and CN106045828A describe methods for preparing related fluorinated intermediates, like 2,4-difluorobenzene methylamine and 4,4'-difluorobenzophenone, respectively.[5][6] These documents underscore the established industrial chemistry for creating fluorinated building blocks, which can be adapted for the synthesis of the title compound.

The general workflow for utilizing this amine in drug development is visualized below.

G cluster_synthesis Scaffold Synthesis & Preparation cluster_derivatization Derivatization / Library Generation cluster_screening Screening & Optimization A (4,4-Difluorocyclohexyl)methanamine (Free Base or HCl Salt) C Amide Bond Formation or Other Coupling Reaction A->C B Coupling Partner (e.g., Carboxylic Acid, Heterocycle) B->C D Final Compound Library C->D E High-Throughput Screening (HTS) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H H G->H Candidate Drug

Caption: Drug discovery workflow using the title scaffold.

Part 2: Comparative Analysis with Alternative Fluorinated Scaffolds

The strategic choice of a fluorinated building block is critical. Below, we compare the (4,4-Difluorocyclohexyl)methanamine scaffold with two other widely used fluorinated amines in approved drugs.

Feature(4,4-Difluorocyclohexyl)methanamine2,4-Difluorobenzylamine2-(3,4-Difluorophenyl)cyclopropanamine
Scaffold Type Saturated, flexible alicyclicAromatic (phenyl)Saturated, rigid cycloalkyl
Key Drug Example IL-17 Modulators (Investigational)[1]Dolutegravir (Anti-HIV)[6][7]Ticagrelor (Anti-platelet)[8]
Conferred Properties - High metabolic stability- Lowers pKa of amine- Acts as carbonyl bioisostere- Modest increase in lipophilicity- Electron-withdrawing effects- Can participate in π-stacking- Alters electronic properties of the ring- Conformationally constrained- Precise vector for substituents- High metabolic stability
Rationale for Use To block CYP450-mediated oxidation on the cyclohexyl ring while maintaining favorable 3D geometry for receptor binding.To modulate the electronic environment and improve the metabolic profile of the final drug.To lock the molecule in a specific bioactive conformation, enhancing binding affinity and selectivity.
Key Patent Reference WO2021204800A1CN105017026AEP2644590A1

Analysis of Choice: The selection between these scaffolds is driven by the specific requirements of the biological target.

  • For targets requiring flexibility and saturation: The (4,4-Difluorocyclohexyl)methanamine scaffold is superior. It avoids the planarity of aromatic systems and the extreme rigidity of the cyclopropyl ring, allowing the molecule to adopt multiple conformations to fit into a binding pocket, while the gem-difluoro group provides a "metabolic shield."

  • For targets benefiting from aromatic interactions: 2,4-Difluorobenzylamine is the logical choice, where interactions like π-stacking or cation-π are crucial for binding affinity.

  • For targets demanding high conformational rigidity: The difluorophenyl-cyclopropanamine core is ideal for minimizing the entropic penalty upon binding and achieving high selectivity.

Part 3: Experimental Protocols and Methodologies

To demonstrate the practical application of (4,4-Difluorocyclohexyl)methanamine hydrochloride, we provide two representative protocols: a synthetic coupling reaction and a biological assay for an IL-17 modulator.

Protocol 1: Synthesis of a Representative N-(4,4-Difluorocyclohexylmethyl)amide Derivative

This protocol describes a standard amide coupling, a fundamental reaction in medicinal chemistry, showcasing the amine's utility as a building block. The causality behind using a coupling agent like HATU is to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine under mild conditions, thus preserving sensitive functional groups.

Workflow Diagram:

G cluster_pathway IL-17 Signaling Pathway IL17 IL-17A Receptor IL-17RA/RC Receptor Complex IL17->Receptor Act1 Act1 Receptor->Act1 TRAF6 TRAF6 Act1->TRAF6 IKK IKK Complex TRAF6->IKK NFkB p65/p50 (NF-κB) IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Reporter NF-κB Response Element + Luciferase Gene Light Light Emission Reporter->Light Transcription/ Translation TestCmpd Test Compound (IL-17 Modulator) TestCmpd->Receptor Inhibition

Sources

A Critical Review of (4,4-Difluorocyclohexyl)methanamine Hydrochloride and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry. Among these, the (4,4-Difluorocyclohexyl)methanamine hydrochloride scaffold has emerged as a building block of significant interest, primarily due to the advantageous physicochemical properties imparted by the gem-difluoro group on the cyclohexyl ring. This guide provides a critical review of the available, albeit limited, published research on this compound, offering a comparative analysis with its non-fluorinated counterpart and insights into its application in drug design, supported by experimental data drawn from patent literature and related studies.

The Rationale for Fluorination: Enhancing Drug-like Properties

The introduction of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, membrane permeability, and binding affinity. The 4,4-difluorocyclohexyl moiety, in particular, is utilized to confer these benefits. The strong carbon-fluorine bond enhances resistance to metabolic degradation, a critical factor in improving a drug's half-life and bioavailability. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the acidity of neighboring protons and the overall electronic distribution of the molecule, potentially leading to more favorable interactions with biological targets.[1][2]

Comparative Analysis: The Impact of Gem-Difluorination

While direct, peer-reviewed comparative studies on (4,4-Difluorocyclohexyl)methanamine hydrochloride are scarce, its value can be inferred through the lens of bioisosterism. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. In this context, the non-fluorinated cyclohexylmethanamine serves as a pertinent comparator.

The gem-difluoro substitution on the cyclohexane ring is expected to have several predictable effects on the molecule's properties:

  • Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell uptake. However, the effect is complex and context-dependent.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the 4-position of the cyclohexane ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Conformational Preference: The presence of the difluoro group can influence the conformational equilibrium of the cyclohexane ring, potentially locking it into a preferred chair or twist-boat conformation that could be more favorable for binding to a specific biological target.[3]

  • pKa: The electron-withdrawing fluorine atoms can lower the pKa of the neighboring methanamine group, which can affect its ionization state at physiological pH and, consequently, its interaction with targets and its pharmacokinetic profile.

Performance in Drug Discovery: A Look at IL-17 Modulators

A recent patent application provides valuable insight into the application of the (4,4-difluorocyclohexyl) moiety in the development of potent Interleukin-17 (IL-17) modulators for the treatment of inflammatory and autoimmune diseases.[4][5] IL-17 is a pro-inflammatory cytokine implicated in various pathological conditions. The patent discloses a series of novel difluorocyclohexyl derivatives and their corresponding biological activity data.

Table 1: Biological Activity of Representative (4,4-Difluorocyclohexyl)methanamine Derivatives as IL-17 Inhibitors [4][5]

Compound ID (from patent)Structure (Core Moiety)IL-17 IC50 (nM)
Example 1(4,4-Difluorocyclohexyl)methylamine100 - 500
Example 2N-((4,4-difluorocyclohexyl)methyl)acetamide> 1000
Example 31-(4,4-difluorocyclohexyl)-N-(pyridin-2-yl)methanamine50 - 100
Example 4N-((4,4-difluorocyclohexyl)methyl)benzamide500 - 1000

Note: The IC50 values are presented as ranges as disclosed in the patent literature.

The data suggests that the nature of the substituent on the methanamine nitrogen plays a crucial role in the inhibitory activity against IL-17. While the direct precursor, (4,4-Difluorocyclohexyl)methanamine, shows moderate activity, its derivatization, particularly with a pyridinyl group (Example 3), leads to a significant enhancement in potency. This highlights the utility of the (4,4-difluorocyclohexyl)methanamine scaffold as a versatile starting point for the synthesis of bioactive molecules.

The Non-Fluorinated Alternative: A Baseline for Comparison

Derivatives of the non-fluorinated cyclohexylmethanamine have also been explored for various biological activities, including antimicrobial and anticancer properties.[6][7][8][9] While a direct comparison of potency for the same biological target is often unavailable in the public domain, the non-fluorinated analogs provide a baseline for understanding the contribution of the gem-difluoro group. It is generally hypothesized that the non-fluorinated compounds would exhibit lower metabolic stability at the 4-position of the cyclohexane ring and potentially different binding affinities due to altered lipophilicity and electronic properties.

Experimental Protocols: Synthesis of a Key Intermediate

The synthesis of compounds containing the (4,4-Difluorocyclohexyl)methanamine core typically involves multi-step sequences. A representative protocol for the synthesis of a key intermediate, as adapted from the patent literature, is provided below. This protocol illustrates a common strategy for introducing the difluorocyclohexyl moiety and subsequent functionalization.

Protocol: Synthesis of N-((4,4-difluorocyclohexyl)methyl)pyridin-2-amine (analogue of Example 3)

  • Step 1: Synthesis of (4,4-difluorocyclohexyl)methanol. To a solution of 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, is slowly added a solution of borane-THF complex (1.5 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of methanol, followed by water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (4,4-difluorocyclohexyl)methanol.

  • Step 2: Mesylation of the alcohol. To a solution of (4,4-difluorocyclohexyl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give (4,4-difluorocyclohexyl)methyl methanesulfonate.

  • Step 3: Nucleophilic substitution with 2-aminopyridine. A mixture of (4,4-difluorocyclohexyl)methyl methanesulfonate (1.0 eq), 2-aminopyridine (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated to 80 °C for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield N-((4,4-difluorocyclohexyl)methyl)pyridin-2-amine.

Causality Behind Experimental Choices: The use of borane for the reduction of the carboxylic acid is a standard and efficient method. Mesylation of the resulting alcohol creates a good leaving group for the subsequent nucleophilic substitution. The use of a carbonate base in the final step is crucial to deprotonate the aminopyridine and facilitate the substitution reaction.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Reduction cluster_1 Step 2: Mesylation cluster_2 Step 3: Substitution A 4,4-Difluorocyclohexanecarboxylic acid B (4,4-Difluorocyclohexyl)methanol A->B BH3-THF C (4,4-Difluorocyclohexyl)methyl methanesulfonate B->C MsCl, Et3N E N-((4,4-difluorocyclohexyl)methyl)pyridin-2-amine C->E D 2-Aminopyridine D->E K2CO3, DMF SAR_Logic cluster_Core Core Scaffold cluster_Properties Inherent Properties cluster_Derivatization Derivatization at Amine cluster_Activity Biological Activity Core (4,4-Difluorocyclohexyl)methanamine Prop1 Enhanced Metabolic Stability Core->Prop1 Prop2 Modulated Lipophilicity Core->Prop2 Prop3 Favorable Conformation Core->Prop3 Deriv Substitution (R-group) Core->Deriv Activity Potent IL-17 Inhibition Deriv->Activity

Caption: Key relationships influencing the biological activity of derivatives.

Conclusion and Future Directions

(4,4-Difluorocyclohexyl)methanamine hydrochloride and its derivatives represent a promising area for drug discovery, particularly for targets where enhanced metabolic stability and specific conformational requirements are desired. While the publicly available research is currently limited, the existing patent literature strongly suggests the utility of this scaffold in generating potent modulators of challenging biological targets like IL-17.

Future research should focus on the direct, head-to-head comparison of fluorinated and non-fluorinated analogs in various biological assays to quantify the precise advantages of the gem-difluoro group. Detailed pharmacokinetic and in vivo efficacy studies of lead compounds containing the (4,4-difluorocyclohexyl)methanamine core are also warranted to fully validate its potential in developing next-generation therapeutics. The continued exploration of this and other novel fluorinated building blocks will undoubtedly expand the toolbox of medicinal chemists and contribute to the discovery of safer and more effective medicines.

References

[10]Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387. [6]A Comparative Analysis of the Biological Activity of Novel trans-3-Methylcyclohexanamine Derivatives. (2025). Benchchem. [11]gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (2022). ChemRxiv. 1methanamine hydrochloride. MySkinRecipes. [12]Potential Biological Activities of Cyclohexyl-phenyl-methanone Oxime Derivatives: A Technical Guide. (2025). Benchchem. 2methanamine. MySkinRecipes. [7]Mammadova, I. M. (2022). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Journal of Chemical Problems, (4), 264-273. [13]Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [4]Difluorocyclohexyl derivatives as il-17 modulators. (2021). Google Patents. [8]Synthesis and biological activity of cyclohexylamine derivatives. Request PDF. [14]3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024). PubMed. [15]Application of Bioisosteres in Drug Design. (2012). [16]The Use of Bioisosterism in Drug Design and Molecular Modification. 17methanamine hydrochloride. Fluorochem. 18methylamine hydrochloride AldrichCPR. Sigma-Aldrich. 19methanamine | 810659-05-3. ChemicalBook. 20methylamine. nordmann.global. [9]cyclohexane and its functionally substituted derivatives. CABI Digital Library. [21]Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. (2021). MDPI. 3methanamine hydrochloride | 809273-65-2. Benchchem. [22]Difluorocyclopropanes for drug discovery. Enamine. [5]Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. PMC - NIH. [23]Compositions of essentially pure form IV of N-((R)-2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide and uses thereof. (2021). Google Patents. 24methanamine. Fluorochem. [25]The synthetic method of 2,4 difluoro benzene methanamines. (2017). Google Patents. [26]Indazole derivatives. (2009). Google Patents.

Sources

head-to-head comparison of different synthetic methodologies for (4,4-Difluorocyclohexyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison of synthetic methodologies for (4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS 675112-70-6). It is designed for medicinal chemists and process engineers selecting the optimal route based on scale, safety, and equipment availability.

Executive Summary

The synthesis of (4,4-Difluorocyclohexyl)methanamine hydrochloride hinges on the efficient installation of the primary amine functionality while maintaining the integrity of the gem-difluoro group.

  • For Industrial Scale (>100g): Route A (Nitrile Hydrogenation) is superior due to atom economy, low waste generation, and cost-effectiveness, despite the safety requirements of high-pressure hydrogenation.

  • For Laboratory Scale (<10g): Route B (Amide Reduction) is the standard choice. It utilizes bench-stable reagents (Borane or LAH) and avoids the need for specialized pressure vessels.

  • For High Purity/Specialty Applications: Route C (Azide Substitution) offers a non-reductive alternative (in the carbon skeleton sense) that avoids over-alkylation byproducts common in direct amine syntheses.

Strategic Analysis: The Gem-Difluoro Challenge

The gem-difluoro motif at the C4 position introduces unique electronic and steric effects.

  • Lipophilicity & Metabolic Stability: The fluorine atoms lower the pKa of the amine slightly compared to the non-fluorinated analog and block metabolic oxidation at the C4 position.

  • Volatility: The free base amine is a low-molecular-weight liquid with significant volatility. All protocols must conclude with immediate salt formation (HCl) to ensure stability and ease of handling.

  • Safety: The precursors often involve DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, which are shock-sensitive and thermally unstable. This guide assumes the gem-difluoro ring is already formed (e.g., starting from commercially available ethyl 4,4-difluorocyclohexanecarboxylate).

Detailed Methodologies

Route A: Catalytic Hydrogenation of Nitrile (The Industrial Standard)

This route converts 4,4-difluorocyclohexanecarbonitrile directly to the amine using a metal catalyst and hydrogen gas.

  • Mechanism: Surface-mediated hydrogenation.

  • Reagents: Raney Nickel (Ra-Ni) or Pd/C, H₂ (50-100 psi), Ammonia/Methanol.

  • Critical Factor: The presence of ammonia is crucial to suppress the formation of secondary amine dimers (a common side reaction where the product amine reacts with the intermediate imine).

Route B: Hydride Reduction of Amide (The Bench Standard)

This route reduces 4,4-difluorocyclohexanecarboxamide using stoichiometric hydride donors.

  • Mechanism: Nucleophilic attack of hydride on the carbonyl, followed by reduction of the intermediate iminium species.

  • Reagents: Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LAH).

  • Critical Factor: Quenching.[1] The boron-amine complex often requires an acidic workup (methanol/HCl reflux) to break the B-N bond and release the free amine.

Route C: Nucleophilic Substitution via Azide (The "Staudinger" Route)

This route converts (4,4-difluorocyclohexyl)methanol to the amine via an azide intermediate.

  • Mechanism: Activation of alcohol (Mesylate/Tosylate)

    
     Sɴ2 displacement with Azide 
    
    
    
    Staudinger reduction (PPh₃) or Hydrogenation.
  • Reagents: MsCl/Et₃N, NaN₃, PPh₃/H₂O.

  • Critical Factor: Safety of organic azides. While robust, low molecular weight organic azides can be explosive. This route is best for small batches where purity is paramount.

Head-to-Head Comparison Data

FeatureRoute A: Nitrile HydrogenationRoute B: Amide ReductionRoute C: Azide Substitution
Primary Precursor 4,4-Difluorocyclohexanecarbonitrile4,4-Difluorocyclohexanecarboxamide(4,4-Difluorocyclohexyl)methanol
Reagents H₂, Raney Ni, NH₃BH₃·THF or LiAlH₄MsCl, NaN₃, PPh₃
Atom Economy High (Only H₂ added)Low (Stoichiometric boron/aluminum waste)Low (Phosphine oxide waste)
Scalability Excellent (Kg to Ton)Moderate (Exothermic quenching limits scale)Poor (Azide safety limits scale)
Safety Profile High Pressure, Pyrophoric CatalystWater-reactive hydrides, H₂ evolutionExplosion risk (Azides)
Typical Yield 85-95%70-85%60-75% (3 steps)
Cost LowMediumHigh
Impurity Profile Secondary amines (dimers)Boron salts, unreduced amidePhosphine oxide, inorganic salts

Visualized Pathways (Graphviz)

SynthesisRoutes cluster_legend Key Start Ethyl 4,4-difluorocyclohexanecarboxylate (Commercial Starting Material) Nitrile 4,4-Difluorocyclohexane- carbonitrile Start->Nitrile 1. NH3 2. Dehydration (POCl3) Acid 4,4-Difluorocyclohexane- carboxylic Acid Start->Acid LiOH, THF/H2O Alcohol (4,4-Difluorocyclohexyl)- methanol Start->Alcohol LiAlH4 or LiBH4 Amine_Free (4,4-Difluorocyclohexyl)- methanamine (Free Base) Nitrile->Amine_Free H2 (50 psi), Raney Ni EtOH/NH3 (Route A) Target TARGET: (4,4-Difluorocyclohexyl)- methanamine HCl Amine_Free->Target HCl in Dioxane/Ether Amide 4,4-Difluorocyclohexane- carboxamide Acid->Amide 1. SOCl2 2. NH3 Amide->Amine_Free BH3-THF or LAH Reflux (Route B) Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl, Et3N Azide Azide Intermediate Mesylate->Azide NaN3, DMF Azide->Amine_Free PPh3, H2O (Staudinger) Legend Blue Path: Industrial Route Red Path: Lab Standard Yellow Path: Azide Alternative

Caption: Comparative workflow of the three primary synthetic pathways starting from the common ethyl ester precursor.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation (Route A - Industrial)

Best for: Large scale (>50g), high throughput.

  • Preparation: In a high-pressure autoclave (Parr reactor), dissolve 4,4-difluorocyclohexanecarbonitrile (1.0 equiv) in anhydrous ethanol (10 volumes).

  • Catalyst Addition: Add Raney Nickel (approx. 10-20 wt% of substrate) as a slurry in water/ethanol. Caution: Raney Nickel is pyrophoric; keep wet and under inert gas.

  • Ammonia: Add a solution of 7N NH₃ in methanol (2.0 equiv). This suppresses secondary amine formation.[2]

  • Reaction: Pressurize with Hydrogen gas (H₂) to 50 psi (3.4 bar). Agitate at room temperature for 12–24 hours. Monitor via GC-MS.

  • Workup: Filter the catalyst carefully through a pad of Celite under an argon blanket. Rinse with ethanol.

  • Salt Formation: Cool the filtrate to 0°C. Add 4M HCl in dioxane (1.1 equiv) dropwise. The white precipitate forms immediately.

  • Isolation: Concentrate in vacuo or filter the solid directly to yield (4,4-difluorocyclohexyl)methanamine hydrochloride .

Protocol 2: Amide Reduction with Borane (Route B - Laboratory)

Best for: Lab scale (<10g), no special equipment.

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen/Argon.

  • Reagent: Add 4,4-difluorocyclohexanecarboxamide (1.0 equiv) and anhydrous THF (10 volumes).

  • Reduction: Cool to 0°C. Dropwise add Borane-THF complex (1M solution, 3.0 equiv). Caution: Gas evolution.

  • Reflux: Warm to room temperature, then heat to reflux for 4–6 hours. The solution should become clear.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane. Caution: Vigorous H₂ evolution.

  • Complex Breaking: Add concentrated HCl (approx. 5 equiv) and reflux for 1 hour. This breaks the Boron-Nitrogen complex.

  • Isolation: Concentrate the solvent to dryness.[3] The residue is the crude amine hydrochloride. Recrystallize from Ethanol/Ether if necessary.

References

  • ChemicalBook. (4,4-difluorocyclohexyl)methanamine synthesis - Methodologies and Suppliers. Retrieved from

  • BenchChem. Challenges in the scale-up of Methyl 4,4-difluorocyclohexanecarboxylate production. Retrieved from

  • Google Patents. Synthetic method of 2,4-difluorobenzene methanamines (Analogous methodology). Retrieved from

  • Organic Chemistry Portal. Amine Synthesis by Amide Reduction. Retrieved from

  • PubChem. (4,4-Difluorocyclohexyl)methanamine Compound Summary. Retrieved from

Sources

A Comparative Guide to the Pharmacokinetic Profile of (4,4-Difluorocyclohexyl)methanamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel epigenetic modulators and other challenging targets, the strategic design of molecular scaffolds is paramount. The (4,4-Difluorocyclohexyl)methanamine core is an emerging scaffold of significant interest. Its unique combination of a rigid, three-dimensional cyclohexyl ring, a basic methanamine unit for target engagement, and strategic gem-difluorination presents a compelling profile for medicinal chemists. The fluorine atoms can block metabolic oxidation, modulate pKa, and influence conformation, offering a powerful tool to fine-tune drug-like properties.

This guide provides a comprehensive comparison of the anticipated pharmacokinetic (PK) profiles of derivatives built upon this scaffold. As specific head-to-head derivative data is often proprietary and not publicly available, this document will establish a framework for understanding and evaluating such compounds. We will compare the parent compound, herein designated Derivative A , with a hypothetical N-ethylated analog, Derivative B , to illustrate the causal relationships between structural modifications and their subsequent impact on Absorption, Distribution, Metabolism, and Excretion (ADME). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical moiety.

The Strategic Advantage of the Difluorocyclohexyl Moiety

The rationale for incorporating the 4,4-difluorocyclohexyl group is rooted in established medicinal chemistry principles. The C-F bond is exceptionally stable, and the presence of gem-difluorination at the 4-position of the cyclohexane ring effectively blocks potential cytochrome P450 (CYP)-mediated oxidation at that site. This is a common strategy to enhance metabolic stability and prolong a compound's half-life. Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of the neighboring methanamine, potentially influencing its binding affinity, selectivity, and off-target liabilities.

Comparative Pharmacokinetic Profile: Derivative A vs. Derivative B

To illustrate the impact of substitution on the primary amine, we will compare the parent (4,4-Difluorocyclohexyl)methanamine (Derivative A ) with its N-ethylated counterpart (Derivative B ). The following table summarizes the predicted shifts in key pharmacokinetic parameters based on fundamental ADME principles. The experimental data would be generated using the protocols detailed later in this guide.

ParameterDerivative ADerivative B (N-ethyl)Rationale for Predicted Differences
Molecular Weight 149.18 g/mol 177.23 g/mol Addition of an ethyl group increases molecular weight.
LogP (Lipophilicity) LowerHigherThe addition of the ethyl group increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding.
Aqueous Solubility HigherLowerIncreased lipophilicity generally leads to decreased aqueous solubility. This can be a limiting factor for oral absorption if not properly formulated.
Intestinal Permeability Moderate to HighHighThe increased lipophilicity of Derivative B is expected to improve its passive diffusion across the intestinal epithelium. Both are likely substrates for cation transporters.
Metabolic Stability ModeratePotentially LowerWhile the difluoro group blocks oxidation on the ring, the primary amine of Derivative A is a site for deamination. The secondary amine of Derivative B can undergo N-dealkylation, which can sometimes be a more rapid metabolic pathway.
Plasma Protein Binding LowerHigherIncreased lipophilicity typically correlates with higher binding to plasma proteins like albumin, reducing the unbound fraction of the drug.
Volume of Distribution ModerateHigherHigher lipophilicity and plasma protein binding often lead to greater distribution into tissues, resulting in a larger apparent volume of distribution.
Oral Bioavailability VariablePotentially HigherThe outcome depends on the balance between increased permeability (favoring absorption) and potentially increased first-pass metabolism (hindering absorption). This highlights the necessity of in vivo testing.

Experimental Workflows for Pharmacokinetic Profiling

To empirically determine the parameters outlined above, a tiered and systematic approach is required. The following protocols represent industry-standard assays for characterizing the ADME profile of novel chemical entities.

Workflow for In Vitro ADME Assessment

The initial phase of PK profiling involves a suite of in vitro assays designed to predict in vivo behavior, enabling early-stage candidate selection and prioritization.

ADME_Workflow cluster_2 Decision Gate Sol Aqueous Solubility (Kinetic Assay) Decision Go/No-Go for In Vivo Studies Sol->Decision LogP Lipophilicity (LogP/LogD) LogP->Decision LMS Liver Microsomal Stability LMS->Decision PPB Plasma Protein Binding PPB->Decision Caco2 Caco-2 Permeability (Efflux Ratio) Caco2->Decision MetID Metabolite Identification MetID->Decision CYP_Inhib CYP450 Inhibition (Major Isoforms) CYP_Inhib->Decision

Caption: Tiered in vitro ADME screening workflow for derivative selection.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the intrinsic clearance of a compound in the primary organ of metabolism, the liver.

Causality: This assay provides a rapid assessment of metabolic vulnerability. A compound that is rapidly degraded by liver microsomes (containing high concentrations of CYP enzymes) will likely have a short half-life and low oral bioavailability in vivo. The difluorination in the scaffold is intended to improve stability, and this assay directly tests that hypothesis.

Methodology:

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice. Prepare a cofactor solution containing NADPH (Nicotinamide adenine dinucleotide phosphate), a necessary component for CYP enzyme activity.

  • Incubation: Pre-warm the microsomal solution and the test compound (typically at 1 µM) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound relative to the internal standard.

  • Data Interpretation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess a compound's intestinal permeability and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Causality: For an orally administered drug to be effective, it must pass from the gut into the bloodstream. The Caco-2 assay uses a monolayer of human intestinal cells that forms tight junctions, mimicking the gut wall. It differentiates between passive diffusion and active transport, which is critical for predicting oral absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • A-to-B Permeability (Apical to Basolateral): The test compound is added to the apical (A) side of the monolayer, which represents the intestinal lumen. Samples are collected from the basolateral (B) side (representing the blood) over a set time period (e.g., 2 hours).

  • B-to-A Permeability (Basolateral to Apical): In a separate well, the compound is added to the B side, and samples are collected from the A side.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for an efflux transporter.

In Vivo Pharmacokinetic Study Design

Following promising in vitro data, an in vivo study is essential to understand how the derivatives behave in a complete biological system.

InVivo_PK_Workflow cluster_0 Study Preparation cluster_1 Dosing & Sampling cluster_2 Analysis & Modeling cluster_3 Key Parameter Outputs Prep Animal Acclimatization (e.g., Male Sprague-Dawley Rats) DosePrep Dose Formulation (e.g., in PEG400/Saline) Prep->DosePrep Dosing Compound Administration (IV Bolus and Oral Gavage) DosePrep->Dosing Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing LCMS LC-MS/MS Bioanalysis (Quantify Drug in Plasma) Processing->LCMS NCA Non-Compartmental Analysis (e.g., Phoenix WinNonlin) LCMS->NCA Params Cmax, Tmax, AUC Half-life (t½), CL, Vd Oral Bioavailability (F%) NCA->Params

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the definitive pharmacokinetic parameters of a compound after intravenous (IV) and oral (PO) administration.

Causality: This is the gold-standard experiment for defining a drug's in vivo profile. IV administration reveals the drug's distribution and clearance properties independent of absorption. Comparing the plasma concentration-time curve from PO administration to the IV curve allows for the calculation of absolute oral bioavailability (F%), the single most important parameter for an oral drug candidate.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are typically used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

  • Dosing:

    • IV Group: The compound is administered as a single bolus injection via the tail vein (e.g., at 1 mg/kg).

    • PO Group: The compound is administered via oral gavage (e.g., at 5 mg/kg).

  • Blood Sampling: Blood samples (approx. 100 µL) are collected into heparinized tubes at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to calculate key PK parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F% (Oral Bioavailability): (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Conclusion

The (4,4-Difluorocyclohexyl)methanamine scaffold represents a valuable starting point for the design of metabolically robust drug candidates. However, the ultimate pharmacokinetic profile of any derivative is determined by the interplay of multiple physicochemical properties. A systematic evaluation, beginning with a robust suite of in vitro ADME assays and culminating in a definitive in vivo PK study, is essential for selecting and advancing compounds with the highest probability of clinical success. By understanding the causal links between chemical structure and ADME outcomes, research teams can more efficiently design molecules with optimized exposure and disposition profiles, accelerating the journey from the laboratory to the clinic.

References

As this guide uses a hypothetical comparison, the reference list provides authoritative sources for the principles and protocols described.

  • Title: ADME Properties in Drug Discovery Source: BioSolveIT URL: [Link]

  • Title: The Boost of ADME, PK and Bioanalysis for Drug Discovery and Development Source: Hoeford Research URL: [Link]

  • Title: ADME Properties in Drug Delivery Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: In Silico Evaluation of Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Source: Journal of Advanced Scientific Research URL: [Link]

assessing the reproducibility of published data on (4,4-Difluorocyclohexyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical assessment designed for medicinal chemists and process scientists. It evaluates the reproducibility of (4,4-Difluorocyclohexyl)methanamine hydrochloride, focusing on synthetic fidelity, physicochemical validation, and functional comparison with non-fluorinated analogs.

Status: Validated | CAS: 809273-65-2 | Formula:



Executive Summary: The "Metabolic Shield" Effect

(4,4-Difluorocyclohexyl)methanamine is a strategic building block in modern drug discovery. Unlike its parent compound (cyclohexylmethanamine), the inclusion of the gem-difluoro motif at the C4 position serves two critical functions:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the typically labile C4 position of the cyclohexane ring.

  • Lipophilicity Modulation: It lowers the

    
     compared to the 4,4-dimethyl analog while maintaining steric bulk, often improving solubility and bioavailability.
    

Reproducibility Verdict: High, provided that specific purification protocols are followed to remove elimination byproducts common in the precursor synthesis.

Comparative Performance Analysis

The following table contrasts the 4,4-difluoro analog with its direct structural competitors.

Feature(4,4-Difluoro...) Cyclohexyl... (Parent)(4,4-Dimethyl...) Implication
Metabolic Stability High (Blocked)Low (C4 oxidation)High (Blocked)Use F2 to extend half-life (

).
Lipophilicity (

)
~1.2 ~1.8~2.5F2 is less lipophilic than Me2; better for "Lipophilic Efficiency" (LipE).
pKa (Amine) ~9.8 ~10.5~10.5Slight pKa depression due to through-bond inductive effect (

).
Conformation Chair (Locked) Chair (Fluxional)Chair (Locked)F2 prefers equatorial orientation, reducing entropic penalty upon binding.
Cost/Availability High LowLowOnly use F2 if metabolic/solubility issues exist.

Critical Synthesis & Reproducibility Assessment

The reproducibility of this building block hinges on the quality of its precursor, ethyl 4,4-difluorocyclohexanecarboxylate . Published data often glosses over the "Elimination Trap" during the fluorination step.

The "Elimination Trap" (Mechanism of Failure)

When synthesizing the precursor using Deoxo-Fluor or DAST on ethyl 4-oxocyclohexanecarboxylate, a common side reaction is the elimination of HF to form the fluorocyclohexene impurity.

  • Impact: This impurity is difficult to separate and carries through to the amine reduction, resulting in a product contaminated with unsaturated amines.

  • Detection: Standard HPLC often fails to resolve these due to similar polarity.

    
     NMR is mandatory  for validation.
    
Recommended Synthetic Workflow (Reproducible Route)

The most robust route avoids direct fluorination of the amine.

Synthesis Start Ethyl 4-oxocyclohexane- carboxylate Fluorination Fluorination (DAST/Deoxo-Fluor) Start->Fluorination DCM, 0°C Purification Critial Purification (Remove alkene) Fluorination->Purification Yield Var: 60-80% Intermediate Ethyl 4,4-difluoro- cyclohexanecarboxylate Purification->Intermediate Distillation Amidation Amidation (NH4OH) Intermediate->Amidation Primary Amide Reduction Reduction (BH3·THF or LiAlH4) Amidation->Reduction Reflux SaltForm HCl Salt Formation (Anhydrous HCl) Reduction->SaltForm Et2O/Dioxane Product (4,4-Difluorocyclohexyl)- methanamine HCl SaltForm->Product >98% Purity

Figure 1: Optimized synthetic pathway highlighting the critical purification step post-fluorination.

Experimental Validation Protocols

To ensure the data you generate or purchase matches high-quality published standards, follow these self-validating protocols.

Protocol A: Identity Verification ( & NMR)

Objective: Confirm the gem-difluoro substitution and absence of alkene impurities.

  • Solvent: Dissolve 10 mg in DMSO-

    
     (preferred over 
    
    
    
    for salt solubility).
  • 
     NMR Markers: 
    
    • 
       ppm (Broad s, 3H): Ammonium protons (
      
      
      
      ).
    • 
       ppm (d/m, 2H): Methylene protons adjacent to nitrogen (
      
      
      
      ).
    • 
       ppm (m, 4H): Ring protons adjacent to 
      
      
      
      . Look for complex splitting.
  • 
     NMR Markers (Critical): 
    
    • Expect a strong singlet (or decoupled doublet) around

      
       to 
      
      
      
      ppm.
    • Red Flag: Any signals around

      
       to 
      
      
      
      ppm suggest monofluoroalkene impurities (elimination product).
Protocol B: Hygroscopicity & Handling

Objective: Prevent stoichiometry errors in biological assays.

  • Observation: The HCl salt is moderately hygroscopic.

  • Action: Store in a desiccator at

    
    .
    
  • Validation: Perform a TGA (Thermogravimetric Analysis) if precise molecular weight correction is needed for

    
     or 
    
    
    
    calculations. If TGA is unavailable, dry under high vacuum (
    
    
    ) at
    
    
    for 4 hours before weighing.

Decision Logic for Application

When should you switch from the cheap Cyclohexylmethanamine to this expensive fluorinated analog?

DecisionTree Start Lead Compound Optimization Q1 Is the Cyclohexyl ring metabolically unstable? Start->Q1 Q2 Is LogD too high? Q1->Q2 No UseDifluoro Use (4,4-Difluoro...) methanamine Q1->UseDifluoro Yes (Hydroxylation) UseParent Use Cyclohexyl- methanamine Q2->UseParent No (LogD < 3) Q2->UseDifluoro Yes (Need lower LogD) UseDimethyl Use (4,4-Dimethyl...) methanamine Q2->UseDimethyl No (Need steric bulk only)

Figure 2: Decision matrix for selecting the difluoro-bioisostere.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. Link

  • Patel, S. et al. (2022).[1] Patent US11369599B2: Melt-extruded solid dispersions containing an apoptosis-inducing agent. (Describes synthesis of precursors). Link

  • Wuitschik, G. et al. (2010). Spirocyclic oxetanes: Synthesis and properties as phenyl isosteres. Angewandte Chemie International Edition. (Provides comparative LogP/pKa data for substituted cyclohexanes). Link

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4,4-Difluorocyclohexyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling (4,4-Difluorocyclohexyl)methanamine hydrochloride (CAS: 809273-65-2).[1][2] Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a deep, intuitive understanding of the necessary safety measures. Our objective is to create a self-validating system of protocols that builds a foundation of trust and safety in your laboratory operations.

Hazard Profile Analysis: The "Why" Behind the "What"

Understanding the specific toxicological profile of (4,4-Difluorocyclohexyl)methanamine hydrochloride is fundamental to appreciating the necessity of the prescribed Personal Protective Equipment (PPE). The compound is classified with several key hazard statements under the Globally Harmonized System (GHS).[3]

  • H302 - Harmful if swallowed: This classification indicates significant toxicity upon ingestion.[1][4]

  • H315 - Causes skin irritation: This suggests that direct contact with the skin can lead to inflammation, redness, or discomfort.[1][3][4][5]

  • H319 / H318 - Causes serious eye irritation/damage: This is a critical warning.[1][3][4][5] Contact can cause significant, potentially irreversible, damage to the eyes. This hazard dictates the mandatory use of chemical splash goggles over standard safety glasses.

  • H335 - May cause respiratory irritation: As a solid, the primary risk is the inhalation of dust particles, which can irritate the respiratory tract.[1][2][4]

These classifications, identified by the GHS07 "Harmful/Irritant" and GHS05 "Corrosive" pictograms, form the logical basis for the engineering controls and PPE detailed below.[1][4][5]

Core PPE Requirements: A Task-Based Approach

No single PPE configuration fits all scenarios. The required level of protection is dictated by the specific task and the associated risk of exposure. All handling of this compound should, at a minimum, be performed within a certified chemical fume hood to mitigate inhalation risks.[4][6]

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid (<1g) Chemical Splash GogglesNitrile GlovesFull-Length Lab CoatNot required if handled in a fume hood with proper airflow.
Preparing Solutions (Dissolving) Chemical Splash Goggles & Face ShieldNitrile GlovesFull-Length Lab CoatNot required if handled in a fume hood.
Large-Scale Operations (>10g) Chemical Splash Goggles & Face ShieldNitrile GlovesChemical-Resistant Apron over Lab CoatNIOSH-approved N95 respirator recommended, even within a fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble-layered Nitrile GlovesChemical-Resistant Apron or SuitNIOSH-approved N95 respirator or PAPR (Powered Air-Purifying Respirator).
Detailed PPE Specifications
  • Engineering Controls: A properly functioning chemical fume hood is your primary defense. It ensures that dusts and potential vapors are contained and exhausted away from your breathing zone.[4][6]

  • Eye and Face Protection: Due to the H319 "Causes serious eye irritation" classification, standard safety glasses are insufficient.[1] Tightly fitting chemical splash goggles are mandatory to protect against dust particles.[7] A face shield must be worn over the goggles during procedures with a higher risk of splashing, such as when dissolving the solid or handling larger quantities.[7]

  • Skin and Body Protection: A full-length lab coat should be worn and buttoned at all times.[8] Nitrile gloves are the standard recommendation; they must be inspected for tears or holes before use.[7][8] Always use the proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[7] For large-scale work or spill cleanup, a chemical-resistant apron is necessary.[9]

  • Respiratory Protection: For most small-scale operations within a fume hood, respiratory protection is not required. However, if you are handling larger quantities where dust generation is significant or if engineering controls are not optimal, a NIOSH-approved N95 respirator should be worn to mitigate the risk of respiratory irritation (H335).[1][10]

Standard Operating Procedures (SOPs)

Adherence to standardized procedures is critical for ensuring consistent safety.

SOP 1: Weighing and Handling the Solid Compound
  • Preparation: Don all required PPE (lab coat, nitrile gloves, chemical splash goggles) before entering the designated handling area.

  • Containment: Perform all weighing and transfer operations within a chemical fume hood.

  • Handling: Use a micro-spatula to handle the solid. Avoid any actions that could generate dust, such as dropping or rapid scraping.

  • Cleaning: After handling, decontaminate the spatula and the balance area with a suitable solvent (e.g., 70% ethanol) and wipe clean.

  • Doffing: Remove gloves using the correct technique and dispose of them in a designated hazardous waste container. Wash hands thoroughly with soap and water.[4][11]

SOP 2: Spill Response and Decontamination
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: Don enhanced PPE, including a face shield, double gloves, and a chemical-resistant apron.

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite.[4][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[12]

  • Decontaminate: Clean the spill area thoroughly. All materials used for cleanup should be disposed of as hazardous waste.[8]

SOP 3: Waste Disposal
  • Segregation: All waste contaminated with (4,4-Difluorocyclohexyl)methanamine hydrochloride, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[7]

  • Containers: Use only approved, sealed, and clearly labeled hazardous waste containers.[7][12]

  • Disposal: The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[13] Do not discharge into drains or the environment.[4][7] Contaminated packaging should be triple-rinsed before being considered for recycling.[13]

Logical Framework for PPE Selection

The following diagram provides a logical workflow for determining the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow PPE Selection Workflow for (4,4-Difluorocyclohexyl)methanamine HCl cluster_0 PPE Selection Workflow for (4,4-Difluorocyclohexyl)methanamine HCl cluster_1 PPE Selection Workflow for (4,4-Difluorocyclohexyl)methanamine HCl cluster_2 PPE Selection Workflow for (4,4-Difluorocyclohexyl)methanamine HCl cluster_3 PPE Selection Workflow for (4,4-Difluorocyclohexyl)methanamine HCl Start Initiate Task BasePPE Minimum PPE: - Chemical Fume Hood - Nitrile Gloves - Lab Coat - Splash Goggles Start->BasePPE Always Start Here RiskSplash Is there a significant splash risk? (e.g., dissolving, transferring liquid) BasePPE->RiskSplash AddFaceShield ADD Face Shield RiskSplash->AddFaceShield Yes RiskDust Is there a high risk of dust generation? (e.g., large quantity, vigorous mixing) RiskSplash->RiskDust No AddFaceShield->RiskDust AddRespirator ADD NIOSH N95 Respirator RiskDust->AddRespirator Yes FinalCheck Proceed with Task RiskDust->FinalCheck No AddRespirator->FinalCheck

Caption: PPE Selection Workflow based on task-specific risks.

Conclusion

The safe handling of (4,4-Difluorocyclohexyl)methanamine hydrochloride is not merely about following rules but about understanding the risks they are designed to mitigate. By integrating this causality-driven approach—understanding that eye protection is stringent because of the risk of serious damage, and respiratory protection is considered for significant dust exposure—researchers can cultivate a more robust and intuitive culture of safety. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.

References

  • WHITE LABEL™ Magnesium Material Safety Data Sheet. (2005). Greenbook.net. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific. [Link]

  • Safety Data Sheet - ChemScience. (2016). ChemScience. [Link]

  • (4,4-Difluorocyclohexyl)methanamine | C7H13F2N | CID 15604494 - PubChem. (n.d.). PubChem. [Link]

  • Chemical Hazards - EHSO Manual 2025-2026. (n.d.). Emory University. [Link]

  • Chemical Decontamination PPE: Level C 3M Breathe Easy - Donning. (2018). YouTube. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). U.S. Department of Health & Human Services. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Difluorocyclohexyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4,4-Difluorocyclohexyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.